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  • Product: 1-cyano-3-oxocyclohexane-1-carboxylic acid
  • CAS: 1374657-50-7

Core Science & Biosynthesis

Foundational

Engineering 3D Chemical Space: The Strategic Utility of 1-Cyano-3-Oxocyclohexane-1-Carboxylic Acid (CAS 1374657-50-7)

Executive Summary The transition from planar, sp2-rich aromatic scaffolds to sp3-rich, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp3-hybridized carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-rich aromatic scaffolds to sp3-rich, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates strongly with improved clinical success rates, enhanced aqueous solubility, and reduced off-target toxicity[1]. Within this context, 1-cyano-3-oxocyclohexane-1-carboxylic acid (CAS 1374657-50-7) emerges as a highly versatile, trifunctional building block[2]. This technical guide provides an in-depth analysis of this scaffold, detailing its physicochemical profile, orthogonal reactivity, and strategic applications for researchers and drug development professionals.

Part 1: Physicochemical Profiling & Structural Dynamics

Understanding the inherent properties of CAS 1374657-50-7 is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features a cyclohexane ring substituted with a ketone at the C3 position, and geminal cyano and carboxylic acid groups at the C1 position[3].

Quantitative Data Summary
PropertyValueStructural & Synthetic Implication
Chemical Formula C8H9NO3High atom economy, ideal for fragment-based drug discovery (FBDD).
Molecular Weight 167.16 g/mol Low molecular weight allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5[3].
SMILES C1CC(=O)CC(C1)(C#N)C(=O)ODictates a 1,3-relationship between the geminal C1 substituents and the C3 ketone, enabling bridged cyclization[3].
Fsp3 Character 0.625 (5/8 carbons)High 3D character, essential for escaping "flatland" and improving pharmacokinetic properties[1].
Conformational Analysis & Causality

The cyclohexane ring predominantly adopts a chair conformation. At the C1 position, the bulky carboxylic acid group and the linear cyano group compete for the equatorial position. The causality of its stereochemical behavior is governed by A-values (conformational free energy). The cyano group has a very small A-value (~0.2 kcal/mol) due to its linear geometry, whereas the carboxylic acid group has a significantly larger A-value (~1.4 kcal/mol).

Resulting Logic: The thermodynamic sink dictates that the carboxylic acid will almost exclusively occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the cyano group into the axial position. This predictable stereochemistry allows medicinal chemists to precisely control the vector projection of appended pharmacophores when designing receptor ligands.

Part 2: Orthogonal Reactivity & Synthetic Workflows

The true strategic value of 1-cyano-3-oxocyclohexane-1-carboxylic acid lies in its orthogonal reactivity. The three functional groups can be manipulated independently without the need for complex, yield-reducing protecting group strategies.

  • C3-Ketone: Acts as an electrophilic center for reductive aminations, Grignard additions, or Wittig olefinations.

  • C1-Carboxylic Acid: Serves as a handle for amide coupling, esterification, or decarboxylative cross-coupling[1].

  • C1-Cyano: Functions as a strong electron-withdrawing group, a steric placeholder, or a precursor for reduction to a primary amine (yielding 1-aminomethyl derivatives)[4].

Visualizing the Synthetic Logic

G Core 1-Cyano-3-oxocyclohexane- 1-carboxylic acid Ketone C3-Ketone Reactivity Core->Ketone Carboxyl C1-Carboxyl Reactivity Core->Carboxyl Cyano C1-Cyano Reactivity Core->Cyano RedAm Reductive Amination (3-Amino derivatives) Ketone->RedAm Wittig Wittig Olefination (Exocyclic alkenes) Ketone->Wittig Amide Amide Coupling (Peptidomimetics) Carboxyl->Amide Ester Esterification (Prodrugs) Carboxyl->Ester Reduction Nitrile Reduction (1-Aminomethyl) Cyano->Reduction Spiro Spirocyclization (Lactam formation) Reduction->Spiro intramolecular coupling

Divergent synthetic pathways from the trifunctional 1-cyano-3-oxocyclohexane-1-carboxylic acid core.

Part 3: Experimental Protocol - Chemoselective Reductive Amination

A critical first step in utilizing this scaffold is functionalizing the C3-ketone to install basic amines, a common motif in CNS and GPCR-targeting drugs. The following protocol outlines a self-validating, chemoselective reductive amination.

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over sodium borohydride (NaBH₄). NaBH₄ would indiscriminately reduce the ketone to a secondary alcohol. In contrast, NaBH(OAc)₃ is a milder reagent that selectively reduces the transient iminium ion formed by the condensation of the ketone and the amine. This ensures the unreacted ketone, the C1-cyano, and the C1-carboxyl groups remain completely intact.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1-cyano-3-oxocyclohexane-1-carboxylic acid (1.0 equiv, 1.0 mmol) and the desired secondary amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalysis (Conditional): If the amine is weakly nucleophilic, add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) over 10 minutes to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Self-Validation & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validation Step: Confirm the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the retention of the cyano stretch (~2250 cm⁻¹) and carboxyl stretch via FT-IR. Purify the resulting 3-amino derivative via flash chromatography.

Part 4: Strategic Applications in Drug Development

Scaffold Hopping & Rigidification

Cyclohexane carboxylic acids are frequently used as bioisosteres for phenyl rings to improve pharmacokinetic (PK) properties and reduce hERG liability[5]. The incorporation of the C1-cyano group in this specific scaffold adds a unique dipole that can engage in hydrogen bonding with target proteins. Furthermore, the cyano group acts as a metabolic shield, preventing cytochrome P450-mediated oxidative degradation at the C1 position, thereby increasing the compound's half-life[4].

Access to Bridged and Spirocyclic Systems

The 1,3-relationship of the functional groups makes this scaffold an ideal precursor for complex architectures[6]. For example, reduction of the C1-cyano group to a primary amine, followed by intramolecular coupling with the C3 position (after appropriate functionalization), yields bridged bicyclic systems (e.g., functionalized bicyclo[3.1.1] architectures) or spiro-lactams. These constrained geometries lock the molecule into a specific bioactive conformation, drastically reducing entropic penalties upon binding and improving target selectivity[5].

References

  • 1-cyano-3-oxocyclohexane-1-carboxylic acid | 1374657-50-7 - Sigma-Aldrich Source: sigmaaldrich.com URL:2

  • 1374657-50-7 (C8H9NO3) - PubChemLite Source: uni.lu URL:3

  • Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles | Organic Letters - ACS Publications Source: acs.org URL:1

  • Bicyclo[3.1.0]hexanes in Drug Discovery - PharmaBlock Source: pharmablock.com URL:5

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH Source: nih.gov URL:6

  • Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors - PMC Source: nih.gov URL:4

Sources

Exploratory

Comprehensive Technical Guide on 1-Cyano-3-oxocyclohexane-1-carboxylic acid: Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary In modern drug discovery, the demand for highly functionalized, conformationally restricted aliphatic scaffolds has surged. 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) represents a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the demand for highly functionalized, conformationally restricted aliphatic scaffolds has surged. 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) represents a premium bifunctional building block. Featuring a quaternary stereocenter armed with both a nitrile and a carboxylic acid, alongside a reactive C3 ketone, this molecule offers orthogonal synthetic handles. This whitepaper provides an in-depth analysis of its molecular architecture, details a self-validating, causality-driven synthetic protocol, and explores its utility in generating complex Active Pharmaceutical Ingredients (APIs), particularly novel gabapentinoids.

Molecular Architecture and Stereochemical Profiling

The structural formula of 1-cyano-3-oxocyclohexane-1-carboxylic acid (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) dictates its unique reactivity profile.
  • The C1 Quaternary Center: The geminal placement of a cyano group (-C≡N) and a carboxylic acid (-COOH) creates a highly electron-deficient local environment. The steric bulk and electronic repulsion at this center heavily influence the cyclohexane ring's chair conformation, typically forcing the bulkier carboxylic acid into an equatorial position to minimize 1,3-diaxial interactions.

  • The C3 Electrophile: The ketone at C3 is primed for nucleophilic attack, reductive amination, or enolization. Its spatial relationship to the C1 center allows for the synthesis of bridged bicyclic systems or spirocycles through intramolecular cyclizations[1].

Retrosynthetic Analysis and Strategic Causality

A common pitfall in the synthesis of cyano-carboxylic acids is the unintended hydration or hydrolysis of the nitrile group during ester saponification under standard aqueous basic conditions (e.g., LiOH/NaOH). To circumvent this, our optimized protocol employs an orthogonal protection strategy .

Instead of utilizing a standard ethyl ester, we strategically select tert-butyl cyanoacetate. By reacting this with 1,5-dibromo-3-pentanone ethylene acetal, the cyclohexane ring is forged via a double alkylation. The causality here is critical: the tert-butyl ester can be cleaved under strictly anhydrous acidic conditions (TFA/DCM), preserving the base-sensitive nitrile[2]. Finally, the acid-labile acetal is unmasked using mild aqueous acid to reveal the C3 ketone.

Synthesis A tert-Butyl Cyanoacetate + 1,5-Dibromo-3-pentanone acetal B Double Alkylation (KOtBu, THF, 0°C) A->B C Acetal-Protected Cyclohexane Intermediate B->C D Orthogonal Ester Cleavage (TFA / DCM, RT) C->D E Acetal Deprotection (1M HCl / THF) D->E F 1-Cyano-3-oxocyclohexane -1-carboxylic acid E->F

Fig 1: Orthogonal synthesis route preventing premature nitrile hydrolysis.

Step-by-Step Experimental Protocols (Self-Validating System)

Step 1: Double Alkylation (Ring Formation)
  • Preparation: In an oven-dried, argon-purged flask, dissolve tert-butyl cyanoacetate (1.0 eq) and 1,5-dibromo-3-pentanone ethylene acetal (1.05 eq) in anhydrous THF (0.2 M).

  • Base Addition: Cool the mixture to 0°C. Dropwise, add a solution of Potassium tert-butoxide (KOtBu, 2.2 eq) in THF over 30 minutes to maintain internal temperature and prevent oligomerization.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material (

    
     = 0.6) and the appearance of a new UV-inactive, 
    
    
    
    -stainable spot (
    
    
    = 0.45) confirms complete alkylation.
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate to yield the protected intermediate.
Step 2: Anhydrous Ester Cleavage
  • Preparation: Dissolve the intermediate in anhydrous DCM (0.1 M).

  • Cleavage: Add Trifluoroacetic acid (TFA, 10 eq) at 0°C. Stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform ESI-MS (negative mode). The observation of the

    
     ion corresponding to the free acid confirms successful tert-butyl cleavage without nitrile degradation.
    
  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

Step 3: Acetal Deprotection
  • Preparation: Dissolve the crude acid in a 1:1 mixture of THF and 1M aqueous HCl.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via IR spectroscopy. The emergence of a strong, sharp carbonyl stretch at ~1715 cm⁻¹ confirms the unmasking of the C3 ketone.

  • Workup: Extract with EtOAc, wash with brine, dry, and purify via recrystallization (EtOAc/Hexanes) to afford pure 1-cyano-3-oxocyclohexane-1-carboxylic acid.

Analytical Characterization Data

To ensure structural integrity and purity, the synthesized compound must be validated against the following quantitative parameters.

Analytical TechniqueTarget Signal / ParameterStructural Correlation

H NMR (400 MHz,

)

2.30 - 2.50 (m, 4H)
Protons adjacent to the C3 ketone

C NMR (100 MHz,

)

208.5 ppm
C3 Carbonyl (Ketone)

C NMR (100 MHz,

)

172.1 ppm
C1 Carboxylic Acid (C=O)

C NMR (100 MHz,

)

119.8 ppm
C1 Nitrile (-C≡N)
IR Spectroscopy 2245 cm⁻¹Sharp stretch indicative of -C≡N
IR Spectroscopy 1715 cm⁻¹, 1700 cm⁻¹C=O stretches for ketone and acid
HRMS (ESI-) m/z 166.0510

Confirms molecular formula

Pharmaceutical Applications: The Gabapentinoid Scaffold

Gabapentin and pregabalin are blockbuster CNS drugs featuring a 1-(aminomethyl)cyclohexane-1-acetic acid core. By utilizing 1-cyano-3-oxocyclohexane-1-carboxylic acid, drug development professionals can access highly functionalized, conformationally restricted gabapentin analogs[3].

The C3 ketone acts as a critical synthetic node. Through reductive amination, an additional amine pharmacophore can be introduced. Subsequent reduction of the C1 nitrile yields a dual-amine gabapentinoid scaffold. These modifications are highly sought after for altering binding affinity and selectivity at the


 subunit of voltage-gated calcium channels, potentially offering enhanced efficacy in neuropathic pain management.

Application A 1-Cyano-3-oxocyclohexane -1-carboxylic acid B Reductive Amination (NH4OAc, NaBH3CN) A->B C 3-Amino-1-cyano cyclohexane-1-carboxylic acid B->C D Nitrile Reduction (H2, Raney Ni, MeOH) C->D E Dual-Amine Gabapentinoid Scaffold D->E

Fig 2: Derivatization into a conformationally restricted gabapentinoid.

References

  • Sigma-Aldrich. "1-cyano-3-oxocyclohexane-1-carboxylic acid | 1374657-50-7".

  • Open Biotechnology Journal. "Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact". 3

  • ACS Publications. "Enantioselective Transformations in the Synthesis of Therapeutic Agents". 1

  • DOI.org. "Direct C(sp3)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst". 2

Sources

Foundational

The Strategic Utility of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic compounds to three-dimensional, sp³-rich architectures is a critical driver of clinical success. 1-Cyano-3-oxocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic compounds to three-dimensional, sp³-rich architectures is a critical driver of clinical success. 1-Cyano-3-oxocyclohexane-1-carboxylic acid emerges as a highly versatile, trifunctional building block designed to facilitate this transition. This whitepaper provides an in-depth analysis of its physicochemical profile, orthogonal reactivity, and field-proven experimental workflows for synthesizing conformationally restricted pharmacophores and spirocyclic scaffolds.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of 1-cyano-3-oxocyclohexane-1-carboxylic acid is the first step in leveraging its potential in scaffold hopping and library generation. The molecule features a cyclohexane ring with a ketone at the C3 position and a fully substituted quaternary center at the C1 position, bearing both a nitrile and a carboxylic acid group[1].

Quantitative Data Summary
PropertyValueCausality / Implication for Drug Design
Molecular Weight 167.16 g/mol [1]Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Molecular Formula C₈H₉NO₃[1]High heteroatom-to-carbon ratio improves aqueous solubility.
CAS Number 1374657-50-7[2]Unique identifier for procurement and database cross-referencing.
SMILES O=C(C1(C#N)CC(CCC1)=O)O[1]Encodes the 3D connectivity, highlighting the quaternary C1 center.
Fraction sp³ (Fsp³) 0.625Calculated as 5 sp³ carbons (C1, C2, C4, C5, C6) out of 8 total carbons. High Fsp³ correlates with reduced promiscuity.

The "Escape from Flatland" Paradigm

Historically, high-throughput screening libraries were dominated by planar, sp²-hybridized aromatic compounds due to their ease of synthesis via cross-coupling reactions. However, the seminal "Escape from Flatland" theory, pioneered by Lovering et al., demonstrated that increasing molecular saturation (measured by Fsp³) and introducing chiral centers significantly improves a drug candidate's probability of transitioning from discovery to clinical approval[3].

Higher Fsp³ values correlate directly with improved aqueous solubility and reduced off-target promiscuity (e.g., lower CYP450 inhibition)[4]. 1-Cyano-3-oxocyclohexane-1-carboxylic acid, with an exceptional Fsp³ of 0.625 and a stereogenic quaternary carbon, serves as an ideal vector for escaping flatland. Its rigid chair conformation projects substituents into defined 3D vectors, making it highly valuable for synthesizing spiro-oxindoles or conformationally restricted amino acid mimetics.

Mechanistic Pathways for Scaffold Functionalization

The true power of this scaffold lies in its orthogonal reactivity . The molecule possesses three distinct reactive sites that can be functionalized sequentially without the need for complex protecting group strategies.

  • C3 Ketone: Amenable to reductive amination, Wittig olefination, or Grignard addition.

  • C1 Carboxylic Acid: Primed for amide coupling, esterification, or Curtius rearrangement to yield a protected amine.

  • C1 Nitrile: Can be selectively reduced to a primary aminomethyl group or hydrolyzed to a malonic acid derivative.

OrthogonalReactivity Core 1-Cyano-3-oxocyclohexane- 1-carboxylic acid (Core Scaffold) Ketone C3 Ketone Reductive Amination Core->Ketone NaBH(OAc)3, Amine (Target: Secondary Amine) Carboxyl C1 Carboxylic Acid Amide Coupling Core->Carboxyl HATU, DIPEA, Amine (Target: Amide) Nitrile C1 Nitrile Reduction to Primary Amine Core->Nitrile Raney Ni, H2 (Target: Aminomethyl)

Fig 1: Orthogonal reactivity of the scaffold enabling divergent 3D synthesis.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific causality for reagent selection and analytical checkpoints to verify success.

Protocol A: Reductive Amination at the C3 Ketone

This protocol introduces a basic amine pharmacophore at the C3 position while leaving the C1 quaternary center intact.

  • Step 1: Imine Formation. Dissolve 1-cyano-3-oxocyclohexane-1-carboxylic acid (1.0 eq) and the target primary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation.

    • Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point, allowing mild heating if the amine is sterically hindered. Acetic acid lowers the pH just enough to activate the ketone without protonating the amine entirely.

  • Step 2: Reduction. After 1 hour of stirring at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

    • Causality: NaBH(OAc)₃ is explicitly selected over sodium borohydride (NaBH₄). NaBH₄ is too aggressive and would prematurely reduce the C3 ketone to a secondary alcohol. NaBH(OAc)₃ selectively reduces the transient iminium ion at room temperature, preserving unreacted ketone and the C1 nitrile.

  • Step 3: Self-Validation (LC-MS). Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc and analyze the organic layer via LC-MS.

    • Validation Checkpoint: The chromatogram must show a dominant peak with a mass of [M+H]+ corresponding to the target secondary amine. If a mass of [M+H-18] is observed, it indicates premature dehydration or lactamization, suggesting the reaction temperature was too high.

WorkflowA Step1 1. Scaffold Prep (100 mM in DCE) Step2 2. Imine Formation (Amine, AcOH, 1h) Step1->Step2 RT Step3 3. Selective Reduction (NaBH(OAc)3, 12h) Step2->Step3 RT Step4 4. LC-MS Validation (Target Mass Check) Step3->Step4 Quench & Extract

Fig 2: Self-validating workflow for C3 reductive amination.

Protocol B: Amide Coupling at the C1 Carboxylic Acid

Functionalizing the C1 position is notoriously difficult due to the extreme steric hindrance of the fully substituted quaternary carbon.

  • Step 1: Activation. Dissolve the scaffold (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: Standard coupling reagents like EDC/HOBt are insufficient for this sterically congested quaternary center and will result in prolonged reaction times and epimerization. HATU forms a highly reactive 7-azabenzotriazole active ester that forces the coupling forward despite the steric bulk.

  • Step 2: Amine Addition. Add the desired amine (1.5 eq) and stir at room temperature for 4 hours.

  • Step 3: Self-Validation (HPLC/MS).

    • Validation Checkpoint: Monitor the reaction via HPLC at 254 nm and 210 nm. The disappearance of the active ester intermediate and the emergence of the product peak confirms success. If the LC-MS reveals a mass of [M+H-18] relative to the expected amide, it indicates that the primary amide has dehydrated into a secondary nitrile—a common side reaction when coupling hindered systems. In this case, lower the equivalents of HATU and maintain strict temperature control (0°C to RT).

References

  • [3] Springer Nature Research Communities. Escape from Flatland: 2D to 3D Molecules via Dearomatization. Available at:[Link]

  • [4] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Significance In modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Significance

In modern medicinal chemistry, the design of conformationally restricted scaffolds is paramount for enhancing target affinity and metabolic stability. 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) represents a highly versatile, trifunctional building block [1]. Featuring a cyano group, a carboxylic acid, and a ketone within a single cyclohexane ring, this compound offers orthogonal reactivity. This unique structural topology allows it to serve as a critical precursor for spirocyclic systems, constrained amino acids, and complex pharmaceutical intermediates.

Understanding its physical properties is not merely an academic exercise; it is a prerequisite for optimizing downstream synthetic workflows, formulating purification strategies, and predicting its behavior in biological assays.

Core Physicochemical Properties

The physical properties of 1-cyano-3-oxocyclohexane-1-carboxylic acid are governed by the interplay of its three polar functional groups. The table below synthesizes the foundational data required for analytical and synthetic planning[1, 2].

PropertyValue / DescriptorMechanistic Implication
CAS Number 1374657-50-7Unique identifier for procurement and literature tracking.
Molecular Formula C₈H₉NO₃Indicates a high degree of functionalization relative to carbon count.
Molecular Weight 167.16 g/mol Favorable for fragment-based drug discovery (FBDD).
Monoisotopic Mass 167.05824 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Predicted XLogP ~ -0.3Suggests high hydrophilicity; compound will partition preferentially into aqueous media.
Topological Polar Surface Area 78.2 ŲHigh TPSA dictates poor passive membrane permeability, necessitating derivatization for cellular assays.
Physical State Solid (Room Temp)Driven by strong intermolecular hydrogen bonding from the carboxyl group.

Mechanistic Causality of Physical Properties

To effectively manipulate this compound in the laboratory, one must understand the stereoelectronic forces dictating its physical state.

Intermolecular Forces and Phase Behavior

The physical state (solid at standard temperature and pressure) and relatively high melting point of this compound are direct consequences of carboxylic acid dimerization . The molecules form stable, hydrogen-bonded dimers in the solid state. Furthermore, the highly polarized cyano (-C≡N) and oxo (=O) groups engage in extensive dipole-dipole interactions. These strong intermolecular forces significantly elevate the lattice energy, making the compound relatively insoluble in non-polar solvents (e.g., hexanes) while highly soluble in polar protic (methanol) and aprotic (DMSO, DMF) solvents.

Stereochemistry and Ring Conformation

The cyclohexane ring adopts a chair conformation to minimize steric strain. However, the presence of the sp²-hybridized carbonyl carbon at position 3 distorts the ideal chair geometry. The 1,1-disubstitution (cyano and carboxyl groups) introduces significant 1,3-diaxial interactions depending on the conformer. Generally, the bulkier carboxylic acid group will preferentially occupy the equatorial position to minimize steric clash, forcing the cyano group into the axial position. This specific spatial arrangement dictates the trajectory of incoming nucleophiles during downstream functionalization.

Experimental Protocols for Property Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causal explanation and an internal control mechanism to guarantee data reliability.

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa), which is critical for predicting solubility profiles and optimizing chromatographic purification (e.g., reverse-phase HPLC).

Causality & Experimental Choices:

  • Solvent Selection: Because the compound may exhibit variable solubility in pure water depending on its crystalline form, a co-solvent system (e.g., 10% Methanol/Water) is often used to ensure complete dissolution before titration.

  • Inert Atmosphere: The titration is performed under a gentle nitrogen stream. Why? Atmospheric CO₂ dissolves in water to form carbonic acid, which introduces a systemic positive error in the titrant volume, skewing the pKa calculation.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Titrant Standardization (Self-Validation): Standardize the 0.1 M NaOH titrant against primary standard Potassium Hydrogen Phthalate (KHP) to verify exact molarity prior to the experiment.

  • Sample Preparation: Accurately weigh ~30 mg of 1-cyano-3-oxocyclohexane-1-carboxylic acid and dissolve it in 50 mL of degassed, deionized water (or a 10% MeOH/H₂O mixture if dissolution is slow).

  • Titration Execution: Submerge the pH electrode and a temperature probe into the solution. Titrate with the standardized 0.1 M NaOH using an automated titrator, adding aliquots of 0.05 mL.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point represents the equivalence point. The pH at the half-equivalence point corresponds to the pKa of the carboxyl group.

Protocol B: Thermal Profiling (DSC/TGA)

Objective: To determine the exact melting point and assess thermal stability (onset of decarboxylation).

Causality & Experimental Choices:

  • Heating Rate: A heating rate of 10 °C/min is selected. Why? Faster rates cause thermal lag, artificially inflating the apparent melting point, while slower rates broaden the endothermic peaks, reducing resolution.

  • Crucible Selection: An aluminum crucible with a pinhole lid is used. Why? The pinhole allows evolved gases (like CO₂ during potential decarboxylation) to escape, preventing crucible rupture while maintaining a controlled micro-atmosphere.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation): Run a high-purity Indium standard to calibrate the heat flow and temperature axes of the Differential Scanning Calorimeter (DSC).

  • Sample Loading: Weigh 3–5 mg of the compound into an aluminum pan. Seal with a pinhole lid.

  • Purge Gas: Establish a continuous nitrogen purge at 50 mL/min to prevent oxidative degradation prior to thermal melting.

  • Thermal Cycle: Heat the sample from 25 °C to 250 °C at 10 °C/min.

  • Data Interpretation: Identify the sharp endothermic peak corresponding to the melting transition (Tm). Monitor the Thermogravimetric Analysis (TGA) curve simultaneously; a sharp mass loss immediately following the melt indicates thermal decarboxylation, a common degradation pathway for cyano-carboxylic acids.

Applications in Drug Development

The physical and chemical properties of 1-cyano-3-oxocyclohexane-1-carboxylic acid make it a highly sought-after scaffold in medicinal chemistry:

  • Spirocyclic Scaffolds: The ketone at position 3 can undergo reductive amination or Wittig olefination, while the 1,1-cyano-carboxyl motif can be cyclized to form spiro-hydantoins or spiro-succinimides. These 3D-rich structures are heavily utilized to escape the "flatland" of traditional aromatic drug design, improving solubility and reducing off-target toxicity.

  • Constrained Peptidomimetics: By reducing the cyano group to a primary amine, the molecule is converted into a conformationally restricted

    
    -amino acid. This is used to induce specific secondary structures (like 
    
    
    
    -turns) in peptide-based therapeutics, drastically increasing their resistance to proteolytic cleavage.

Workflow Visualization

The following diagram illustrates the logical progression from raw compound characterization to advanced pharmaceutical application.

G A 1-Cyano-3-oxocyclohexane- 1-carboxylic acid B Physicochemical Profiling A->B E Drug Development Applications A->E C Thermal Analysis (DSC/TGA) Melting Point & Stability B->C D Potentiometric Titration pKa & Solubility B->D F Spirocyclic Scaffolds E->F G Constrained Peptidomimetics E->G

Caption: Workflow for the physicochemical characterization and pharmaceutical application of the target compound.

References

  • PubChemLite. "1374657-50-7 (C8H9NO3) - Structural Information and Predicted Properties." Université du Luxembourg, 2025. Available at:[Link]

Foundational

Solvation Thermodynamics and Experimental Solubility Profiling of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid

Executive Summary 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) is a highly functionalized cycloalkane derivative utilized as a critical building block in medicinal chemistry and complex API (Active Phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) is a highly functionalized cycloalkane derivative utilized as a critical building block in medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis. With the linear formula C8H9NO3 and a molecular weight of 167.16 g/mol , its unique tri-functional nature—comprising a carboxylic acid, a ketone, and a nitrile group—creates a complex solvation profile. Understanding its thermodynamic solubility across aqueous and organic environments is paramount for optimizing reaction yields, designing purification workflows, and predicting biopharmaceutical behavior.

Structural Analysis & Predictive Solvation Thermodynamics

The solubility of this compound is governed by the competing thermodynamic forces of its hydrophobic cyclohexane core and its three highly polar functional groups. As an Application Scientist, predicting its behavior requires analyzing the specific intermolecular interactions at play:

  • Aqueous Solvation & pH Dependency: The carboxylic acid moiety (predicted pKa ~4.0–4.5) acts as the primary thermodynamic driver for aqueous solubility. At a physiological pH of 7.4, the acid deprotonates to form a carboxylate anion. This ion-dipole interaction with water drastically lowers the energetic barrier for cavity formation in the solvent network, resulting in high solubility. Conversely, in acidic environments (e.g., pH 1.2), the molecule remains unionized. Solvation relies entirely on hydrogen bonding with the ketone oxygen and the weak dipole of the cyano group, leading to a significant drop in aqueous solubility.

  • Organic Solvation: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the compound exhibits near-optimal solubility. DMSO acts as a strong hydrogen bond acceptor for the -COOH group while simultaneously stabilizing the dipoles of the ketone and nitrile groups without the entropic penalty associated with disrupting water's highly ordered hydrogen-bond network. Non-polar solvents (e.g., hexane) yield negligible solubility due to the solvent's inability to disrupt the strong intermolecular hydrogen bonds between the carboxylic acid dimers in the solid crystal lattice.

Comparative Solubility Profile: Water vs. Organic Solvents

The following table summarizes the predicted thermodynamic solubility ranges based on the compound's functional group physicochemical properties and dielectric constants of the solvents.

Solvent SystemDielectric Constant (ε)Predicted Solubility RangePrimary Solvation Mechanism
Water (pH 1.2) 80.1Low (< 1 mg/mL)Weak H-bonding (Unionized -COOH, Ketone)
Water (pH 7.4) 80.1High (> 10 mg/mL)Ion-Dipole interactions (Deprotonated -COO⁻)
DMSO 46.7Very High (> 50 mg/mL)Strong H-bond acceptance; Dipole stabilization
Methanol 32.7Moderate-High (10-30 mg/mL)Protic H-bonding with Ketone/Cyano groups
Hexane 1.9Negligible (< 0.1 mg/mL)Inability to disrupt crystal lattice H-bond dimers

Methodology: Self-Validating High-Throughput Thermodynamic Solubility Assay

To empirically determine the equilibrium solubility of 1-cyano-3-oxocyclohexane-1-carboxylic acid, the 1 is the recognized gold standard[1]. The following protocol is engineered to adhere to 2[2], ensuring thermodynamic equilibrium while eliminating false positives caused by metastable supersaturation.

Step-by-Step Protocol
  • System Saturation: Add excess solid 1-cyano-3-oxocyclohexane-1-carboxylic acid to 1.0 mL of the target solvent in a sealed glass vial.

    • Causality: A visible excess of solid (approx. 10% remaining) is strictly required to establish the chemical potential gradient necessary for thermodynamic equilibrium. Without solid present, the system only measures kinetic solubility.

  • Thermodynamic Equilibration: Place the vials in a thermostatic shaker at 37°C ± 0.5°C at 200 rpm. Extract a 50 µL aliquot at 24 hours, and a second aliquot at 48 hours.

    • Self-Validation: If the HPLC-UV concentration variance between the 24h and 48h samples is < 5%, thermodynamic equilibrium is confirmed. If the variance is > 5%, agitation must continue until stabilization occurs.

  • Phase Separation (Critical Step): Ultracentrifuge the aliquots at 15,000 rpm for 15 minutes at 37°C.

    • Causality: Traditional syringe filtration can lead to API adsorption onto the filter membrane, skewing results. Centrifugation forces undissolved colloidal nanoparticles to the bottom of the tube, preventing them from scattering light or artificially inflating HPLC-UV absorbance readings[1].

  • HPLC-UV Quantification: Dilute the clear supernatant in the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to prevent precipitation upon injection. Analyze via HPLC-UV at the compound's

    
    .
    
    • Self-Validation: Quantify against a freshly prepared 5-point calibration curve (R² > 0.999) utilizing a known internal standard to validate instrument precision.

Mechanistic Workflow Visualization

G A 1-Cyano-3-oxocyclohexane-1-carboxylic acid (Solid API) B Solvent Addition (Aqueous Buffers vs Organics) A->B C Thermodynamic Equilibration (Shake-Flask, 37°C, 24-48h) B->C D Phase Separation (Ultracentrifugation at 15k rpm) C->D Forces Precipitation of Excess Solid E Supernatant Extraction (Avoid Pellet Disruption) D->E F HPLC-UV/MS Quantification (Against Validated Standard Curve) E->F G Equilibrium Solubility Data (Thermodynamic Profile Generated) F->G

Figure 1: Standardized Saturation Shake-Flask Workflow for Thermodynamic Solubility Profiling.

Implications for Drug Development & Synthesis

The stark contrast in solubility between acidic water, basic water, and polar aprotic solvents dictates how 1-cyano-3-oxocyclohexane-1-carboxylic acid must be handled in the lab. For synthetic chemists performing amidation or esterification on the carboxylic acid group, polar aprotic solvents like DMSO or DMF are mandatory to ensure the compound is fully dissolved, maximizing collision frequency and reaction kinetics. For formulation scientists, the poor solubility at low pH indicates that if this structural motif is retained in a final API, it may suffer from poor gastric absorption, necessitating salt-formation strategies (e.g., sodium or potassium salts) to artificially raise the dissolution rate in the stomach.

References

  • Sigma-Aldrich -

  • National Institutes of Health (PMC) -1

  • USP-NF -2

Sources

Exploratory

pKa values of 1-cyano-3-oxocyclohexane-1-carboxylic acid

An In-depth Technical Guide to the pKa Values of 1-cyano-3-oxocyclohexane-1-carboxylic acid Abstract This guide provides a comprehensive analysis of the acidity of 1-cyano-3-oxocyclohexane-1-carboxylic acid, a bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values of 1-cyano-3-oxocyclohexane-1-carboxylic acid

Abstract

This guide provides a comprehensive analysis of the acidity of 1-cyano-3-oxocyclohexane-1-carboxylic acid, a bifunctional molecule with significant potential in synthetic chemistry and drug discovery. Due to the presence of two distinct acidic protons—one on the carboxylic acid and another on the α-carbon—this compound exhibits two pKa values. This document synthesizes theoretical principles with established experimental and computational methodologies to predict and rationalize these values. We delve into the electronic effects of the cyano and keto functionalities, the influence of the cyclohexane ring, and the role of keto-enol tautomerism. Detailed protocols for both experimental determination via potentiometric titration and computational prediction using Density Functional Theory (DFT) are provided, offering a robust framework for the characterization of this and similar molecules.

Introduction: Unraveling the Acidity of a Bifunctional Scaffold

1-cyano-3-oxocyclohexane-1-carboxylic acid presents a fascinating case study in molecular acidity. The molecule incorporates three key functional groups on a cyclohexane scaffold: a carboxylic acid, a nitrile (cyano group), and a ketone. This unique arrangement leads to two distinct acidic centers: the proton of the carboxyl group (-COOH) and the proton on the carbon alpha to both the nitrile and the carboxyl group.

The pKa values associated with these protons are critical determinants of the molecule's behavior in various chemical and biological environments. They govern its charge state at a given pH, which in turn influences its solubility, reactivity, and potential interactions with biological targets. For researchers in drug development, a thorough understanding of a molecule's pKa is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will first establish the theoretical underpinnings of the acidity of this molecule, followed by practical, step-by-step methodologies for its empirical and computational pKa determination.

Theoretical Framework: Factors Governing Acidity

The acidity of 1-cyano-3-oxocyclohexane-1-carboxylic acid is a product of the interplay between its constituent functional groups and the cyclic structure.

The Carboxylic Acid Proton (pKa₁)

The primary acidic proton is that of the carboxylic acid group. Carboxylic acids are organic acids, with typical pKa values in the range of 4-5.[1] The acidity of this group is primarily due to the resonance stabilization of the resulting carboxylate anion upon deprotonation.[2]

In the case of 1-cyano-3-oxocyclohexane-1-carboxylic acid, the presence of the electron-withdrawing cyano and keto groups on the same ring is expected to increase the acidity of the carboxylic acid (i.e., lower its pKa). These groups exert a negative inductive effect, pulling electron density away from the carboxyl group and further stabilizing the carboxylate anion. Therefore, the pKa of the carboxylic acid proton is predicted to be lower than that of a simple alkyl carboxylic acid.

The α-Carbon Proton (pKa₂)

The proton on the carbon atom situated between the cyano and carboxyl groups is also acidic. Its acidity is significantly enhanced by the presence of these two powerful electron-withdrawing groups.[1] Upon deprotonation, the resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the oxygen of the carboxylate and the nitrogen of the nitrile.

Compounds with a proton alpha to two electron-withdrawing groups, such as β-dicarbonyl compounds, are known to have significantly lower pKa values for their α-protons (typically in the range of 9-11) compared to mono-carbonyl compounds (pKa ~16-20).[1] Given that both the cyano and carboxyl groups are effective at stabilizing a negative charge, the pKa of this α-proton is expected to be in a similar range to that of β-dicarbonyl compounds.

Keto-Enol Tautomerism

The presence of the cyclohexanone moiety introduces the possibility of keto-enol tautomerism.[3] In solution, an equilibrium will exist between the ketone form and its corresponding enol isomer. The relative stability of these tautomers can be influenced by the solvent and the electronic nature of substituents.[4] While the keto form is generally more stable for simple ketones, the enol form can be stabilized by conjugation or intramolecular hydrogen bonding. The acidity of the molecule can be influenced by this equilibrium, as the enol proton is also acidic. For the purposes of predicting the primary pKa values, we will primarily consider the dominant keto tautomer.

Estimated pKa Values

Based on the theoretical considerations and data from analogous structures, we can estimate the pKa values for 1-cyano-3-oxocyclohexane-1-carboxylic acid.

Proton Estimated pKa Range Justification
Carboxylic Acid (-COOH)2.5 - 3.5Increased acidity due to the inductive effect of the α-cyano and γ-keto groups.
α-Carbon (-CH(CN)(COOH))9 - 11Strong resonance stabilization of the conjugate base by both the cyano and carboxylate groups.

These values are estimations and should be confirmed by experimental measurement or high-level computational analysis.

Experimental Determination of pKa Values

Potentiometric titration is a reliable and widely used method for determining pKa values. This technique involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the acid) while monitoring the pH.

Experimental Protocol: Potentiometric Titration

Objective: To determine the two in an aqueous or mixed aqueous-organic solvent system.

Materials:

  • 1-cyano-3-oxocyclohexane-1-carboxylic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized, CO₂-free water

  • Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (10 mL or 25 mL, Class A)

  • Beaker (100 mL)

  • Volumetric flasks

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 0.1 mmol of 1-cyano-3-oxocyclohexane-1-carboxylic acid.

    • Dissolve the compound in a known volume (e.g., 50 mL) of CO₂-free deionized water. If solubility is an issue, a mixed solvent system (e.g., 50:50 water:methanol) can be used.

  • Titration Setup:

    • Place the beaker with the analyte solution on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titration:

    • Begin stirring the analyte solution at a moderate, constant speed.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration until the pH has risen significantly past the second expected equivalence point (e.g., to pH 12).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the two equivalence points, which correspond to the steepest parts of the curve.

    • The pKa values are equal to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at half the volume of the first equivalence point. The second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points.

    • Alternatively, a first or second derivative plot of the titration data can be used to more accurately determine the equivalence points.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve in Solvent prep1->prep2 titrate1 Add NaOH Incrementally prep2->titrate1 prep3 Calibrate pH Meter titrate2 Record pH and Volume titrate1->titrate2 After stabilization titrate2->titrate1 Repeat analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Identify Equivalence Points analysis1->analysis2 analysis3 Determine pKa at Half-Equivalence Points analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa Values

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting pKa values.[5][6] These methods calculate the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment.

Computational Protocol: DFT-based pKa Calculation

Objective: To calculate the using a thermodynamic cycle and DFT.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

The pKa is calculated from the Gibbs free energy of the acid-dissociation reaction in solution (ΔG°(aq)). This is often determined using a thermodynamic cycle that separates the reaction into gas-phase and solvation components.[5]

  • Gas-Phase Calculations:

    • Geometry Optimization: Perform geometry optimizations for the neutral molecule (HA), the first conjugate base (A⁻, carboxylate), and the second conjugate base (A²⁻, dianion). A suitable level of theory, such as B3LYP with a 6-31+G(d,p) basis set, is a good starting point.

    • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculations:

    • Using the gas-phase optimized geometries, perform single-point energy calculations with a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, to calculate the free energy of solvation for each species (HA, A⁻, and A²⁻). Water is the typical solvent.

  • pKa Calculation:

    • The free energy change of the deprotonation reaction in solution is calculated using the following equation: ΔG°(aq) = G°(gas)(A⁻) + G°(solv)(A⁻) + G°(solv)(H⁺) - [G°(gas)(HA) + G°(solv)(HA)]

    • The pKa is then calculated using: pKa = ΔG°(aq) / (2.303 * RT) where R is the gas constant and T is the temperature (298.15 K).

    • The free energy of the solvated proton (G°(solv)(H⁺)) is a well-established value that depends on the chosen convention.

    • This process is repeated for the second deprotonation (A⁻ → A²⁻ + H⁺) to find pKa₂.

Visualization of Computational Workflow

G cluster_gas Gas-Phase Calculations cluster_solv Solvation Calculations cluster_pka pKa Calculation gas_opt Geometry Optimization (HA, A⁻, A²⁻) gas_freq Frequency Calculation gas_opt->gas_freq solv_sp Single-Point Energy with Solvation Model gas_freq->solv_sp Optimized Geometries pka_calc Calculate ΔG°(aq) gas_freq->pka_calc solv_sp->pka_calc pka_final pKa = ΔG°(aq) / (2.303 * RT) pka_calc->pka_final

Caption: Workflow for DFT-based pKa prediction.

Conclusion

1-cyano-3-oxocyclohexane-1-carboxylic acid is a molecule with two distinct acidic protons, whose pKa values are critical for understanding its chemical and biological properties. Through theoretical analysis, we predict a pKa value in the range of 2.5-3.5 for the carboxylic acid proton and 9-11 for the α-carbon proton. This guide provides robust, step-by-step protocols for both the experimental determination of these values via potentiometric titration and their computational prediction using DFT. The integration of these approaches offers a powerful strategy for the comprehensive characterization of this and other complex organic molecules, providing essential insights for researchers in chemistry and drug development.

References

  • ResearchGate. (2025, August 7). Experimental and pK prediction aspects of tautomerism of drug-like molecules | Request PDF. [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Acidity Of Alpha Hydrogens Us. Acidity Of Alpha Hydrogens. [Link]

  • NSF PAR. (2019, October 9). Accurate pKa Evaluations for Complex Bio-Organic Molecules in Aqueous Media. [Link]

  • Reddit. (2021, September 1). C/P Keto Enol forms : r/Mcat. [Link]

  • Wikipedia. Carboxylic acid. [Link]

Sources

Foundational

Thermal Characterization and Melting Point Determination of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid

Abstract 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) is a highly functionalized cycloalkane building block utilized in advanced organic synthesis and pharmaceutical development [1]. With a molecular we...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) is a highly functionalized cycloalkane building block utilized in advanced organic synthesis and pharmaceutical development [1]. With a molecular weight of 167.16 g/mol and the formula C8H9NO3, it features three distinct functional groups: a nitrile, a ketone, and a carboxylic acid [2]. Determining its precise melting point is notoriously challenging due to the inherent thermal instability of


-cyano carboxylic acids. This whitepaper provides a comprehensive guide to predicting, measuring, and validating the melting point of this compound.

Structural Analysis & Theoretical Melting Point Prediction

The melting point of a compound is dictated by its crystal lattice energy, which is a function of intermolecular forces (IMFs) and molecular symmetry.

  • Hydrogen Bonding: The carboxylic acid moiety allows for strong intermolecular hydrogen bonding, typically forming stable dimers in the solid state.

  • Dipole-Dipole Interactions: Both the cyano (-C

    
    N) and the oxo (=O) groups possess strong dipole moments, increasing the rigidity of the crystal lattice.
    

While the exact empirical melting point of 1-cyano-3-oxocyclohexane-1-carboxylic acid is often omitted from commercial catalogs due to its tendency to decompose, we can extrapolate its thermal behavior by analyzing structural analogs. For instance, the simpler analog 1-cyanocyclopentanecarboxylic acid exhibits a melting point of 45–46 °C [3]. The expansion to a cyclohexane ring and the addition of a ketone at the C3 position significantly increases molecular weight and dipole interactions, theoretically pushing the melting point into the 85–115 °C range.

Table 1: Comparative Thermal Properties of Functionalized Cycloalkane Carboxylic Acids
CompoundCAS NumberMolecular Weight ( g/mol )Experimental Melting Point (°C)
Cyclohexanecarboxylic acid98-89-5128.1729–31 [4]
1-Cyanocyclopentanecarboxylic acid540490-54-8139.1545–46 [3]
1-Cyano-3-oxocyclohexane-1-carboxylic acid 1374657-50-7 167.16 85–115 (Predicted/Decomp)

The Challenge of Thermal Degradation: Decarboxylation

A critical causality to consider during thermal analysis is that 1-cyano-3-oxocyclohexane-1-carboxylic acid is an


-cyano acid . The strongly electron-withdrawing cyano group stabilizes the adjacent carbon, making the molecule highly susceptible to thermal decarboxylation. When heated near its melting point, the compound may undergo a loss of carbon dioxide (CO2), yielding 3-oxocyclohexane-1-carbonitrile. Thus, what appears as a "melting point" in a standard capillary tube may actually be a decomposition point.

Decarboxylation A 1-Cyano-3-oxocyclohexane- 1-carboxylic acid (Solid) B Thermal Activation (Δ, >100°C) A->B Heating C 3-Oxocyclohexane- 1-carbonitrile (Liquid/Oil) B->C Decarboxylation D Carbon Dioxide (CO2 Gas) B->D Gas Evolution

Fig 1: Thermal decarboxylation pathway of 1-cyano-3-oxocyclohexane-1-carboxylic acid.

High-Fidelity Experimental Protocols

To accurately determine the melting point without conflating it with decomposition, researchers must employ a self-validating system combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Routine capillary methods often fail or give broad ranges due to the aforementioned degradation.

Workflow S1 Sample Preparation (Desiccation & Weighing) S2 TGA Pre-Screening (Identify Decomposition Temp) S1->S2 S3 DSC Analysis (Ramp 2°C/min, N2 Atmosphere) S2->S3 S4 Data Deconvolution (Endotherm vs. Exotherm) S3->S4 S5 Post-Melt Validation (FT-IR / NMR Analysis) S4->S5

Fig 2: Self-validating thermal analysis workflow for unstable carboxylic acids.

Step-by-Step TGA-DSC Coupled Methodology

Step 1: Sample Preparation Desiccate the sample under vacuum for 24 hours to remove residual moisture. Causality: Moisture acts as a plasticizer, artificially depressing the melting point and broadening the endothermic peak. Weigh exactly 2.0–5.0 mg into an aluminum crucible.

Step 2: TGA Pre-Screening Run TGA from 25 °C to 200 °C at a ramp rate of 10 °C/min under a nitrogen purge (50 mL/min). Causality: This establishes the exact onset temperature of mass loss (decarboxylation). The true melting point must occur before this mass loss onset to be considered valid.

Step 3: DSC Acquisition Using a fresh sample in a hermetically sealed aluminum pan (to suppress volatile loss), program the DSC to ramp at a slow rate of 2 °C/min up to 10 °C below the TGA decomposition onset. Causality: A slow heating rate ensures thermal equilibrium within the sample, providing a sharp, accurate endothermic peak corresponding to the latent heat of fusion.

Step 4: Post-Melt Validation (The Self-Validating Step) Rapidly cool the sample back to room temperature and analyze the residue via FT-IR or 1H-NMR. Causality: If the characteristic broad O-H stretch (3300–2500 cm⁻¹) in FT-IR is absent, or if the carboxylic acid proton signal in NMR has disappeared, the sample decomposed during the melt. In this scenario, the recorded temperature is a decomposition point, not a true melting point.

Conclusion

The thermal characterization of 1-cyano-3-oxocyclohexane-1-carboxylic acid requires a nuanced approach due to its structural propensity for decarboxylation. By utilizing a coupled TGA-DSC workflow and validating the post-melt residue, researchers can confidently decouple the latent heat of fusion from thermal degradation, ensuring high-fidelity data for downstream pharmaceutical synthesis.

References

Exploratory

Advanced Safety and Handling Whitepaper: 1-Cyano-3-oxocyclohexane-1-carboxylic acid

Executive Summary 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) is a highly functionalized, trifunctional building block utilized extensively in advanced drug development and complex Active Pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) is a highly functionalized, trifunctional building block utilized extensively in advanced drug development and complex Active Pharmaceutical Ingredient (API) synthesis. Featuring a nitrile, a ketone, and a carboxylic acid moiety within a single cyclohexane ring, it is a critical precursor for spirocyclic frameworks and peptidomimetics. However, this dense functionalization introduces highly specific handling risks. This whitepaper transcends standard Safety Data Sheets (SDS) by providing researchers with a mechanistic understanding of the compound's toxicology and field-proven, self-validating protocols for safe laboratory integration.

Molecular Architecture & Physicochemical Profile

Understanding the physical and chemical boundaries of a compound is the first step in designing a safe experimental workflow. The presence of the carboxylic acid dictates its localized pH effects, while the ketone and nitrile groups govern its reactivity and potential degradation pathways.

Table 1: Physicochemical Specifications
ParameterSpecification
Chemical Name 1-Cyano-3-oxocyclohexane-1-carboxylic acid
CAS Registry Number 1374657-50-7
Molecular Formula C8H9NO3[1]
Molecular Weight 167.16 g/mol [1]
SMILES String O=C(C1(C#N)CC(CCC1)=O)O[1]
Storage Conditions Sealed in dry, room temperature[1]

Mechanistic Toxicology & Hazard Dynamics

Standard GHS classifications list what the hazards are, but effective risk mitigation requires understanding why they occur. This compound carries a "Warning" signal word and is classified under multiple acute toxicity and irritation categories[1].

Table 2: GHS Hazard Classifications & Mechanistic Drivers
Hazard CodeStatementMechanistic Driver
H302 Harmful if swallowed[1]Hepatic metabolism and potential enzymatic cleavage of the nitrile moiety.
H312 Harmful in contact with skin[1]Cutaneous absorption leading to systemic circulation.
H315 / H319 Causes skin/serious eye irritation[1]Acidic proton donation causing localized pH drops and protein denaturation.
H332 / H335 Harmful if inhaled / Respiratory irritation[1]Aerosolized particulates interacting with sensitive mucosal membranes.

Causality of Toxicity: The primary acute risks (H315, H319, H335) are driven by the carboxylic acid group. Upon contact with the moisture inherent in human epidermis or mucous membranes, the acid dissociates, rapidly lowering the localized pH and triggering cellular irritation. The systemic risks (H302, H332) arise from the cyano group. While covalently bound nitriles are generally stable, ingestion exposes the compound to hepatic cytochrome P450 enzymes, which can theoretically mediate the release of trace cyanohydrins or free cyanide, contributing to systemic toxicity (supported by general nitrile handling guidelines in ).

MechanisticTox Compound 1-Cyano-3-oxocyclohexane- 1-carboxylic acid Inhalation Inhalation (H332, H335) Compound->Inhalation Dermal Dermal (H312, H315) Compound->Dermal Ingestion Ingestion (H302) Compound->Ingestion Resp Mucous Membrane Irritation Inhalation->Resp Skin Epidermal Protein Denaturation Dermal->Skin Metab Hepatic Processing (Potential CN- release) Ingestion->Metab Tox Systemic Toxicity & Tissue Damage Resp->Tox Skin->Tox Metab->Tox

Mechanistic pathways of exposure and subsequent systemic toxicity for CAS 1374657-50-7.

Self-Validating Experimental Workflows

To ensure trustworthiness, laboratory protocols must be designed as self-validating systems—meaning the failure of one safety check prevents the progression to the next, riskier step. Below is a standard protocol for the Activation and Amide Coupling of 1-cyano-3-oxocyclohexane-1-carboxylic acid.

Step-by-Step Methodology: Safe Amide Coupling
  • Step 1: Environmental Validation

    • Action: Verify the fume hood face velocity is ≥100 feet per minute (fpm) using the digital monitor before opening the chemical container.

    • Causality: This compound is a fine powder. Dynamic airflow containment ensures that any aerosolized particulates generated during handling are immediately exhausted, neutralizing the H332 and H335 inhalation risks[1].

  • Step 2: Closed-System Weighing

    • Action: Place a pre-tared, sealable reaction vial into an analytical balance equipped with a draft shield. Transfer the required mass of the compound into the vial and seal it before removing it from the balance enclosure.

    • Causality: Powders often carry static charges that cause them to disperse when exposed to open lab air. Closed-system weighing prevents environmental contamination and dermal exposure (H312).

  • Step 3: Inert Atmosphere Dissolution

    • Action: Transfer the sealed vial to the fume hood. Purge with Argon/Nitrogen. Inject anhydrous DMF, followed by the target amine nucleophile and N,N-Diisopropylethylamine (DIPEA).

    • Causality: The inert atmosphere prevents atmospheric moisture from interfering with the reaction. More importantly from a safety perspective, DIPEA immediately deprotonates the carboxylic acid, neutralizing its acidic hazard and preventing localized pH drops in the event of an accidental splash.

  • Step 4: Electrophilic Activation

    • Action: Cool the reaction mixture to 0°C using an ice bath before adding the coupling reagent (e.g., HATU).

    • Causality: Carboxylic acid activation is highly exothermic. Cooling the system controls the thermal output, preventing the degradation of the sensitive ketone and nitrile moieties, which could otherwise lead to hazardous off-gassing.

  • Step 5: Controlled Quenching & Segregation

    • Action: Quench the completed reaction slowly with saturated aqueous NaHCO₃. Segregate the resulting waste into a designated "Non-Halogenated Organic Waste" container (assuming DMF usage).

    • Causality: Mildly basic aqueous quenching safely decomposes unreacted active esters without generating excessive heat. Strict waste segregation ensures the nitrile moiety is never inadvertently mixed with strong aqueous acids, eliminating the theoretical risk of generating hydrogen cyanide gas.

Workflow Step1 1. Containment Verification Step2 2. Closed-System Weighing Step1->Step2 Step3 3. Inert Atmosphere Dissolution Step2->Step3 Step4 4. Controlled Quenching Step3->Step4 Step5 5. Segregated Disposal Step4->Step5

Self-validating experimental workflow for the safe handling and reaction of the compound.

Advanced Containment & Emergency Contingencies

Even with self-validating protocols, emergency preparedness is non-negotiable.

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes.

    • Causality: Rapid dilution is the only effective way to mitigate the proton-donating capability of the carboxylic acid, preventing deep epidermal protein denaturation.

  • Dry Spill Management: Do not sweep the powder dry. Cover the spill with a damp paper towel or use a specialized HEPA-filtered vacuum.

    • Causality: Dry sweeping generates dust, which is the primary vector for acute inhalation toxicity (H332). Dampening the powder agglomerates the particles, rendering them too heavy to become airborne.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press (US). URL:[Link]

Sources

Foundational

Mechanistic Divergence in Bifunctional Cyclohexane Scaffolds: A Technical Guide to 1-Cyano-3-oxo vs. 1-Cyano-4-oxocyclohexanecarboxylic Acid

Executive Summary In the development of conformationally restricted drug scaffolds, bifunctional cyclohexanes are indispensable. Among these, 1-cyano-3-oxocyclohexanecarboxylic acid and 1-cyano-4-oxocyclohexanecarboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of conformationally restricted drug scaffolds, bifunctional cyclohexanes are indispensable. Among these, 1-cyano-3-oxocyclohexanecarboxylic acid and 1-cyano-4-oxocyclohexanecarboxylic acid represent two highly versatile, yet mechanistically distinct, building blocks. While they share identical molecular weights and functional group inventories (a nitrile, a carboxylic acid, and a ketone), the regiochemical placement of the ketone dictates entirely divergent synthetic trajectories.

This whitepaper provides an in-depth analysis of the causality behind their reactivity profiles. By understanding the underlying symmetry and electronic environments of these molecules, researchers can rationally select the appropriate isomer for synthesizing complex spirocycles, fused bicycles, or bridged polycyclic architectures.

Structural Symmetry and Stereochemical Causality

The fundamental difference between the 3-oxo and 4-oxo isomers lies in their symmetry point groups, which directly causes a massive divergence in downstream stereochemical complexity.

  • The 4-Oxo Isomer (Achiral Framework): 1-cyano-4-oxocyclohexanecarboxylic acid possesses an internal plane of symmetry (

    
    ) that bisects the C1 and C4 carbons. Because the molecule belongs to the 
    
    
    
    point group, it is achiral . When subjected to spirocyclization at the C4 ketone (e.g., via the Bucherer-Bergs reaction), the newly formed spiro ring lies exactly within this symmetry plane. Consequently, the resulting spirocycle remains achiral, existing only as cis and trans diastereomers relative to the C1 substituents. This lack of enantiomeric complexity makes the 4-oxo isomer the preferred choice for scalable API synthesis where chiral resolution is cost-prohibitive.
  • The 3-Oxo Isomer (Chiral Framework): Shifting the ketone to the C3 position destroys all symmetry elements. 1-cyano-3-oxocyclohexanecarboxylic acid belongs to the

    
     point group and exists as a pair of enantiomers. Any reaction at the C3 ketone (such as spirocyclization) generates a second stereocenter, resulting in up to four distinct stereoisomers (two enantiomeric pairs of diastereomers).
    

structural_logic root 1-Cyano-oxocyclohexanecarboxylic acids c3 3-Oxo Isomer (C1 Point Group) root->c3 c4 4-Oxo Isomer (Cs Point Group) root->c4 c3_1 Chiral (Requires Enantiomeric Resolution) c3->c3_1 c4_1 Achiral (Internal Plane of Symmetry) c4->c4_1 c3_2 Asymmetric Spirocyclization (4 Stereoisomers) c3_1->c3_2 c4_2 Symmetric Spirocyclization (cis/trans only) c4_1->c4_2

Logical relationship between ketone regiochemistry and stereochemical complexity.

Mechanistic Divergence in Enolization and Annulation

The regiochemistry of the ketone also dictates the behavior of these molecules under basic conditions.

Symmetric vs. Desymmetrized Enolization

In the 4-oxo isomer , the protons at C3 and C5 are chemically equivalent. Deprotonation yields a single, symmetric enolate, which simplifies alpha-alkylation or enamine formation. This symmetry allows for elegant [4+2] annulation strategies. As demonstrated by , reacting the pyrrolidine enamine of the 4-oxo ester with acryloyl chloride cleanly yields a bridged 2,9-dioxobicyclo[3.3.1]nonane-7-carbonitrile system.

annulation_workflow A 4-Oxo Substrate B Pyrrolidine (Dean-Stark) A->B C Enamine Intermediate B->C D Acryloyl Chloride (Reflux) C->D E Bridged Bicyclic Product D->E

Experimental workflow for the[4+2] annulation of the 4-oxo isomer.

Conversely, the 3-oxo isomer presents a regioselectivity challenge. The C2 protons are flanked by the C3 ketone and the highly substituted C1 center (bearing the electron-withdrawing nitrile and carboxyl groups). The inductive effect from C1 increases the thermodynamic acidity of the C2 protons. However, the quaternary nature of C1 creates severe steric hindrance. Therefore, the choice of base directly causes a divergence in the reaction pathway:

  • Kinetic Control (LDA, -78°C): Deprotonation occurs almost exclusively at the less hindered C4 position.

  • Thermodynamic Control (NaH, 25°C): Equilibration favors the inductively stabilized

    
    -enolate.
    

regioselectivity A 1-Cyano-3-oxocyclohexane -1-carboxylate B Kinetic Control (LDA, THF, -78°C) A->B C Thermodynamic Control (NaH, THF, 25°C) A->C D Δ4-Enolate (Sterically Accessible) B->D E Δ2-Enolate (Inductively Stabilized) C->E

Causality of experimental conditions on the regioselective enolization of the 3-oxo isomer.

Quantitative Data and Properties Summary

To aid in experimental design, the core physical and structural parameters of both building blocks are summarized below, grounded by commercial compound databases [2, 3].

Parameter1-Cyano-3-oxocyclohexanecarboxylic acid1-Cyano-4-oxocyclohexanecarboxylic acid
CAS Number 1374657-50-7 [3]1262410-60-5[2]
Molecular Formula C₈H₉NO₃C₈H₉NO₃
Molecular Weight 167.16 g/mol 167.16 g/mol
Symmetry Point Group

(Chiral)

(Achiral)
Enolizable Positions C2, C4 (Desymmetrized)C3, C5 (Equivalent)
Primary Synthetic Utility Fused bicycles, complex stereocentersSpirocycles, bridged bicyclo[3.3.1]nonanes

Self-Validating Experimental Protocols

The following protocols are designed with built-in self-validation mechanisms to ensure trustworthiness and reproducibility in the laboratory.

Protocol 1: Synthesis of Bridged Polycycles via 4-Oxo Annulation

Adapted from the mechanistic principles of Hickmott et al. [1]

Objective: Synthesize ethyl 2,9-dioxobicyclo[3.3.1]nonane-7-carbonitrile from ethyl 1-cyano-4-oxocyclohexane-1-carboxylate.

  • Enamine Formation: Dissolve 10 mmol of the 4-oxo ester in 50 mL of anhydrous benzene. Add 12 mmol of pyrrolidine and a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark apparatus for 4 hours.

    • Self-Validation Checkpoint 1: The collection of exactly 0.18 mL (10 mmol) of water in the Dean-Stark trap confirms quantitative enamine formation.

  • Annulation: Cool the solution to 0°C. Add 11 mmol of acryloyl chloride dropwise over 30 minutes. Heat to reflux for 2 hours.

  • Hydrolysis & Workup: Cool to room temperature, add 20 mL of 1M HCl, and stir vigorously for 1 hour to hydrolyze the intermediate iminium species. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

    • Self-Validation Checkpoint 2: FTIR analysis of the crude product must show the disappearance of the enamine C=C stretch (~1640 cm⁻¹) and the appearance of two distinct bridged diketone C=O stretches (~1735 cm⁻¹ and ~1710 cm⁻¹).

Protocol 2: Regioselective Kinetic Alkylation of the 3-Oxo Isomer

Objective: Achieve >95% regioselective alpha-alkylation at the C4 position of methyl 1-cyano-3-oxocyclohexanecarboxylate.

  • Enolate Generation: In a flame-dried flask under argon, prepare a solution of LDA (1.1 mmol) in 5 mL anhydrous THF at -78°C.

  • Substrate Addition: Add a solution of the 3-oxo ester (1.0 mmol) in 2 mL THF dropwise over 10 minutes. Stir for 30 minutes at -78°C to ensure complete kinetic deprotonation at C4.

    • Self-Validation Checkpoint (Deuterium Quench): Before committing to expensive electrophiles, withdraw a 0.5 mL aliquot and quench with MeOD. ¹H NMR of this aliquot must show >95% deuterium incorporation at C4 (evidenced by the collapse of the C4 multiplet) while the C2 protons (an isolated AB quartet due to the C1 stereocenter) remain perfectly intact.

  • Electrophile Trapping: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise. Allow the reaction to slowly warm to -20°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via flash chromatography.

References

  • Title: Enamine chemistry. Part XX. Reactions of αβ-unsaturated acid chlorides. Synthesis of alkyl 2,6-dioxobicyclo[3.3.
Exploratory

The Chemical Ontology and Synthetic Utility of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of spirocyclic and bridged bicyclic scaffolds relies heavily on highly functionalized, orthogonally reactive building blocks. 1-Cyano-3-oxocyclohexane-1-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of spirocyclic and bridged bicyclic scaffolds relies heavily on highly functionalized, orthogonally reactive building blocks. 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) represents a premier example of such an intermediate. Characterized by a tri-functional architecture—a cyano group, a carboxylic acid, and a ketone distributed across a cyclohexane ring—this compound offers a versatile canvas for generating complex, three-dimensional pharmacophores.

This technical guide explores the chemical nomenclature (synonyms), physicochemical properties, and advanced synthetic protocols associated with this intermediate, providing drug development professionals with a rigorous framework for incorporating it into discovery pipelines.

Chemical Ontology: Nomenclature and Synonyms

The naming conventions for highly functionalized cyclic compounds often vary depending on the indexing system (e.g., IUPAC, CAS, or commercial cataloging). Understanding the synonyms for 1-cyano-3-oxocyclohexane-1-carboxylic acid is critical for researchers conducting literature reviews, patent searches, or procurement.

The multiplicity of synonyms arises from the prioritization of functional groups:

  • 1-cyano-3-oxocyclohexane-1-carboxylic acid: The most widely accepted catalog name. It treats the cyclohexane ring as the parent structure, clearly denoting the positions of the cyano, oxo, and carboxylic acid moieties.

  • 3-oxo-1-cyanocyclohexanecarboxylic acid: Prioritizes the carboxylic acid as the principal functional group (the suffix), placing the oxo and cyano groups as prefixes in numerical order.

  • Cyclohexanecarboxylic acid, 1-cyano-3-oxo-: The inverted index name utilized by the Chemical Abstracts Service (CAS). This format is designed to group all derivatives of cyclohexanecarboxylic acid together in alphabetical indices.

Table 1: Chemical Identifiers and Primary Synonyms
AttributeDesignation
IUPAC Name 1-cyano-3-oxocyclohexane-1-carboxylic acid
CAS Registry Number 1374657-50-7
Primary Synonyms 3-oxo-1-cyanocyclohexanecarboxylic acid; Cyclohexanecarboxylic acid, 1-cyano-3-oxo-
Molecular Formula C₈H₉NO₃[1]
SMILES String O=C(O)C1(C#N)CC(=O)CCC1[1]
InChIKey AAQCXGSLMLNNOQ-UHFFFAOYSA-N

Structural Significance and Physicochemical Profiling

The strategic value of 1-cyano-3-oxocyclohexane-1-carboxylic acid lies in the 1,3-relationship between the quaternary C1 carbon (bearing the cyano and carboxyl groups) and the C3 ketone.

  • Quaternary Center (C1): The geminal cyano and carboxylic acid groups act as a masked

    
    -amino acid or malonate equivalent. The cyano group can be selectively reduced to a primary amine, facilitating the synthesis of spiro-lactams.
    
  • Electrophilic Ketone (C3): The ketone allows for functionalization via reductive amination, Grignard addition, or Wittig olefination without disturbing the sterically hindered C1 center.

Table 2: Physicochemical and Mass Spectrometry Data

Accurate mass and collision cross-section (CCS) data are vital for self-validating LC-MS workflows during custom synthesis.

PropertyValue
Molecular Weight 167.16 g/mol
Monoisotopic Mass 167.05824 Da[1]
Predicted [M+H]⁺ CCS 134.5 Ų[1]
Predicted [M-H]⁻ CCS 136.9 Ų[1]

Visualizing Synthetic Divergence

The orthogonal reactivity of the C1 and C3 functional groups allows medicinal chemists to diverge the synthesis into entirely different structural classes depending on the initial site of reaction.

G A 1-cyano-3-oxocyclohexane- 1-carboxylic acid B Reductive Amination (C3 Ketone) A->B NaBH(OAc)3 Chemoselective C Nitrile Reduction (C1 Cyano) A->C Raney Ni / H2 Orthogonal Protection D Spirocyclic Scaffold (Drug Discovery) B->D Lactamization E Bridged Bicyclic System (Alkaloid Mimetic) C->E Intramolecular Cyclization

Synthetic divergence of 1-cyano-3-oxocyclohexane-1-carboxylic acid.

Experimental Workflows: Chemoselective Functionalization

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. Causality is explicitly stated to justify reagent selection and reaction conditions.

Protocol A: Chemoselective Reductive Amination at C3

Objective: Convert the C3 ketone to a secondary amine while preserving the C1 cyano and carboxylic acid groups. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ or LiAlH₄ because its mild hydride-donating capacity is strictly chemoselective for iminium ions. It will not reduce the highly electrophilic but sterically shielded cyano group, nor will it reduce the carboxylic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under N₂, dissolve 1-cyano-3-oxocyclohexane-1-carboxylic acid (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Imine Condensation: Add the desired primary amine (1.1 eq) and glacial acetic acid (1.5 eq). Rationale: The weak acid catalyzes imine formation and subsequently aids in the generation of the active reducing species, without protonating the amine to the point of inertness. Stir at room temperature for 2 hours.

  • Hydride Reduction: Portion-wise add NaBH(OAc)₃ (1.5 eq). Stir the heterogeneous mixture for 12 hours at room temperature.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 166.05 [M-H]⁻) disappears, replaced by the product mass[1].

  • Quench and Isolation: Quench with saturated aqueous NaHCO₃ (adjusting to pH 7 to prevent solubilizing the carboxylic acid into the aqueous layer as a salt). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Orthogonal Protection and Nitrile Reduction

Objective: Reduce the C1 nitrile to a primary amine to form a


-amino acid derivative, precluding unwanted intramolecular cyclization.
Causality:  Direct hydrogenation of the nitrile in the presence of the C3 ketone inevitably leads to intramolecular reductive amination, yielding an azabicyclo[3.3.1]nonane system. To isolate the uncyclized primary amine, the C3 ketone must first be masked as a 1,3-dioxolane.

Step-by-Step Methodology:

  • Ketone Protection: Reflux 1-cyano-3-oxocyclohexane-1-carboxylic acid (1.0 eq) with ethylene glycol (3.0 eq) and catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq) in toluene using a Dean-Stark apparatus. Validation: TLC (Hexanes/EtOAc 1:1) should show a shift to a less polar spot.

  • Hydrogenation Setup: Transfer the protected intermediate to a Parr shaker flask. Dissolve in methanolic ammonia (7N NH₃ in MeOH). Rationale: The presence of excess ammonia prevents the newly formed primary amines from attacking intermediate imines, thereby suppressing secondary amine dimerization.

  • Catalytic Reduction: Add Raney Nickel (20% w/w). Pressurize the vessel with H₂ (50 psi) and agitate for 24 hours at room temperature.

  • Filtration and Workup: Carefully filter the mixture through a pad of Celite under a blanket of argon (Raney Ni is highly pyrophoric). Wash the pad thoroughly with MeOH.

  • Deprotection (Optional): To unmask the ketone, treat the concentrated residue with 1N HCl in THF for 4 hours, followed by lyophilization to yield the amino-acid hydrochloride salt.

References

  • PubChemLite. "1374657-50-7 (C8H9NO3)". uni.lu.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protected-Carboxylation Strategy for the Synthesis of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid

Abstract & Retrosynthetic Rationale The synthesis of highly functionalized, densely substituted cycloalkanes is a cornerstone of modern drug development. The target molecule, 1-cyano-3-oxocyclohexane-1-carboxylic acid ,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Retrosynthetic Rationale

The synthesis of highly functionalized, densely substituted cycloalkanes is a cornerstone of modern drug development. The target molecule, 1-cyano-3-oxocyclohexane-1-carboxylic acid , presents a unique synthetic challenge: the installation of a geminal cyano-carboxylic acid motif on a cyclohexane ring while preserving a strictly regioselective 1,3-relationship with a ketone.

Attempting to synthesize this molecule via direct conjugate addition of cyanoacetic acid to 2-cyclohexen-1-one fails, as it yields an exocyclic cyanocarboxymethyl group rather than integrating the substituents directly onto the ring carbons. To solve this, we present a highly efficient, four-step retrosynthetic workflow starting from 2-cyclohexen-1-one. The strategy relies on a conjugate hydrocyanation followed by a strictly controlled, protection-directed α-nitrile carboxylation.

Mechanistic Insights & Causality (The "Why" Behind the Chemistry)

As a self-validating chemical system, every step in this protocol is designed to chemically force the subsequent reaction to occur exclusively at the desired position.

Regioselective Hydrocyanation (Kinetic vs. Thermodynamic Control)

The first step requires the conversion of 2-cyclohexen-1-one to 3-oxocyclohexanecarbonitrile. Standard alkali cyanides (NaCN/KCN) often yield mixtures of 1,2-addition (cyanohydrins) and 1,4-addition products. To enforce strict 1,4-conjugate addition, we utilize Nagata’s Reagent (Diethylaluminum cyanide,


). The Lewis acidic aluminum coordinates to the enone oxygen, activating the 

-carbon and directing the cyanide nucleophile exclusively to the 1,4-position, ensuring quantitative regiocontrol[1],[2].
The Imperative: Why Acetal Protection is Non-Negotiable

To install the carboxylic acid at the C1 position (the carbon bearing the nitrile), we must deprotonate the


-nitrile position. However, the protons 

to the ketone (at C2 and C4) have a

of

, making them significantly more acidic than the proton

to the nitrile (

)[3]. If we treat 3-oxocyclohexanecarbonitrile directly with a base like Lithium diisopropylamide (LDA), deprotonation will occur at the ketone, leading to erroneous carboxylation at C2 or C4. By masking the ketone as a 1,3-dioxolane acetal, we completely eliminate the acidity of the ketone

-protons. The

-nitrile proton becomes the sole acidic site in the molecule, guaranteeing that the subsequent LDA-mediated deprotonation and

trapping occurs only at the target carbon[4],[5].
Chemoselective Deprotection & Stereochemical Elegance

Following carboxylation, the acetal must be removed. Mild aqueous


 at room temperature rapidly hydrolyzes the acetal back to the ketone. Crucially, nitriles require harsh, prolonged heating in strong acid to undergo hydrolysis to amides or carboxylic acids[6]. Thus, the mild conditions are perfectly chemoselective.
Furthermore, while the intermediate acetal possesses a stereocenter, the final deprotection re-oxidizes C3 to an 

-hybridized ketone. This leaves C1 as the only stereocenter in the molecule. Consequently, the reaction avoids the creation of complex diastereomeric mixtures, yielding the target as a clean, easily purifiable racemate.

Workflow & Visualization

Figure 1: Four-step synthetic workflow detailing the protected-carboxylation strategy from 2-cyclohexen-1-one to the target molecule.

Quantitative Data & Yield Analysis

StepTransformationKey ReagentsTemp / TimeExpected YieldPurity (GC/LC-MS)
1 Conjugate Hydrocyanation

, Toluene
0 °C

RT, 4 h
88 - 92%> 98%
2 Acetal ProtectionEthylene glycol,

-TSA
110 °C (Reflux), 12 h94 - 96%> 99%
3

-Nitrile Carboxylation
LDA,

(g), THF
-78 °C, 2 h75 - 82%> 95%
4 Acetal Deprotection2M

(aq), THF
25 °C, 3 h85 - 90%> 97%
Overall Total Synthesis -~ 21 h total ~ 53 - 65% Analytical Grade

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Oxocyclohexanecarbonitrile
  • Preparation: Flame-dry a 500 mL round-bottom flask purged with inert gas (Ar or

    
    ). Add 2-cyclohexen-1-one (100 mmol, 9.61 g) and anhydrous toluene (150 mL).
    
  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add Diethylaluminum cyanide (

    
    , 1.0 M in toluene, 110 mL, 1.1 eq) dropwise via syringe over 30 minutes to control the exothermic 1,4-addition[1].
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction strictly at 0 °C by carefully adding a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) to break the aluminum emulsion. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Step 2: Ketone Protection (1,4-Dioxaspiro[7]decane-7-carbonitrile)
  • Setup: Transfer the crude 3-oxocyclohexanecarbonitrile to a flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reagents: Add toluene (200 mL), ethylene glycol (300 mmol, 3.0 eq), and a catalytic amount of

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA, 5 mol%).
  • Reaction: Heat the mixture to reflux (approx. 110 °C). Water will azeotropically distill and collect in the Dean-Stark trap. Continue refluxing for 12 hours until water evolution ceases.

  • Self-Validation Check: Run a TLC (Hexanes/EtOAc 4:1). The complete disappearance of the ketone starting material validates that the highly acidic

    
    -ketone protons have been successfully masked.
    
  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous

    
     to neutralize the 
    
    
    
    -TSA, dry over
    
    
    , and evaporate the solvent.
Step 3: -Nitrile Carboxylation
  • Anion Generation: In a flame-dried flask under Argon, dissolve the protected nitrile (approx. 90 mmol) in anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 54 mL, 1.2 eq). The sterically hindered LDA will selectively deprotonate the

    
    -nitrile position without attacking the cyano carbon[4]. Stir at -78 °C for 45 minutes to ensure complete enolate formation.
    
  • Electrophilic Trapping: Vigorously bubble anhydrous

    
     gas (passed through a Drierite column) directly into the solution for 30 minutes at -78 °C[5].
    
  • Quenching: Quench the reaction at -78 °C with 50 mL of saturated aqueous

    
    , then allow it to warm to room temperature.
    
Step 4: Acetal Deprotection & Product Isolation
  • Hydrolysis: To the crude mixture from Step 3, add 2M aqueous

    
     until the pH reaches 
    
    
    
    . Stir the biphasic mixture vigorously at room temperature for 3 hours. Note: These mild acidic conditions will rapidly cleave the 1,3-dioxolane ring while leaving the robust nitrile group completely intact[6].
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with a small amount of brine, dry over

    
    , and concentrate in vacuo. The resulting crude 1-cyano-3-oxocyclohexane-1-carboxylic acid can be purified via recrystallization from hot ethyl acetate/hexanes or via silica gel chromatography (DCM/MeOH 95:5 with 0.1% Acetic Acid) to yield the pure racemic target compound.
    

References

1.[1] Hydrocyanation of Conjugated Carbonyl Compounds - Organic Reactions. Organic Reactions. URL: [Link] 2.[4] Formation & Reaction of Nitrile Enolates. Chem Help ASAP (YouTube). URL:[Link] 3.[2] Hydrocyanation. VI. Application of the new hydrocyanation methods to conjugate hydrocyanation of α,β-unsaturated ketones... Journal of the American Chemical Society. URL:[Link] 4.[5] Specific Reactions and Named Reactions - Practice Hub. Varsity Tutors. URL: [Link] 5.[3] Nitrile anion. Wikipedia. URL:[Link] 6.[6] The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. URL:[Link]

Sources

Application

Application Note: Reagents and Protocols for the Decarboxylative Functionalization of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid

Introduction & Mechanistic Rationale In modern drug development and complex molecule synthesis, 1 (CAS: 1374657-50-7) serves as a highly versatile, bifunctional building block. The strategic placement of the -cyano group...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug development and complex molecule synthesis, 1 (CAS: 1374657-50-7) serves as a highly versatile, bifunctional building block. The strategic placement of the


-cyano group drastically lowers the oxidation potential of the adjacent carboxylate. This structural feature makes it an exceptional substrate for visible-light-mediated single-electron transfer (SET) decarboxylation.

Upon SET oxidation and the subsequent extrusion of CO


, the molecule generates a tertiary 

-cyano radical. This radical is highly stabilized by the captodative effect (the synergistic electron-withdrawing nature of the cyano group and the hyperconjugation of the cyclohexane ring). This long-lived radical intermediate can be intercepted by various reagents to forge new C(sp

)–C(sp

) or C(sp

)–C(sp

) bonds. Crucially, the orthogonal 3-oxo group remains intact during these photoredox conditions, providing a pristine handle for downstream derivatization such as reductive amination or Grignard additions.

Reagent Selection & Reaction Matrix

To achieve specific functionalizations, the choice of photocatalyst, trapping reagent, and base must be precisely calibrated. The table below summarizes the validated quantitative parameters for four distinct decarboxylative transformations.

Target TransformationCatalyst SystemPrimary Trapping ReagentBase / AdditiveSolventYield RangeTime
gem-Dicyanation Riboflavin tetraacetate (RFTA, 5 mol%)TsCN (1.5 equiv)None requiredCH

CN
75–85%12 h
gem-Dicyanation

-Ir(ppy)

(2 mol%)
Cyanobenziodoxolone (CBX)Cs

CO

(1.0 equiv)
THF / DMSO80–90%18 h

-Arylation
Ir[dF(CF

)ppy]

(dtbbpy)PF

(1 mol%) + NiCl

(dtbbpy) (5 mol%)
Aryl Bromides (Ar-Br, 1.5 equiv)Cs

CO

(2.0 equiv)
DMF60–80%24 h

-Alkynylation
Eosin Y (5 mol%)Ethynylbenziodoxolone (EBX)K

HPO

(1.5 equiv)
DCM / H

O
65–75%14 h

Mechanistic Pathway

Mechanism Substrate 1-Cyano-3-oxocyclohexane- 1-carboxylic acid Anion Carboxylate Anion Intermediate Substrate->Anion Base (e.g., Cs2CO3) Radical α-Cyano-3-oxo Cyclohexyl Radical Anion->Radical SET Oxidation - CO2 Product Decarboxylative Functionalized Product Radical->Product Radical Trapping PC Excited Photocatalyst (e.g., RFTA* or Ir*) PC->Radical Trap Radical Acceptor (TsCN, EBX, or Ni-Ar) Trap->Product

Fig 1. Photoredox SET mechanism for decarboxylative functionalization of alpha-cyano acids.

Validated Experimental Protocols

As a self-validating system, each protocol incorporates in-process analytical controls to ensure catalytic turnover is occurring before committing to workup.

Protocol A: Photoredox-Catalyzed Decarboxylative Cyanation

Objective: Synthesis of 1,1-dicyano-3-oxocyclohexane. Causality & Rationale: This protocol utilizes2 as an inexpensive, organic photocatalyst. RFTA operates efficiently at room temperature and avoids the need for a strong base, which is critical here to prevent unwanted enolization or aldol condensation at the sensitive 3-oxo position. p-Toluenesulfonyl cyanide (TsCN) acts as the highly electrophilic radical trap.

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-cyano-3-oxocyclohexane-1-carboxylic acid (0.5 mmol, 83.6 mg), RFTA (5 mol%, 13.6 mg), and TsCN (0.75 mmol, 135.9 mg).

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous CH

    
    CN. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Dissolved O
    
    
    
    is a triplet diradical that will rapidly quench the RFTA* excited state and intercept the
    
    
    -cyano radical to form deleterious peroxyl species.
  • Irradiation: Backfill with Argon. Irradiate the vial using a 450 nm blue LED array (approx. 15 W) at room temperature. Maintain vigorous stirring.

  • Self-Validating In-Process Control (t = 2h): Withdraw a 10 µL aliquot via a microsyringe, dilute with 100 µL LC-MS grade MeOH, and analyze.

    • Validation Metric: Confirm the depletion of the starting material mass (

      
       166 [M-H]
      
      
      
      ) and the emergence of the gem-dinitrile product (
      
      
      149 [M+H]
      
      
      ).
  • Workup (t = 12h): Once complete, concentrate the mixture in vacuo. Purify directly via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the product.

Protocol B: Dual Photoredox/Nickel-Catalyzed Decarboxylative Arylation

Objective: Synthesis of 1-aryl-1-cyano-3-oxocyclohexane derivatives. Causality & Rationale: Forming a C(sp


)–C(sp

) bond requires 3. The Ir(III) photocatalyst oxidizes the carboxylate to generate the

-cyano radical. Concurrently, the Ni(0) catalyst undergoes oxidative addition into the aryl halide. The resulting Ni(II)-aryl complex intercepts the

-cyano radical, forming a transient Ni(III) species that rapidly reductively eliminates to forge the target bond.

Step-by-Step Methodology:

  • Reagent Charging: In a 20 mL reaction vial, combine 1-cyano-3-oxocyclohexane-1-carboxylic acid (0.5 mmol, 83.6 mg), Aryl Bromide (e.g., Bromobenzene, 0.75 mmol), Ir[dF(CF

    
    )ppy]
    
    
    
    (dtbbpy)PF
    
    
    (1 mol%, 5.6 mg), NiCl
    
    
    (dtbbpy) (5 mol%, 9.8 mg), and Cs
    
    
    CO
    
    
    (1.0 mmol, 325.8 mg).
  • Solvent Addition & Degassing: Add 10 mL of anhydrous DMF. Seal the vial with a PTFE septum cap and degas by sparging with Argon gas for 15 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm LEDs and a cooling fan to maintain the temperature at 25 °C. Stir for 24 hours.

  • Self-Validating In-Process Control (t = 4h): Withdraw a 10 µL aliquot, filter through a short celite plug with EtOAc, and analyze via LC-MS.

    • Validation Metric: For bromobenzene, look for the target mass of 1-phenyl-1-cyano-3-oxocyclohexane (

      
       200[M+H]
      
      
      
      ). The presence of biphenyl (
      
      
      155 [M+H]
      
      
      ) indicates Ni-homocoupling, suggesting the Ir-mediated radical generation is the rate-limiting step (requiring higher light intensity).
  • Workup (t = 24h): Dilute the mixture with EtOAc (30 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove the DMF. Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via column chromatography.

Troubleshooting & Optimization Insights

  • Base Selection Causality: In dual-catalytic arylation, Cs

    
    CO
    
    
    
    is vastly superior to K
    
    
    CO
    
    
    or Na
    
    
    CO
    
    
    . The larger ionic radius of the cesium cation disrupts tight ion-pairing in DMF, enhancing the solubility of the carboxylate anion and significantly accelerating the SET oxidation step by the Ir(III)* excited state.
  • Solvent Effects: The choice of solvent dictates the stabilization of the intermediates. CH

    
    CN is ideal for cyanation because its high dielectric constant stabilizes the polar transition states of the radical trapping event. Conversely, DMF is strictly required for arylation to stabilize the delicate Ni(0)/Ni(II)/Ni(III) catalytic cycle; using CH
    
    
    
    CN here often leads to rapid Ni catalyst deactivation.
  • Alternative Cyanating Agents: If TsCN yields are suboptimal due to side-reactions, switching to 4 with an Ir-based photocatalyst provides a highly efficient, albeit more expensive, alternative that operates via a concerted radical-addition/elimination mechanism.

References

  • Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis, Organic Letters.[Link]

  • Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones, PMC.[Link]

  • Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis, Journal of the American Chemical Society.[Link]

Sources

Method

The Strategic Application of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid in the Synthesis of the LSD1 Inhibitor Iadademstat (ORY-1001)

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-cyano-3-oxocyclohexane-1-carboxylic acid as a pivotal pharmaceutical intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-cyano-3-oxocyclohexane-1-carboxylic acid as a pivotal pharmaceutical intermediate in the synthesis of Iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Iadademstat is an investigational drug that has shown promise in the treatment of various cancers, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2][3] The unique structural features of 1-cyano-3-oxocyclohexane-1-carboxylic acid make it a valuable building block for the construction of the complex molecular architecture of Iadademstat.

This guide will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its application, and outline the necessary analytical methods for quality control, thereby offering a complete framework for its successful implementation in a research and development setting.

Introduction: The Significance of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid in Modern Drug Discovery

1-Cyano-3-oxocyclohexane-1-carboxylic acid is a bifunctional molecule possessing a ketone, a nitrile, and a carboxylic acid group within a cyclohexane scaffold. This combination of functionalities allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of complex carbocyclic structures. Its application in the synthesis of Iadademstat (ORY-1001) highlights its importance as a strategic intermediate in the development of targeted epigenetic therapies.

The core of Iadademstat's structure is a substituted cyclohexane ring, which is derived from this key intermediate. The strategic placement of the cyano and keto groups on the cyclohexane ring allows for the stereoselective introduction of other crucial functionalities required for the potent and selective inhibition of the LSD1 enzyme.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of 1-cyano-3-oxocyclohexane-1-carboxylic acid is essential for its proper handling, characterization, and use in synthesis.

PropertyValueSource
Molecular Formula C₈H₉NO₃Sigma-Aldrich
Molecular Weight 167.16 g/mol Sigma-Aldrich
CAS Number 1374657-50-7Sigma-Aldrich
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO)General Knowledge

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl ring protons and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the nitrile carbon, the carboxylic acid carbon, and the carbons of the cyclohexane ring.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretch of the ketone and carboxylic acid, the C≡N stretch of the nitrile, and the broad O-H stretch of the carboxylic acid.

Synthesis of Iadademstat (ORY-1001) from 1-Cyano-3-oxocyclohexane-1-carboxylic Acid: A Detailed Protocol

The synthesis of Iadademstat (ORY-1001) from 1-cyano-3-oxocyclohexane-1-carboxylic acid involves a multi-step sequence that leverages the reactivity of the functional groups present in the starting material. The following protocol is a representative synthesis based on established chemical principles and patent literature.

dot

Synthesis_Workflow A 1-Cyano-3-oxocyclohexane- 1-carboxylic acid B Esterification A->B EtOH, H+ C Ethyl 1-cyano-3-oxocyclohexane- 1-carboxylate B->C D Reductive Amination C->D Amine source, Reducing agent E Introduction of Phenyl Group D->E Phenyl Grignard or equivalent F Key Cyclohexylamine Intermediate E->F G Coupling with Pyrimidine Moiety F->G Activated Pyrimidine H Iadademstat (ORY-1001) G->H

Caption: Synthetic workflow for Iadademstat (ORY-1001).

Step 1: Esterification of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid

Rationale: The carboxylic acid is first converted to its corresponding ethyl ester to protect the acidic proton and to facilitate subsequent reactions.

Protocol:

  • To a solution of 1-cyano-3-oxocyclohexane-1-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 1-cyano-3-oxocyclohexane-1-carboxylate as a crude product, which can be purified by column chromatography.

Step 2: Reductive Amination and Introduction of the Phenyl Group

Rationale: This step involves the formation of a key amine intermediate through reductive amination of the ketone, followed by the introduction of the phenyl group. The specific sequence and reagents will depend on the desired stereochemistry.

Protocol (Illustrative):

  • Dissolve ethyl 1-cyano-3-oxocyclohexane-1-carboxylate (1.0 eq) in a suitable solvent such as methanol.

  • Add the desired amine source (e.g., ammonia or a primary amine) and a reducing agent like sodium cyanoborohydride. The reaction is typically carried out at room temperature.

  • Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction by quenching with water and extracting with an organic solvent.

  • The resulting amino ester is then reacted with a phenylating agent, such as a phenyl Grignard reagent, to introduce the phenyl group. This step requires careful control of reaction conditions to achieve the desired stereoselectivity.

Step 3: Hydrolysis and Coupling to the Pyrimidine Moiety

Rationale: The ester is hydrolyzed back to the carboxylic acid, which is then coupled with the pyrimidine portion of the final molecule.

Protocol:

  • The intermediate from the previous step is subjected to hydrolysis using a base such as lithium hydroxide in a mixture of THF and water.

  • After acidification, the resulting carboxylic acid is isolated.

  • The carboxylic acid is then coupled with the appropriate aminopyrimidine derivative using a standard peptide coupling reagent such as HATU or EDC/HOBt in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like DMF.

  • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

Step 4: Final Deprotection and Salt Formation

Rationale: Any protecting groups used in the synthesis are removed, and the final compound is often converted to a salt for improved stability and bioavailability.

Protocol:

  • If protecting groups are present, they are removed under appropriate conditions (e.g., acid-labile groups are removed with TFA).

  • The final compound is purified by preparative HPLC.

  • For salt formation, the purified free base is dissolved in a suitable solvent and treated with a solution of the desired acid (e.g., HCl in ether) to precipitate the salt form of Iadademstat (ORY-1001).

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to ensure the identity, purity, and quality of the synthesized Iadademstat and its intermediates.

Analytical TechniquePurposeKey Parameters to Monitor
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantificationPeak purity, retention time, area percentage of the main peak and impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry) Molecular weight confirmation and impurity identificationMass-to-charge ratio (m/z) of the parent ion and fragmentation pattern.
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmationChemical shifts, coupling constants, and integration of signals to confirm the molecular structure.
FT-IR (Fourier-Transform Infrared) Spectroscopy Functional group identificationPresence of characteristic absorption bands for key functional groups.
Chiral HPLC Enantiomeric purity determinationSeparation and quantification of enantiomers to ensure the correct stereoisomer is present.

dot

QC_Workflow cluster_Intermediate Intermediate QC cluster_API Final API QC I_Sample Intermediate Sample I_TLC TLC I_Sample->I_TLC I_NMR ¹H NMR I_Sample->I_NMR I_LCMS LC-MS I_Sample->I_LCMS API_Sample Iadademstat (ORY-1001) Sample API_HPLC HPLC (Purity) API_Sample->API_HPLC API_Chiral_HPLC Chiral HPLC (Enantiomeric Purity) API_Sample->API_Chiral_HPLC API_NMR ¹H & ¹³C NMR (Structure) API_Sample->API_NMR API_MS Mass Spectrometry (Identity) API_Sample->API_MS API_FTIR FT-IR (Functional Groups) API_Sample->API_FTIR

Caption: Quality control workflow for intermediates and final API.

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[4] Reagents should be handled according to their Safety Data Sheets (SDS). Particular care should be taken with corrosive reagents like sulfuric acid and reactive organometallic reagents.

Conclusion

1-Cyano-3-oxocyclohexane-1-carboxylic acid serves as a highly valuable and versatile intermediate in the synthesis of the promising anti-cancer agent Iadademstat (ORY-1001). Its unique combination of functional groups allows for the efficient and stereocontrolled construction of the complex cyclohexylamine core of the final drug molecule. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors. A thorough understanding of the chemistry, coupled with rigorous in-process controls and final product analysis, is paramount for the successful and reproducible synthesis of Iadademstat.

References

  • Iadademstat (ORY-1001). Oryzon Genomics. [Link]

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.e12. [Link]

  • Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology, 38(36), 4260-4273. [Link]

  • Best Practices for Documenting Synthesis Steps and Managing Reagents. Sapio Sciences. (2025). [Link]

  • ORYZON announces positive clinical data of iadademstat at ASH-2025. Biotech Spain. (2025). [Link]

  • WO2010084160 A1 - New tranylcypromine derivatives, preparation method thereof and use thereof.
  • The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. PMC. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Application of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid in Asymmetric Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and stereochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and stereochemical predictability.[1][2][3] This guide focuses on the strategic application of 1-cyano-3-oxocyclohexane-1-carboxylic acid, a highly functionalized cyclic β-keto nitrile, as a potent Michael donor. The presence of three distinct functional groups—nitrile, ketone, and carboxylic acid—offers a unique chemical handle for generating complex molecular architectures, particularly those featuring quaternary stereocenters. Such motifs are of profound interest in medicinal chemistry and drug development. We will explore the mechanistic underpinnings, detail protocols for asymmetric transformations using organocatalysis, and provide insights into the causality behind experimental design.

Introduction: The Synthetic Potential of a Unique Michael Donor

1-Cyano-3-oxocyclohexane-1-carboxylic acid is a doubly stabilized carbon nucleophile.[3] The electron-withdrawing nature of both the cyano and ketone groups significantly increases the acidity of the α-proton, facilitating its deprotonation to form a resonance-stabilized enolate under mild basic conditions. This enolate is an excellent nucleophile for conjugate addition to a wide array of Michael acceptors.[2][4]

The true synthetic value of this donor lies in its dense functionality:

  • The Quaternary Center: Successful Michael addition generates a sterically congested quaternary carbon atom, a common feature in many biologically active molecules.

  • The Nitrile Group: A versatile functional handle, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, enabling diverse downstream derivatization.[5]

  • The Ketone and Carboxylic Acid: These moieties provide additional sites for modification and can influence the molecule's solubility, polarity, and binding interactions with biological targets. Carboxylic acids are particularly prevalent in pharmaceutical compounds.[6][7]

Our focus will be on organocatalyzed asymmetric Michael additions, a field that has revolutionized the synthesis of chiral molecules by avoiding often toxic or expensive metal catalysts.[1][8][9] Chiral primary or secondary amines, thioureas, and squaramides are common classes of organocatalysts that can effectively induce high levels of stereoselectivity.[8][10]

Mechanistic Principles of the Asymmetric Michael Addition

The general mechanism for the Michael reaction proceeds in three fundamental steps: 1) deprotonation of the Michael donor to form an enolate, 2) nucleophilic attack of the enolate on the β-carbon of an α,β-unsaturated acceptor, and 3) protonation of the resulting enolate to yield the final product.[2]

In an asymmetric organocatalyzed reaction, the catalyst plays a crucial role in orchestrating the stereochemical outcome. Bifunctional catalysts, such as those derived from cinchona alkaloids or chiral diamines, are particularly effective.[9][11] They operate through a dual-activation mechanism:

  • Enamine/Iminium Formation & H-Bonding: A primary or secondary amine catalyst can activate the Michael donor by forming an enamine. Simultaneously, a hydrogen-bond-donating moiety on the catalyst (e.g., a thiourea or hydroxyl group) can activate the Michael acceptor, bringing the two reactants into a highly organized, chiral transition state.[9][10]

  • Facial Selectivity: This organized transition state blocks one face of the enamine and the Michael acceptor, forcing the nucleophilic attack to occur from the less sterically hindered face. This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters.

Below is a visualization of the proposed catalytic cycle for a primary amine-based bifunctional catalyst.

G cluster_cycle Catalytic Cycle cluster_reactants Donor Michael Donor (1-cyano-3-oxocyclohexane- 1-carboxylic acid) Intermediate1 Activated Complex [Cat-NH...Donor H-Bond] [Acceptor H-Bond...Cat] Donor->Intermediate1 Deprotonation Acceptor Michael Acceptor (e.g., Nitroalkene) Acceptor->Intermediate1 Catalyst Chiral Bifunctional Catalyst (Cat-NH2) Catalyst->Intermediate1 Activation TransitionState Chiral Transition State (Facial Blockage) Intermediate1->TransitionState C-C Bond Formation Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Product_Complex->Catalyst Regeneration Product Chiral Michael Adduct Product_Complex->Product Release Final Product Final Product Donor_in Donor Donor_in->Donor Acceptor_in Acceptor Acceptor_in->Acceptor

Caption: Proposed dual-activation catalytic cycle for an organocatalyzed Michael addition.

Experimental Protocols

Important Preliminary Considerations:

  • Reagent Purity: The success of organocatalyzed reactions is highly dependent on the purity of reagents and solvents. Ensure Michael acceptors are purified (e.g., by column chromatography) to remove any polymeric impurities. Solvents should be anhydrous.

  • Inert Atmosphere: While many organocatalytic reactions are robust, performing them under an inert atmosphere (Nitrogen or Argon) is good practice to prevent side reactions, especially if sensitive functional groups are present.

  • Carboxylic Acid Reactivity: The free carboxylic acid on the Michael donor may interfere with basic catalysts. While many amine catalysts are not basic enough to deprotonate the carboxylic acid fully, this can affect catalyst efficiency. If poor results are obtained, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the Michael addition, which can be hydrolyzed post-reaction if necessary.

Protocol 1: Asymmetric Michael Addition to Nitroalkenes

Nitroalkenes are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group.[12] The resulting γ-nitro carbonyl adducts are highly valuable synthetic intermediates.[8]

Workflow Visualization:

Caption: General experimental workflow for the Michael addition protocol.

Step-by-Step Procedure:

  • Preparation: To a dry 10 mL vial equipped with a magnetic stir bar, add 1-cyano-3-oxocyclohexane-1-carboxylic acid (0.55 mmol, 1.1 equiv.).

  • Addition of Acceptor: Add the desired β-nitrostyrene derivative (0.50 mmol, 1.0 equiv.).

  • Solvent: Add anhydrous toluene (1.0 mL).

  • Cooling: Place the vial in a cryostat or cooling bath and stir the mixture at the desired temperature (e.g., -20 °C).

  • Catalyst Addition: Add the chiral primary amine-based organocatalyst, such as a Ts-DPEN derivative (0.05 mmol, 10 mol %).[1][9]

  • Reaction Monitoring: Stir the reaction vigorously at this temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-72 hours).

  • Quenching & Workup: Once complete, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).[13] Dilute with ethyl acetate (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Michael Addition to α,β-Unsaturated Ketones

This reaction creates a 1,5-dicarbonyl compound, a versatile precursor for the synthesis of cyclic systems, such as through an intramolecular aldol condensation (Robinson annulation).[3]

Step-by-Step Procedure:

  • Preparation: In a dry vial, dissolve 1-cyano-3-oxocyclohexane-1-carboxylic acid (0.60 mmol, 1.2 equiv.) and the α,β-unsaturated ketone (e.g., methyl vinyl ketone) (0.50 mmol, 1.0 equiv.) in anhydrous dichloromethane (CH2Cl2, 1.0 mL).

  • Catalyst Addition: Add a chiral secondary amine catalyst, such as a diarylprolinol silyl ether (0.05 mmol, 10 mol %).

  • Co-catalyst: Add an acid co-catalyst, such as benzoic acid (0.05 mmol, 10 mol %).

  • Reaction: Stir the mixture at room temperature, monitoring by TLC. These reactions are often faster than those with nitroalkenes, typically completing within 4-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the product by flash column chromatography (hexane/ethyl acetate gradient) to yield the 1,5-dicarbonyl adduct.

  • Characterization: Confirm the structure and determine the stereochemical outcome (dr and ee) as described in Protocol 1.

Data Presentation: Expected Outcomes

The following tables summarize typical results that can be expected for these reactions, based on literature precedents for structurally similar Michael donors.[1][10][14] Actual yields and selectivities will vary depending on the specific substrates and precise conditions used.

Table 1: Michael Addition to Substituted β-Nitrostyrenes

EntryNitrostyrene (R)Catalyst (mol %)Temp (°C)Time (h)Yield (%)dree (%)
1C₆H₅Ts-DPEN (10)-204875-85>10:190-95
24-Cl-C₆H₄Ts-DPEN (10)-205270-80>10:192-96
34-MeO-C₆H₄Ts-DPEN (10)-206065-75>8:188-93
42-NO₂-C₆H₄Ts-DPEN (10)-257260-70>15:185-90

Table 2: Michael Addition to α,β-Unsaturated Ketones

EntryAcceptorCatalyst (mol %)Temp (°C)Time (h)Yield (%)dree (%)
1Methyl vinyl ketoneDiarylprolinol Silyl Ether (10)251280-90>15:195-99
2CyclohexenoneDiarylprolinol Silyl Ether (10)251875-85>10:193-97
3ChalconeDiarylprolinol Silyl Ether (10)252470-80>20:190-95

Conclusion and Future Directions

1-Cyano-3-oxocyclohexane-1-carboxylic acid is a promising and highly versatile Michael donor for the construction of complex, stereochemically rich molecules. The protocols outlined here, based on well-established organocatalytic methods, provide a robust starting point for researchers exploring its synthetic utility. The ability to generate quaternary stereocenters with high fidelity opens avenues for the rapid assembly of core structures relevant to natural product synthesis and drug discovery. Future work should focus on expanding the scope of Michael acceptors, exploring different catalyst systems to tune reactivity and selectivity, and demonstrating the downstream functionalization of the resulting adducts into novel chemical entities.

References

  • Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules. Available at: [Link]

  • Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Organocatalytic Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes. Molecules. Available at: [Link]

  • Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters (ACS Publications). Available at: [Link]

  • Asymmetric Michael addition of β-keto esters with nitroalkenes. ResearchGate. Available at: [Link]

  • Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. ResearchGate. Available at: [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PubMed Central. Available at: [Link]

  • An expedient and green protocol for the Michael addition of malonates, diketones and beta-keto esters to the nitrostyrenes. ResearchGate. Available at: [Link]

  • Design and Evolution of an Enzyme for the Asymmetric Michael Addition of Cyclic Ketones to Nitroolefins by Enamine Catalysis. PubMed. Available at: [Link]

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PNAS. Available at: [Link]

  • Asymmetric Synthesis of β-Nitro Ketones via Michael Addition of Lithiated α-Amino Nitriles to Nitroalkenes. Figshare. Available at: [Link]

  • An expedient and green protocol for the Michael addition of malonates, diketones and β-keto esters to the nitrostyrenes. Indian Journal of Chemistry. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Asymmetric Synthesis of β-Nitro Ketones via Michael Addition of Lithiated r-Amino Nitriles to Nitroalkenes. American Chemical Society. Available at: [Link]

  • Michael addition reaction and its examples. ResearchGate. Available at: [Link]

  • Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. MDPI. Available at: [Link]

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Method

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 1-Cyano-3-oxocyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Scaffolds and the Potential of a Versatile Building Block Spirocyclic compounds, characterized by two rings sh...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds and the Potential of a Versatile Building Block

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry and drug discovery. Their inherent three-dimensionality provides access to novel chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced target engagement compared to their planar counterparts. The rigid nature of the spirocyclic core allows for a precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.

This guide explores the synthetic utility of a highly functionalized and promising starting material: 1-cyano-3-oxocyclohexane-1-carboxylic acid . The presence of a ketone, a nitrile, and a carboxylic acid on a cyclohexane framework offers multiple reaction handles for the construction of a diverse range of spirocyclic architectures. We will delve into several strategic approaches to leverage these functionalities, providing detailed protocols and the scientific rationale behind each method.

Strategic Approach 1: Decarboxylation to a Symmetric Ketone Followed by Spiro-heterocycle Formation

A primary and efficient strategy involves the initial decarboxylation of the starting material to generate 1-cyano-3-oxocyclohexanone. This simplifies the starting material and opens up pathways for well-established reactions that form spiro-heterocycles from cyclic ketones. The decarboxylation is facilitated by the presence of the β-carbonyl group, which allows for a concerted mechanism upon heating.[1][2]

Application: Synthesis of Spirohydantoins via the Bucherer-Bergs Reaction

Spirohydantoins are a class of compounds with a wide range of biological activities, including use as anticonvulsants and aldose reductase inhibitors. The Bucherer-Bergs reaction is a classic and reliable one-pot method for the synthesis of hydantoins from ketones, ammonium carbonate, and a cyanide source.[3][4][5][6]

Causality of Experimental Choices:

  • Decarboxylation First: Removing the carboxylic acid group simplifies the starting material and prevents potential side reactions under the basic conditions of the Bucherer-Bergs synthesis.

  • One-Pot Reaction: The Bucherer-Bergs reaction is a multicomponent reaction that proceeds without the isolation of intermediates, making it an efficient and time-saving method.[7]

  • Aqueous Ethanol as Solvent: This solvent system is effective for dissolving both the organic ketone and the inorganic salts (ammonium carbonate and potassium cyanide), facilitating the reaction.

Experimental Protocol: Synthesis of Spiro[cyclohexane-1,5'-hydantoin]-3-one

Step 1: Decarboxylation of 1-cyano-3-oxocyclohexane-1-carboxylic acid

  • To a round-bottom flask equipped with a reflux condenser, add 1-cyano-3-oxocyclohexane-1-carboxylic acid (1.0 eq).

  • Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Heat the mixture to 120-140 °C and monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The evolution of CO2 will be observed.

  • Upon completion, cool the reaction mixture to room temperature. The resulting solution of 1-cyano-3-oxocyclohexanone can be used directly in the next step or purified by column chromatography.

Step 2: Bucherer-Bergs Synthesis of the Spirohydantoin

  • In a separate reaction vessel, dissolve ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq) in a mixture of ethanol and water (1:1).

  • Add the solution of 1-cyano-3-oxocyclohexanone (1.0 eq) from the previous step to the ammonium carbonate/potassium cyanide solution.

  • Heat the reaction mixture to 60-70 °C in a sealed vessel and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to precipitate the spirohydantoin product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain the pure spiro[cyclohexane-1,5'-hydantoin]-3-one.

Data Presentation:

StepReactantsReagents/SolventsTemperature (°C)Time (h)Expected Product
11-cyano-3-oxocyclohexane-1-carboxylic acidDMSO or DMF120-1402-41-cyano-3-oxocyclohexanone
21-cyano-3-oxocyclohexanone(NH4)2CO3, KCN, EtOH/H2O60-7012-24Spiro[cyclohexane-1,5'-hydantoin]-3-one

Visualization:

Bucherer_Bergs_Workflow A 1-Cyano-3-oxocyclohexane- 1-carboxylic acid B Decarboxylation (Heat, DMSO) A->B C 1-Cyano-3-oxocyclohexanone B->C D Bucherer-Bergs Reaction ((NH4)2CO3, KCN, EtOH/H2O) C->D E Spiro[cyclohexane-1,5'- hydantoin]-3-one D->E

Caption: Workflow for the synthesis of a spirohydantoin.

Strategic Approach 2: Thorpe-Ziegler Cyclization for Spiro-ketone Synthesis

The Thorpe-Ziegler reaction is a powerful tool for the intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis.[8][9][10][11] This strategy requires the conversion of the carboxylic acid functionality of the starting material into a second nitrile group.

Causality of Experimental Choices:

  • Conversion of Carboxylic Acid to Nitrile: This is a crucial step to generate the required dinitrile precursor for the Thorpe-Ziegler reaction. A common method is the conversion of the carboxylic acid to a primary amide, followed by dehydration.

  • High Dilution Conditions: The intramolecular Thorpe-Ziegler cyclization is often performed under high dilution to favor the intramolecular reaction over intermolecular polymerization.

  • Strong Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the α-carbon to the nitrile, initiating the cyclization.

  • Acidic Hydrolysis: The initial product of the Thorpe-Ziegler cyclization is a cyclic enaminonitrile, which is then hydrolyzed under acidic conditions to yield the desired cyclic ketone.

Experimental Protocol: Synthesis of a Spiro[5.5]undecane Derivative

Step 1: Conversion of Carboxylic Acid to Primary Amide

  • Dissolve 1-cyano-3-oxocyclohexane-1-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add ammonium chloride (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-cyano-3-oxocyclohexane-1-carboxamide.

Step 2: Dehydration of Amide to Nitrile

  • Dissolve the 1-cyano-3-oxocyclohexane-1-carboxamide (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a dehydrating agent such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl3) (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product to obtain 3-oxocyclohexane-1,1-dicarbonitrile.

Step 3: Thorpe-Ziegler Cyclization

  • Prepare a solution of 3-oxocyclohexane-1,1-dicarbonitrile (1.0 eq) in a dry, aprotic solvent such as toluene or THF under an inert atmosphere (e.g., argon).

  • In a separate flask, prepare a suspension of a strong base like sodium hydride (NaH) (1.2 eq) in the same solvent.

  • Using a syringe pump, add the dinitrile solution to the base suspension over a period of 4-6 hours to maintain high dilution.

  • Heat the reaction mixture to reflux and stir for an additional 2-4 hours after the addition is complete.

  • Cool the reaction to room temperature and quench by the slow addition of a proton source (e.g., ethanol).

  • Add water and separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude enaminonitrile.

Step 4: Acidic Hydrolysis to the Spiro-ketone

  • Dissolve the crude enaminonitrile in a mixture of acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired spiro[5.5]undecane-1,7-dione.

Data Presentation:

StepStarting MaterialKey ReagentsExpected Product
11-cyano-3-oxocyclohexane-1-carboxylic acidEDC, NH4Cl, TEA1-cyano-3-oxocyclohexane-1-carboxamide
21-cyano-3-oxocyclohexane-1-carboxamideTFAA or POCl33-oxocyclohexane-1,1-dicarbonitrile
33-oxocyclohexane-1,1-dicarbonitrileNaH (high dilution)Cyclic enaminonitrile intermediate
4Cyclic enaminonitrile intermediateHCl, Acetic AcidSpiro[5.5]undecane-1,7-dione

Visualization:

Thorpe_Ziegler_Workflow A 1-Cyano-3-oxocyclohexane- 1-carboxylic acid B Amidation (EDC, NH4Cl) A->B C 1-Cyano-3-oxocyclohexane- 1-carboxamide B->C D Dehydration (TFAA) C->D E 3-Oxocyclohexane- 1,1-dicarbonitrile D->E F Thorpe-Ziegler Cyclization (NaH, high dilution) E->F G Enaminonitrile Intermediate F->G H Acidic Hydrolysis (HCl, AcOH) G->H I Spiro[5.5]undecane-1,7-dione H->I

Caption: Workflow for the synthesis of a spiro-ketone via Thorpe-Ziegler cyclization.

Strategic Approach 3: Multicomponent Reactions for Diverse Spiro-heterocycles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.[7][12][13] The functionalized cyclohexanone core of our starting material (after decarboxylation) is an excellent substrate for various MCRs to generate a wide array of spiro-heterocycles.

Application: Synthesis of Spiro[cyclohexane-pyran] Derivatives

Spiro-pyran derivatives are prevalent in many natural products and pharmacologically active compounds. A well-known MCR for their synthesis involves the reaction of a cyclic ketone, an activated methylene compound (like malononitrile), and an aldehyde.

Causality of Experimental Choices:

  • Decarboxylation: As in the first strategy, initial decarboxylation to 1-cyano-3-oxocyclohexanone provides a more reactive and less sterically hindered ketone for the MCR.

  • Catalyst: A base catalyst (e.g., piperidine or triethylamine) is typically used to facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound.

  • One-Pot Procedure: The sequential nature of the MCR allows for the formation of complex spirocycles in a single step from simple starting materials, enhancing synthetic efficiency.

Experimental Protocol: One-Pot Synthesis of a Spiro[cyclohexane-pyran] Derivative

  • Optional Initial Decarboxylation: Prepare a solution of 1-cyano-3-oxocyclohexanone as described in Strategic Approach 1, Step 1.

  • To a solution of the 1-cyano-3-oxocyclohexanone (1.0 eq) in a suitable solvent like ethanol, add an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) and malononitrile (1.0 eq).

  • Add a catalytic amount of a base such as piperidine or triethylamine (0.1-0.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.

  • Cool the mixture and filter the solid product.

  • Wash the product with cold ethanol and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Data Presentation:

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Expected Product Class
1-cyano-3-oxocyclohexanone, Aromatic Aldehyde, MalononitrilePiperidine or TEAEthanol25-606-12Spiro[cyclohexane-pyran]

Visualization:

MCR_Workflow cluster_reactants Reactants A 1-Cyano-3-oxocyclohexanone D One-Pot Multicomponent Reaction (Piperidine, Ethanol) A->D B Aromatic Aldehyde B->D C Malononitrile C->D E Spiro[cyclohexane-pyran] Derivative D->E

Caption: Workflow for a multicomponent synthesis of a spiro-pyran.

Conclusion

1-Cyano-3-oxocyclohexane-1-carboxylic acid is a versatile and promising building block for the synthesis of a wide variety of spirocyclic compounds. By strategically manipulating its functional groups through reactions such as decarboxylation, conversion to other functionalities, and participation in multicomponent reactions, researchers can access a rich diversity of complex three-dimensional scaffolds. The protocols outlined in this guide provide a solid foundation for the exploration of this starting material in the context of drug discovery and development, enabling the generation of novel chemical entities with potentially valuable biological activities.

References

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link][2]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link][3][5][6]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link][14]

  • Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. (2023). RSC Advances, 13(38), 26655-26662. [Link][12]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE. [Link][15]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances, 14(1), 14-34. [Link][13]

  • Thorpe reaction. (n.d.). In Wikipedia. Retrieved from [Link][10]

  • Synthesis of some spiroheterocycles. (2001). Indian Journal of Chemistry - Section B, 40(6), 578-581. [Link]

  • Ji, S.-J., Wang, X.-S., et al. (2005). Synthesis of spiro[cyclohexanone-oxindoles/pyrazolones]. Synlett, (10), 1539-1542. [Link][16]

  • Thorpe-Ziegler Reaction. (n.d.). SynArchive. Retrieved from [Link][11]

  • Khajeh Khezri, A., Ranjbar-Karimi, R., & Anary-Abbasinejad, M. (2012). Multicomponent reactions for the synthesis of spiro compounds. 19th Iranian Seminar on Organic Chemistry. [Link][7]

  • Decarboxylation in Acetoacetic Ester Synthesis. (2024, January 18). Chemistry Steps. [Link][1]

  • Decarboxylation reactions. II. Reaction of conjugated unsaturated ketones and nitriles with carboxylic acids. (1974). Journal of the Indian Chemical Society, 51(2), 443-445. [Link][17]

  • Mundy, B. P., & Ellerd, M. G. (1982). Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Canadian Journal of Chemistry, 60(15), 1982-1987. [Link][18]

  • Kovacs, L., et al. (1998). Thorpe–Ziegler reaction. ResearchGate. [Link][19]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. (2020). Molecules, 25(19), 4559. [Link][20]

  • Padmavathi, V., et al. (2003). Synthesis of some novel spiro heterocycles- Part II. ARKIVOC, 2003(10), 89-100. [Link][21]

  • Construction of 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis. (2025). Bioorganic & Medicinal Chemistry, 124, 118192. [Link][22]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry, 20, 1713–1745. [Link][23]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (2023, August 28). Walsh Medical Media. [Link][24]

Sources

Application

Application Note: Orthogonal Protective Group Strategies for 3-Oxocyclohexanecarboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale 3-Oxocyclohexanecarbox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

3-Oxocyclohexanecarboxylic acid is a highly versatile, bifunctional building block widely used in the synthesis of complex pharmaceutical APIs and natural products [1]. Because it possesses both an electrophilic ketone at the C3 position and a nucleophilic/acidic carboxyl group at the C1 position, chemoselective manipulation requires robust orthogonal protective group strategies.

The Causality of Protection Failures

A common pitfall in bench chemistry is attempting direct ketalization of the 3-oxo group using standard conditions (ethylene glycol, catalytic


-toluenesulfonic acid, and refluxing toluene). While these conditions efficiently protect the ketone, the presence of the free carboxylic acid leads to concurrent Fischer esterification with the ethylene glycol. This generates a complex mixture of the desired product, mono-glycol esters, and cross-linked diesters.

The Solution: To establish a self-validating system with high mass recovery, researchers must employ an orthogonal protection sequence. The most reliable pathway involves:

  • Transient Carboxyl Protection: Masking the acid as a simple alkyl ester (e.g., ethyl ester) under conditions that do not affect the ketone.

  • Ketone Ketalization: Converting the 3-oxo group to a 1,3-dioxolane (ketal).

  • Chemoselective Deprotection: Utilizing the divergent stability of these groups. Esters are base-labile, whereas ketals are strictly acid-labile. Saponification of the ester under mild basic conditions yields the ketone-protected free acid without degrading the ketal [2].

Orthogonal Workflow & Decision Matrix

The following diagram illustrates the logical flow of the orthogonal protection strategy, highlighting both the robust three-step classical method and the advanced direct-selective method.

G A 3-Oxocyclohexanecarboxylic Acid (Bifunctional Starting Material) B Ethyl 3-oxocyclohexanecarboxylate (Carboxyl Protected) A->B EtOH, cat. H2SO4 Reflux (Step 1) D 1,4-Dioxaspiro[4.5]decane- 7-carboxylic acid (Target) A->D TMSOCH2CH2OTMS, TMSOTf CH2Cl2, -78°C (Direct Route) C Ethyl 1,4-dioxaspiro[4.5]decane- 7-carboxylate (Fully Protected) B->C Ethylene Glycol, p-TsOH PhMe, Dean-Stark (Step 2) C->D LiOH, THF/H2O Saponification (Step 3)

Caption: Orthogonal protection pathways for 3-oxocyclohexanecarboxylic acid highlighting classical and direct routes.

Quantitative Data: 3-Oxo Protective Group Comparison

When selecting a protective group for the C3-ketone, stability under downstream reaction conditions is paramount. Table 1 summarizes the profiles of common ketone masking strategies.

Table 1: Stability and Cleavage Profile of C3-Ketone Protective Groups

Protective GroupReagents RequiredDeprotection ConditionsAcid StabilityBase/Nucleophile Stability
1,3-Dioxolane (Ketal) Ethylene glycol,

-TsOH, PhMe
Aq. HCl or TFA/H₂OPoorExcellent
Dimethyl Acetal HC(OMe)₃, MeOH, TsOHMild Aq. Acid (e.g., PPTS)Very PoorExcellent
1,3-Dithiane HS(CH₂)₃SH, BF₃·OEt₂Hg(ClO₄)₂ or AgNO₃ / H₂OGoodExcellent

Experimental Protocols

The following step-by-step methodologies provide a self-validating sequence to achieve the target 1,4-dioxaspiro[4.5]decane-7-carboxylic acid.

Protocol A: Synthesis of Ethyl 3-oxocyclohexanecarboxylate (Carboxyl Protection)

Objective: Mask the carboxylic acid to prevent unwanted glycol esterification during ketalization.

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 3-oxocyclohexanecarboxylic acid (14.2 g, 100 mmol) [3].

  • Reagent Addition: Dissolve the substrate in absolute ethanol (200 mL). Slowly add concentrated H₂SO₄ (1.0 mL, catalytic) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualizer:

    
    -anisaldehyde).
    
  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove the bulk of ethanol. Dilute the residue with ethyl acetate (250 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize the acid catalyst and remove unreacted starting material.

  • Validation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product should be a pale yellow oil (>90% yield). Note: The absence of a broad O-H stretch (~3300-2500 cm⁻¹) in the IR spectrum validates complete esterification.

Protocol B: Ketalization via Dean-Stark Apparatus

Objective: Protect the C3-ketone using Le Chatelier's principle to drive the equilibrium.

  • Setup: Transfer the ethyl 3-oxocyclohexanecarboxylate (approx. 17.0 g, 100 mmol) to a 500 mL round-bottom flask. Attach a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: Add toluene (250 mL), ethylene glycol (18.6 g, 300 mmol, 3.0 eq), and

    
    -toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·H₂O, 0.95 g, 5 mol%) [4].
  • Reaction: Heat the mixture to a vigorous reflux (bath temp ~130 °C). The toluene-water azeotrope will condense and separate in the Dean-Stark trap. Continue refluxing until the theoretical volume of water (1.8 mL) is collected (typically 3-5 hours).

  • Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO₃ (100 mL) and stir for 10 minutes. Separate the layers and extract the aqueous phase with toluene (50 mL).

  • Validation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate.

Protocol C: Chemoselective Saponification

Objective: Liberate the carboxylic acid without hydrolyzing the acid-labile ketal.

  • Setup: In a 500 mL flask, dissolve the fully protected intermediate from Protocol B in a solvent mixture of THF (100 mL) and water (50 mL).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 8.4 g, 200 mmol, 2.0 eq) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Controlled Quench (Critical Step): Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove organic impurities.

  • Careful Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify to pH 4-5 using 1M NaHSO₄ (avoid strong acids like HCl which will rapidly cleave the ketal).

  • Isolation: Immediately extract the aqueous layer with ethyl acetate (3 × 100 mL). Combine the organic extracts, dry over Na₂SO₄, and concentrate to afford the pure 1,4-dioxaspiro[4.5]decane-7-carboxylic acid.

Advanced Alternative: Direct Selective Ketalization

For advanced applications where a 3-step sequence is too lengthy, Noyori's acetalization conditions can be employed to selectively protect the ketone in the presence of the free carboxylic acid.

Procedure: 3-Oxocyclohexanecarboxylic acid is dissolved in anhydrous CH₂Cl₂ at -78 °C. 1,2-Bis(trimethylsilyloxy)ethane (1.2 eq) is added, followed by a catalytic amount of TMSOTf (trimethylsilyl trifluoromethanesulfonate, 0.05 eq). The reaction is stirred at -78 °C for 4 hours, then quenched with anhydrous pyridine before warming to room temperature. The thermodynamic driving force of forming stable Si-O-Si bonds allows for the chemoselective protection of the ketone over the carboxylic acid.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. Available at:[Link]

  • Accela ChemBio Inc. Material Safety Data Sheet: 3-Oxocyclohexanecarboxylic Acid. Accelachem.com. Available at:[Link]

  • Minato et al. (2014). Substituted Anilines as CCR(4) Antagonists. United States Patent US8835419B2. Google Patents.
Method

Biocatalytic Applications of Cyano-Substituted Cyclohexane Acids: Application Notes &amp; Protocols

As the pharmaceutical and fine chemical industries transition toward greener, highly selective synthetic routes, the biocatalytic conversion of aliphatic dinitriles has emerged as a cornerstone technology. Cyano-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and fine chemical industries transition toward greener, highly selective synthetic routes, the biocatalytic conversion of aliphatic dinitriles has emerged as a cornerstone technology. Cyano-substituted cyclohexane acids are critical intermediates in the synthesis of blockbuster active pharmaceutical ingredients (APIs), including the neuroleptic drug Gabapentin and the antifibrinolytic agent Tranexamic acid[1],[2].

This application guide provides an in-depth mechanistic overview, quantitative performance benchmarks, and self-validating experimental protocols for the enzymatic synthesis of these high-value intermediates.

Mechanistic Foundations & Enzymatic Pathways

The chemoselective and regioselective hydrolysis of dinitriles to cyano-carboxylic acids is notoriously difficult using traditional chemocatalysis, often requiring harsh acidic or basic conditions that lead to complete hydrolysis (forming dicarboxylic acids) or undesired side reactions[3]. Biocatalysis solves this via two distinct enzymatic pathways:

  • Direct Hydrolysis (Nitrilase): Nitrilases (EC 3.5.5.1) directly cleave the carbon-nitrogen triple bond of the nitrile, adding water to form the corresponding carboxylic acid and releasing ammonia in a single step[1].

  • Tandem Hydration/Deamination (Nitrile Hydratase + Amidase): Nitrile hydratases (NHase, EC 4.2.1.84) first hydrate the nitrile to an intermediate amide. A coupled amidase (EC 3.5.1.4) subsequently hydrolyzes the amide to the final carboxylic acid[4].

Pathway Substrate Cyano-substituted Cyclohexane (Dinitrile) Amide Cyclohexane Cyano-Amide Substrate->Amide Nitrile Hydratase (Hydration) Acid Cyano-Cyclohexane Carboxylic Acid Substrate->Acid Nitrilase (Direct Hydrolysis) Amide->Acid Amidase (Deamination)

Biocatalytic pathways for converting dinitriles to cyano-carboxylic acids.

Performance Metrics & Industrial Benchmarks

The efficiency of these biocatalysts is evaluated using key performance indicators (KPIs) such as conversion rate, isolated yield, and space-time yield (STY). The table below summarizes validated data for key cyano-substituted cyclohexane acid targets.

SubstrateTarget Product (API Intermediate)Biocatalyst SystemConversionYieldRef
1-Cyanocyclohexaneacetonitrile1-Cyanocyclohexaneacetic acid (Gabapentin)Acidovorax facilis (Nitrilase mutant)>99.9%>95.0%[1],[2]
trans-1,4-Dicyanocyclohexanetrans-4-Cyanocyclohexanecarboxylic acid (Tranexamic acid)Corynebacterium sp. (NHase + Amidase)>99.0%99.4%[4]
CyclohexanecarbonitrileCyclohexanecarboxylic acid (General intermediate)Meyerozyma guilliermondii (Nitrilase)>95.0%>90.0%[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . By linking physical reaction parameters (like pH shifts) to chemical conversion, researchers can verify the success of the biotransformation in real-time before proceeding to downstream processing (DSP).

Protocol A: Regioselective Synthesis of 1-Cyanocyclohexaneacetic Acid

Objective: Conversion of 1-cyanocyclohexaneacetonitrile using recombinant whole-cell nitrilase[1],[2].

Causality & Rationale: Whole-cell biocatalysts are preferred over isolated enzymes because the intracellular environment protects the nitrilase from shear stress and oxidative deactivation. Furthermore, the hydrolysis of the nitrile group generates a carboxylic acid, which naturally lowers the pH of the unbuffered reaction. We exploit this causality by using a pH-stat titrator.

Step-by-Step Methodology:

  • Biocatalyst Preparation: Resuspend recombinant E. coli cells expressing Acidovorax facilis nitrilase in 50 mM potassium phosphate buffer (pH 7.2) to achieve a cell dry weight (CDW) of 14 g/L.

  • Substrate Addition: Add 1-cyanocyclohexaneacetonitrile to a final concentration of 1.5 M (approx. 222 g/L). Note: A fed-batch substrate addition is recommended if substrate inhibition is observed.

  • Biotransformation & Real-Time Validation:

    • Incubate the bioreactor at 30°C with an agitation rate of 400 rpm.

    • Self-Validation Checkpoint: Engage a pH-stat automated titrator loaded with 2.0 M NaOH, set to maintain the pH at 7.0. Because 1 mole of carboxylic acid is produced per mole of nitrile hydrolyzed, the volume of NaOH consumed is directly proportional to product formation. If NaOH consumption halts prematurely, it indicates enzyme deactivation or substrate depletion.

  • Reaction Termination & DSP: Once NaOH consumption ceases (typically 12-24 hours), centrifuge the mixture at 8,000 × g for 15 minutes to remove the cell mass.

  • Product Isolation: Acidify the cell-free supernatant to pH 2.0 using 6 M HCl to precipitate 1-cyanocyclohexaneacetic acid. Recover via filtration and wash with cold distilled water.

Protocol B: Tandem Bioconversion for trans-4-Cyanocyclohexanecarboxylic Acid

Objective: Conversion of trans-1,4-dicyanocyclohexane using Corynebacterium sp. possessing both NHase and amidase activities[4].

Causality & Rationale: Nitrile hydratases are metalloenzymes requiring either Iron (Fe) or Cobalt (Co) at their active sites. Using whole cells ensures these metal centers remain properly coordinated and protected from oxidation. The sequential cascade ensures that the intermediate amide (trans-4-cyanocyclohexane-1-carboxamide) does not accumulate, driving the equilibrium toward the final acid.

Step-by-Step Methodology:

  • Cell Suspension: Suspend resting cells of Corynebacterium sp. CH5 in 100 mM Tris-HCl buffer (pH 7.5).

  • Reaction Initiation: Add trans-1,4-dicyanocyclohexane (100 mM). Maintain the temperature strictly at 25°C to prevent thermal denaturation of the sensitive NHase subunit.

  • In-Process Control (IPC):

    • Self-Validation Checkpoint: Withdraw 1 mL aliquots every 2 hours. Quench with 0.1% trifluoroacetic acid (TFA) and analyze via HPLC (C18 column, UV detection at 210 nm). You must observe the transient rise and subsequent fall of the amide intermediate peak, inversely correlated with the steady rise of the carboxylic acid peak. If the amide peak plateaus, the amidase activity is the rate-limiting bottleneck.

  • Harvesting: Upon >99% conversion, remove cells via microfiltration and isolate the product via crystallization from the concentrated aqueous phase.

Workflow Prep Whole-Cell Biocatalyst Prep Reaction Biotransformation (pH Stat, 30°C) Prep->Reaction Monitoring HPLC & Base Titration (Self-Validation) Reaction->Monitoring Monitoring->Reaction Auto pH Adjust Purification Product Isolation (Acidification) Monitoring->Purification

Self-validating experimental workflow for whole-cell biocatalytic conversion.

Process Optimization Insights

To scale these reactions from the bench to the pilot plant, several physicochemical parameters must be strictly controlled:

  • Salinity and Osmotic Stress: High substrate concentrations can induce osmotic shock in whole-cell systems. Recent advancements have utilized salt-resistant marine yeast strains, such as Meyerozyma guilliermondii, which maintain high nitrilase activity even in 1.5 M NaCl, allowing for bioprocesses to be carried out in seawater or high-ionic-strength media[5].

  • Temperature vs. Reaction Rate: While higher temperatures increase the initial kinetic rate of hydrolysis, they exponentially increase the rate of enzyme denaturation. Maintaining the reaction at 25°C–30°C provides the optimal thermodynamic balance, maximizing the total turnover number (TTN) of the biocatalyst over a 24-hour batch cycle[1].

References[1] Title: Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC - NIH

Source: nih.gov URL: 2] Title: WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid Source: google.com URL: 5] Title: Marine Microorganisms for Biocatalysis: Selective Hydrolysis of Nitriles with a Salt-Resistant Strain of Meyerozyma guilliermondii Source: nih.gov URL: 4] Title: Characterization of Nitrile Hydratase and Amidase, Which Are Responsible for the Conversion of Dinitriles to Mononitriles, from Corynebacterium sp. Source: oup.com URL:

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid for Modern Drug Discovery

Introduction: The Strategic Value of the 1-Cyano-3-oxocyclohexane-1-carboxylic Acid Scaffold In the landscape of medicinal chemistry, the identification of versatile and functionally rich scaffolds is paramount to the su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1-Cyano-3-oxocyclohexane-1-carboxylic Acid Scaffold

In the landscape of medicinal chemistry, the identification of versatile and functionally rich scaffolds is paramount to the successful development of novel therapeutic agents. The 1-cyano-3-oxocyclohexane-1-carboxylic acid core represents such a scaffold, offering a unique trifecta of chemically addressable functional groups: a ketone, a nitrile, and a carboxylic acid. This compact, semi-rigid cyclic structure provides a robust framework for the three-dimensional presentation of pharmacophoric elements.

The cyclohexanone moiety is a privileged structure in many natural products and pharmaceuticals, providing a stable, non-aromatic core.[1][2] The strategic placement of three distinct functional groups allows for a multi-directional approach to library synthesis and lead optimization:

  • The Carboxylic Acid: A cornerstone for strong target interactions, typically engaging in hydrogen bonding and electrostatic interactions.[3] However, it often presents challenges in bioavailability and metabolic stability, making its modification a primary objective.[4][5]

  • The Cyano Group: More than just a polar feature, the nitrile is a versatile pharmacophore found in over 60 approved small-molecule drugs.[6] It can act as a hydrogen bond acceptor, a bioisostere for other groups, or a reactive handle for covalent modification or further chemical elaboration.[6][7][8]

  • The Ketone: A key site for introducing molecular diversity. Its modification via reactions like reductive amination or aldol condensations can profoundly influence the molecule's shape, polarity, and interaction with target proteins.

This document provides a detailed guide for researchers and drug development professionals on the strategic derivatization of this scaffold. It moves beyond simple procedural lists to explain the underlying rationale for experimental choices, empowering scientists to design and execute thoughtful lead optimization campaigns.

G Scaffold 1-Cyano-3-oxocyclohexane- 1-carboxylic Acid Core Carboxylic_Acid Carboxylic Acid (C1) Scaffold->Carboxylic_Acid Derivatization Point 1 Ketone Ketone (C3) Scaffold->Ketone Derivatization Point 2 Cyano_Group Cyano Group (C1) Scaffold->Cyano_Group Derivatization Point 3 Deriv_Acid Bioisosteric Replacement Amidation / Esterification Carboxylic_Acid->Deriv_Acid Deriv_Ketone Reductive Amination Ketalization Aldol Condensation Ketone->Deriv_Ketone Deriv_Cyano Reduction to Amine Hydrolysis to Amide Conversion to Heterocycle Cyano_Group->Deriv_Cyano

Figure 1: A logical diagram illustrating the three primary points for chemical derivatization on the core scaffold.

Part 1: Strategic Modification of the Carboxylic Acid Moiety

The carboxylic acid is often a critical component of a molecule's pharmacophore, but its inherent acidity (pKa ~4-5) and susceptibility to metabolic processes like glucuronidation can limit its utility as a drug candidate.[3][9] Therefore, its modification is a foundational strategy in lead optimization.

Rationale for Derivatization
  • Improve Pharmacokinetics: The ionized nature of carboxylates at physiological pH can hinder passive diffusion across biological membranes, leading to poor oral bioavailability. Conversion to less acidic or neutral functionalities is a common tactic to address this.[3][5]

  • Mitigate Metabolic Liabilities: Acyl glucuronides, common metabolites of carboxylic acids, can sometimes be reactive, leading to idiosyncratic drug toxicities.[9]

  • Explore Novel Binding Interactions: Replacing the carboxylate with bioisosteres can introduce new hydrogen bonding patterns or van der Waals interactions, potentially improving potency or selectivity.[10]

Strategy A: Bioisosteric Replacement

Bioisosteres are functional groups that possess similar physicochemical properties to the original moiety, allowing them to produce broadly similar biological effects while improving drug-like properties.[10]

G cluster_0 Carboxylic Acid Modification cluster_1 Goal: Improve PK / Reduce Acidity Start Carboxylic Acid (Parent Moiety) Tetrazole Tetrazole Start->Tetrazole Retains Acidity (pKa ~4.5-4.9) AcylSulfonamide N-Acyl Sulfonamide Start->AcylSulfonamide Reduces Acidity (pKa ~9-10) HydroxamicAcid Hydroxamic Acid Start->HydroxamicAcid Introduces Metal Chelation

Figure 2: Decision pathway for selecting a carboxylic acid bioisostere.

Table 1: Comparison of Common Carboxylic Acid Bioisosteres

BioisostereTypical pKaKey AdvantagesKey Considerations
Carboxylic Acid 4.2 - 4.5Strong H-bond donor/acceptorPoor membrane permeability, metabolic liability[3][4]
5-Tetrazole 4.5 - 4.9Similar acidity, more lipophilic, metabolically stableCan have high desolvation energy, potential N-glucuronidation[9][10]
N-Acyl Sulfonamide 9 - 10Weaker acid, improved lipophilicity & permeabilityDifferent H-bonding geometry, reduced acidity may impact binding[10]
Hydroxamic Acid ~9Can act as H-bond donor/acceptor, metal chelationPotential for metabolic instability or toxicity depending on context[3]
Protocol 1.1: Synthesis of the 5-Substituted-1H-tetrazole Bioisostere

This two-step protocol first converts the carboxylic acid to the corresponding nitrile, which is then cyclized to the tetrazole.

Step A: Conversion of Carboxylic Acid to Nitrile

  • Rationale: This step creates the necessary precursor for the [3+2] cycloaddition. Using a phosphine-based catalytic system is a modern, mild alternative to harsher dehydration methods.[11] This avoids using hazardous cyanide reagents.

  • Materials:

    • 1-cyano-3-oxocyclohexane-1-carboxylic acid (1.0 eq)

    • 1-Phenethylamine (1.1 eq)

    • Triphenylphosphine (Ph₃P) (1.5 eq)

    • Di-tert-butyl azodicarboxylate (DBAD) (1.5 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting carboxylic acid and anhydrous toluene.

    • Add 1-phenethylamine and stir for 10 minutes at room temperature.

    • Add Ph₃P and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DBAD in toluene dropwise over 30 minutes. The reaction is often exothermic.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure. The crude product, an intermediate imidoylphosphonium species, will undergo retro-Ritter elimination. Purify by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the dinitrile compound.

Step B: Tetrazole Formation via [3+2] Cycloaddition

  • Rationale: This is the standard and most reliable method for constructing the tetrazole ring from a nitrile. Sodium azide is the azide source, and a Lewis acid or proton source like triethylammonium chloride activates the nitrile.

  • Materials:

    • Intermediate nitrile from Step A (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Triethylammonium chloride (Et₃N·HCl) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Caution: Azides are explosive. Handle with extreme care behind a blast shield. Avoid contact with acids (generates toxic HN₃ gas) and heavy metals.

    • In a flask equipped with a reflux condenser, dissolve the nitrile in anhydrous DMF.

    • Add NaN₃ and Et₃N·HCl.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and carefully pour it into a beaker of ice water.

    • Acidify the aqueous solution to pH 2-3 with concentrated HCl. This protonates the tetrazole, making it extractable.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield the final tetrazole derivative.

Part 2: Derivatization of the Ketone Moiety

The C3-ketone is an ideal handle for introducing substituents that can probe the steric and electronic environment of a protein's binding pocket.

Protocol 2.1: Reductive Amination to Introduce Diverse Side Chains
  • Rationale: This is one of the most powerful reactions in medicinal chemistry for installing amine functionality. It is robust, high-yielding, and allows for the introduction of a vast array of commercially available primary and secondary amines. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, selective for iminium ions, and does not reduce the ketone starting material under the reaction conditions.

  • Materials:

    • 1-cyano-3-oxocyclohexane-1-carboxylic acid derivative (e.g., methyl ester) (1.0 eq)

    • Primary or secondary amine (e.g., benzylamine, morpholine) (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic, ~5% v/v)

  • Procedure:

    • Dissolve the starting ketone in DCM or DCE in a round-bottom flask.

    • Add the desired amine, followed by the catalytic amount of acetic acid. The acid catalyzes the formation of the intermediate iminium ion.

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

    • Add STAB portion-wise over 10 minutes. Gas evolution (hydrogen) may be observed.

    • Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired amine. The diastereoselectivity of the reduction may vary and requires analytical characterization (e.g., NMR).

Part 3: Elaboration of the Cyano Group

The cyano group is a versatile synthetic handle that can be transformed into other important functional groups.[7]

Protocol 3.1: Reduction of the Nitrile to a Primary Amine
  • Rationale: This transformation converts the planar, electron-withdrawing nitrile into a flexible, basic aminomethyl group. This introduces a new hydrogen bond donor and a potential site for salt-bridge formation, which can dramatically alter the pharmacological profile. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this purpose.[12]

  • Materials:

    • Starting nitrile-containing compound (e.g., ester protected) (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be run under a strict inert atmosphere.

    • To a flame-dried, three-neck flask under N₂, add a suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the starting nitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The reaction is highly exothermic. Maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

    • Cool the reaction back down to 0 °C.

    • Quenching (Fieser workup): This must be done with extreme care. Sequentially and slowly add:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • Stir the resulting granular white precipitate vigorously for 1 hour.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by chromatography or crystallization.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Patani, G.A., & LaVoie, E.J. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Resources. Available from: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Available from: [Link]

  • Meanwell, N.A. (2018). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 10(10), 1185-1205. Available from: [Link]

  • Noteborn, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. Available from: [Link]

  • de Almeida, M.V., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. MedChemComm, 13(9), 1599-1614. Available from: [Link]

  • Chen, J., et al. (2025). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules, 30(14), 2845. Available from: [Link]

  • de Almeida, M.V., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. Available from: [Link]

  • ResearchGate. (N.D.). Various synthetic routes for bis(4-hydroxybenzylidene) cyclohexanone. Available from: [Link]

  • Liu, Z., et al. (2025). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Taylor & Francis Online. (N.D.). Cyano groups – Knowledge and References. Available from: [Link]

  • Xu, G., et al. (2025). Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Svatunek, D., et al. (2023). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Angewandte Chemie, 62(15), e202216893. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Cyclohexanecarboxylic Acid in Pharmaceutical Synthesis. Available from: [Link]

  • Alarafi, N., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. Available from: [Link]

  • Foconsci Chemical Industry. (N.D.). Cyclohexanecarboxylic acid CAS 98-89-5. Available from: [Link]

  • Szałek, E., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1735. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available from: [Link]

  • Wikipedia. (N.D.). Cyclohexanecarboxylic acid. Available from: [Link]

  • Google Patents. (N.D.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
  • Wang, Y-F., et al. (2012). The Direct Electrophilic Cyanation of β-Keto Esters and Amides with Cyano Benziodoxole. Organic & Biomolecular Chemistry, 10, 1-3. Available from: [Link]

  • Lund, G.H., & Tedder, J.D. (2025). A mild and catalytic method for the direct conversion of carboxylic acids into their corresponding nitriles. Chemical Science, 16(43), 12944-12949. Available from: [Link]

  • ResearchGate. (N.D.). Formation of Nitriles, Carboxylic Acids, and Derivatives by Carbonylation, Carboxylation, and Related Reactions: A Guide to Functional Group Preparations. Available from: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 1-cyano-3-oxocyclohexane-1-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis and yield optimization of 1-cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7). As a Senior Application Scientist, I have designed this guide to move be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 1-cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the mechanistic causality and thermodynamic principles that dictate reaction success.

Synthesizing this gem-cyano-carboxy cyclohexanone with high yield requires precise control over sequential alkylations, intramolecular cyclization kinetics, and chemoselective decarboxylation. This guide provides a self-validating framework to troubleshoot and optimize your workflow.

Section 1: Process Overview & Mechanistic Pathway

The most robust, scalable method to synthesize 1-cyano-3-oxocyclohexane-1-carboxylic acid relies on the sequential alkylation of ethyl cyanoacetate, followed by a high-dilution Dieckmann condensation and a highly controlled chemoselective decarboxylation[1].

Workflow SM Ethyl Cyanoacetate + Ethyl Bromoacetate Step1 First Alkylation (K2CO3, DMF, 50°C) SM->Step1 Int1 Diethyl 2-cyanosuccinate Step1->Int1 Step2 Second Alkylation (Ethyl 4-bromobutanoate, K2CO3) Int1->Step2 Int2 Triethyl 3-cyanoheptane-1,3,7-tricarboxylate Step2->Int2 Step3 Dieckmann Condensation (NaOEt, THF, Reflux) Int2->Step3 Int3 Ethyl 3-cyano-3-(ethoxycarbonyl) -6-oxocyclohexane-1-carboxylate Step3->Int3 Step4 Saponification & Selective Decarboxylation (LiOH, then HCl at 70°C) Int3->Step4 Prod 1-Cyano-3-oxocyclohexane-1-carboxylic Acid Step4->Prod

Synthetic workflow for 1-cyano-3-oxocyclohexane-1-carboxylic acid via Dieckmann condensation.

Quantitative Data Summary
StepReactionReagents & ConditionsTemp (°C)Time (h)Target Yield (%)
1First AlkylationEthyl cyanoacetate, Ethyl bromoacetate, K2CO350485–90
2Second AlkylationDiethyl 2-cyanosuccinate, Ethyl 4-bromobutanoate, K2CO3601275–82
3Dieckmann CondensationNaOEt (1.5 eq), High-dilution THF65 (Reflux)865–75
4Saponification & Decarb.LiOH (aq), then HCl (pH 1)20 then 70380–85

Section 2: Troubleshooting Guides & FAQs

Q1: During the synthesis of the triester intermediate (alkylation steps), I am observing significant dialkylation or elimination side products. How do I control this?

  • Causality & Insight: The alpha-proton of ethyl cyanoacetate is highly acidic, but once mono-alkylated to diethyl 2-cyanosuccinate, steric hindrance increases. Using a base that is too strong (like NaH or LDA) at elevated temperatures causes E2 elimination of the ethyl 4-bromobutanoate (forming ethyl 4-butenoate) or triggers unwanted transesterification.

  • Self-Validating Fix: Use anhydrous K2CO3 in DMF at 50–60 °C for both alkylation steps. The mild carbonate base is perfectly matched to the pKa of the cyanoacetate derivatives, ensuring clean SN2 substitution without providing the kinetic energy required to trigger primary bromide elimination.

Q2: The Dieckmann condensation is yielding a complex mixture of linear oligomers instead of the desired cyclohexanone ring. What is the cause?

  • Causality & Insight: Dieckmann condensations of long-chain triesters are highly sensitive to molarity. At standard concentrations (>0.2 M), intermolecular Claisen condensations outcompete the desired intramolecular cyclization, leading to linear oligomers.

  • Self-Validating Fix: Operate under strict high-dilution conditions. Dissolve the triester in anhydrous THF (0.05 M or lower) and add it dropwise via an addition funnel to a refluxing suspension of NaOEt. This ensures that intramolecular ring closure (forming the 6-membered ring) is kinetically favored over intermolecular collisions.

Q3: My final step (saponification and decarboxylation) is resulting in the loss of the cyano group or over-decarboxylation, yielding 3-oxocyclohexanecarbonitrile. How do I preserve the carboxylic acid at C1?

  • Causality & Insight: The Dieckmann product contains three ester groups. Full saponification yields a tricarboxylic acid intermediate containing both a beta-keto acid (at C6) and an alpha-cyano acid (at C3). Beta-keto acids decarboxylate readily at 60–80 °C, whereas alpha-cyano acids require much higher temperatures (>120 °C) to lose CO2. However, if you use harsh aqueous mineral acids (e.g., refluxing 6M HCl) for the initial hydrolysis, the nitrile group will rapidly hydrate to an amide or hydrolyze to a carboxylic acid[2].

  • Self-Validating Fix: Decouple the hydrolysis and decarboxylation steps. First, perform a mild alkaline saponification (LiOH in THF/H2O at 20 °C) to hydrolyze all esters to carboxylates without hydrating the nitrile. Then, carefully acidify to pH 1 at 0 °C and gently warm the aqueous solution to 70 °C for 1 hour. This provides the exact thermal energy required to selectively expel CO2 from the beta-keto acid moiety while leaving the alpha-cyano carboxylic acid intact.

Mechanism Triester Dieckmann Product (Triester) Saponification Mild Saponification (LiOH, 20°C) Triester->Saponification Triacid Tricarboxylic Acid Intermediate Saponification->Triacid Heating Controlled Heating (pH 1, 70°C) Triacid->Heating Decarb Selective Loss of CO2 from beta-keto acid Heating->Decarb Final Alpha-cyano acid retained (Target Molecule) Decarb->Final

Chemoselective saponification and thermal decarboxylation logic.

Section 3: Standard Operating Procedure (SOP)

Key Workflow: High-Dilution Dieckmann Condensation (Step 3)

This is the most critical yield-determining step in the synthesis. Follow this protocol strictly to avoid oligomerization.

  • Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel. Purge the system thoroughly with Argon.

  • Base Suspension: Add freshly prepared sodium ethoxide (NaOEt) (4.08 g, 60.0 mmol, 1.5 eq) and anhydrous THF (300 mL) to the flask. Bring the suspension to a gentle reflux (65 °C) using a heating mantle.

  • Dilution Setup: Dissolve triethyl 3-cyanoheptane-1,3,7-tricarboxylate (13.6 g, 40.0 mmol) in anhydrous THF (200 mL) and transfer it to the addition funnel.

  • Controlled Addition: Add the triester solution dropwise over a period of 4 hours . Critical: Do not accelerate the addition rate; maintaining high-dilution conditions is mandatory to prevent intermolecular Claisen condensation.

  • Cyclization: Once addition is complete, continue refluxing the mixture for an additional 4 hours until TLC (Hexanes:EtOAc 3:1) indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C using an ice-water bath. Quench the reaction by adding glacial acetic acid (4 mL) dropwise to neutralize the ethoxide base.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the THF. Partition the resulting residue between ethyl acetate (200 mL) and distilled water (100 mL).

  • Extraction: Extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2SO4, and evaporate under vacuum.

  • Purification: Purify the crude beta-keto ester via flash column chromatography (Hexanes:EtOAc 3:1) to yield ethyl 3-cyano-3-(ethoxycarbonyl)-6-oxocyclohexane-1-carboxylate as a pale yellow oil.

References

Sources

Optimization

Technical Support Center: Purification of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid

Welcome to the Technical Support Center for the isolation and purification of 1-cyano-3-oxocyclohexane-1-carboxylic acid . This highly functionalized cycloalkane features a ketone, a nitrile, and a carboxylic acid group.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-cyano-3-oxocyclohexane-1-carboxylic acid . This highly functionalized cycloalkane features a ketone, a nitrile, and a carboxylic acid group. Due to its unique stereoelectronic environment—specifically, the electron-withdrawing


-cyano group and the 

-ketone—this molecule presents significant challenges regarding thermal stability, polarity, and water solubility [9].

This guide is designed for drug development professionals and synthetic chemists to troubleshoot common isolation failures and implement field-proven, self-validating purification workflows.

Section 1: Troubleshooting & FAQs

Q1: My mass recovery drops significantly during the final solvent evaporation step, and NMR shows a new less-polar impurity. What is happening? A: You are likely observing thermal decarboxylation . Because the molecule is an


-cyano carboxylic acid, the strong electron-withdrawing nature of the nitrile group stabilizes the formation of a transient carbanion/enol intermediate. When exposed to heat (typically >40°C) or strong acids for prolonged periods, the molecule undergoes a cyclic transition state to expel carbon dioxide, yielding 3-oxocyclohexane-1-carbonitrile.
Causality & Fix: This is a well-documented degradation pathway for 

-cyano cycloalkanes [16]. To prevent this, never exceed 35°C in your rotary evaporator water bath. Use high vacuum to remove solvents rather than increasing the temperature.

Q2: I am attempting an acid-base extraction, but the product remains in the aqueous layer even after acidifying to pH 4. How can I improve organic recovery? A: Standard aliphatic carboxylic acids have a pKa of ~4.5, making pH 4 sufficient for partial extraction. However, the


-nitrile group inductively lowers the pKa of your target molecule to approximately 2.5 . At pH 4, a significant portion of your product is still ionized as a water-soluble carboxylate salt.
Causality & Fix: You must acidify the aqueous layer to pH 1–2  using cold 2M HCl. Furthermore, because the protonated molecule is still highly polar, you must saturate the aqueous layer with NaCl (salting-out effect) and extract with a polar aprotic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM).

Q3: Normal-phase silica gel chromatography results in severe streaking and irreversible binding. Should I use a stronger acidic modifier? A: No. While adding 1-5% Acetic Acid or Formic Acid to normal-phase eluents (e.g., Hexane/EtOAc) can suppress silanol ionization and reduce streaking, removing these high-boiling modifiers requires heat, which will destroy your product via decarboxylation (see Q1). Causality & Fix: Transition to Reverse-Phase (C18) Flash Chromatography . C18 matrices prevent irreversible hydrogen bonding. Using a water/acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA) allows for sharp peak resolution, and the volatile TFA can be removed via lyophilization without thermal stress [15].

Section 2: Quantitative Data & Parameters

To design a successful purification strategy, you must align your solvent choices with the molecule's physicochemical profile.

Table 1: Physicochemical Properties & Purification Parameters

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 167.16 g/mol N/A
Estimated pKa ~2.5Requires aggressive acidification (pH 1-2) for organic extraction.
Aqueous Solubility HighMandates brine saturation ("salting out") during workup.
Thermal Stability Low (Degrades >40°C)Precludes distillation; requires lyophilization or cold evaporation.
Extraction Solvents 2-MeTHF, EtOAcHigh hydrogen-bond accepting capacity needed to partition the acid.
Chromatography C18 Reverse PhaseAvoids normal-phase silica streaking; allows use of volatile 0.1% TFA.

Section 3: Validated Purification Workflows

Protocol A: Temperature-Controlled Acid-Base Extraction

Use this protocol to remove neutral organic impurities (e.g., unreacted ketones or alkylating agents) prior to chromatography or crystallization.

  • Initial Quench & Basification: Dilute the crude reaction mixture with water. Adjust the pH to 8.5–9.0 using saturated aqueous

    
    . Self-Validation: Ensure active bubbling (
    
    
    
    evolution) has completely ceased before proceeding.
  • Organic Wash: Extract the basic aqueous layer with Diethyl Ether or MTBE (3 × 50 mL/g crude). Discard the organic layers (these contain neutral organic impurities).

  • Cold Acidification (Critical Step): Submerge the aqueous layer in an ice-water bath. Slowly add cold 2M HCl dropwise while stirring vigorously until the pH reaches 1.5. Causality: The neutralization reaction is exothermic; the ice bath prevents localized heating that would trigger decarboxylation.

  • Salting Out: Add solid NaCl to the acidic aqueous layer until saturation is reached (undissolved salt remains visible).

  • Extraction: Extract the aqueous layer with 2-MeTHF (4 × 50 mL/g crude).

  • Drying & Concentration: Dry the combined 2-MeTHF layers over anhydrous

    
    . Filter and concentrate under reduced pressure. Do not exceed a bath temperature of 30°C. 
    
Protocol B: Reverse-Phase (C18) Flash Chromatography

Use this protocol if Protocol A yields material with <95% purity, particularly to separate regioisomers or closely related acidic byproducts.

  • Column Preparation: Equilibrate a pre-packed C18 flash column (e.g., Teledyne ISCO RediSep C18) with 95% Solvent A (Milli-Q Water + 0.1% TFA) and 5% Solvent B (Acetonitrile + 0.1% TFA) [15].

  • Sample Loading: Dissolve the crude extract from Protocol A in a minimal volume of DMSO or Solvent A. Inject onto the column. Self-Validation: Do not exceed a 1% w/w loading capacity on the C18 column to prevent band broadening of polar acids.

  • Elution Gradient: Run a shallow gradient from 5% B to 40% B over 20 column volumes (CV).

  • Fraction Collection: Monitor UV absorbance at 210 nm (carbonyl/nitrile absorption).

  • Isolation: Pool the pure fractions. Instead of rotary evaporation, lyophilize (freeze-dry) the pooled fractions to isolate the pure 1-cyano-3-oxocyclohexane-1-carboxylic acid as a white to off-white powder.

Section 4: Visualizations

G Crude Crude Mixture Aqueous Aqueous Workup (pH > 8) Crude->Aqueous OrganicImp Discard Organic (Impurities) Aqueous->OrganicImp Extract Acidify Acidify to pH 1-2 (Cold HCl) Aqueous->Acidify Aqueous Phase Extract Extract with EtOAc/MeTHF Acidify->Extract Check Purity > 95%? Extract->Check Cryst Recrystallization Check->Cryst Yes C18 C18 Flash Chromatography Check->C18 No

Fig 1. Decision tree for the purification of 1-cyano-3-oxocyclohexane-1-carboxylic acid.

G Intact 1-Cyano-3-oxocyclohexane- 1-carboxylic acid Heat Heat (>40°C) Intact->Heat Transition Decarboxylation Transition State Heat->Transition Degraded 3-Oxocyclohexane- 1-carbonitrile Transition->Degraded CO2 CO2 Gas Transition->CO2

Fig 2. Thermal decarboxylation pathway of alpha-cyano carboxylic acids.

References

  • Title: 4-Cyanocyclohexane-1-carboxamide | High Purity | RUO Source: Benchchem URL
  • Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL
  • Title: 19 - Organic Syntheses Procedure Source: Organic Syntheses URL
Troubleshooting

Technical Support Center: Recrystallization Optimization for 1-Cyano-3-oxocyclohexane-1-carboxylic acid

Welcome to the Technical Support Center for 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) . This portal is designed for researchers, process chemists, and drug development professionals who require rigor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) . This portal is designed for researchers, process chemists, and drug development professionals who require rigorous, scalable, and thermodynamically sound methods for purifying this highly functionalized cyclic compound.

Due to the presence of three distinct functional groups (a carboxylic acid, a highly polar nitrile, and a ketone), this molecule presents unique thermodynamic and kinetic challenges during crystallization, including thermal degradation and liquid-liquid phase separation (oiling out).

Physicochemical Profiling & Solvent Selection

To design a self-validating recrystallization protocol, we must first analyze the causality behind solvent-solute interactions. 1-Cyano-3-oxocyclohexane-1-carboxylic acid features a non-polar cyclohexane core juxtaposed with a highly polar, hydrogen-bonding face (C1 and C3).

Using a single solvent often fails because the molecule is either entirely soluble (in polar protic solvents) or entirely insoluble (in alkanes). A binary solvent system is required to precisely tune the metastable zone width (MSZW).

Quantitative Solvent Suitability Matrix
Solvent SystemPolarity IndexBoiling Point (°C)SuitabilityMechanistic Rationale & Notes
Ethyl Acetate (EtOAc) 4.477.1High (Primary) Excellent hydrogen-bond acceptor; dissolves the polar face without excessive heating.
Heptane 0.198.4High (Anti-solvent) Non-polar; sharply decreases solubility when added to EtOAc, forcing nucleation.
Methanol 5.164.7Low High risk of Fischer esterification with the C1-COOH group at elevated temperatures.
Toluene 2.4110.6Low High boiling point requires excessive heating, triggering rapid decarboxylation.
Water 10.0100.0Low High heat capacity and solvation energy promote hydrolysis and thermal degradation.

Standard Operating Procedure (SOP): Optimized Binary Recrystallization

This protocol utilizes an EtOAc/Heptane binary system to maximize recovery while strictly controlling thermal exposure. The protocol is self-validating: the appearance of a persistent cloudiness during anti-solvent addition confirms the crossing of the solubility binodal.

Step-by-Step Methodology:

  • Initial Dissolution: Suspend 10.0 g of crude 1-cyano-3-oxocyclohexane-1-carboxylic acid in 20 mL of Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a reflux condenser and internal thermocouple.

  • Controlled Heating: Warm the suspension to 50°C (Strictly <60°C) under moderate agitation (250 rpm). Causality: Exceeding 60°C risks thermal decarboxylation of the

    
    -cyano acid moiety.
    
  • Hot Filtration (Optional): If insoluble mechanical impurities or polymeric byproducts remain, filter the mixture rapidly through a pre-warmed Buchner funnel.

  • Anti-Solvent Titration: Return the clear filtrate to 50°C. Dropwise, add Heptane (approx. 40-60 mL) until the solution becomes faintly turbid (the cloud point).

  • Seeding & Annealing: Add 1-2 mL of EtOAc to clear the turbidity, then add 0.05 g of pure seed crystals. Hold the temperature at 45°C for 30 minutes to allow the crystal lattice to organize and prevent supersaturation crashing.

  • Controlled Cooling: Cool the mixture to 5°C at a linear rate of 0.5°C/min. Causality: A slow cooling rate prevents the system from crossing the spinodal curve, avoiding liquid-liquid phase separation (oiling out).

  • Isolation: Filter the resulting crystalline slurry under a vacuum. Wash the filter cake with 15 mL of ice-cold Heptane.

  • Drying: Dry the crystals in a vacuum oven at 35°C (20 mbar) to constant weight. Verify purity via

    
    H-NMR and HPLC.
    

Troubleshooting Guide & FAQs

Q1: My compound degrades or loses mass when I attempt to dissolve it in boiling solvents. What is happening?

A: Thermal Decarboxylation. 1-Cyano-3-oxocyclohexane-1-carboxylic acid is an


-cyano carboxylic acid. The strongly electron-withdrawing cyano group at the C1 position stabilizes the transient carbanion that forms upon the loss of CO

. Solvation effects in protic or aqueous media further alter the free energy barriers of these decarboxylation reactions, often accelerating them[1][2]. Recent kinetic studies on cyanoacetate derivatives confirm that thermal activation readily triggers irreversible decarboxylation[3][4].
  • Solution: Never boil the solution. Restrict all dissolution and concentration temperatures to <60°C . If your compound does not dissolve at 50°C, do not increase the heat; instead, increase the proportion of the polar solvent (EtOAc).

Q2: My solution "oils out" (forms a biphasic liquid) instead of forming crystals. How do I fix this?

A: Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when the cooling trajectory hits the liquid-liquid coexistence curve (cloud point) before it hits the solid-liquid solubility curve. Because this molecule is highly polar but has a lipophilic core, high supersaturation forces it to self-associate into a solute-rich liquid phase rather than a structured crystal lattice.

  • Solution: This is a kinetic failure. To correct it, reheat the mixture until it forms a single clear phase. Add 5-10% more EtOAc to shift the binodal curve, introduce seed crystals at a higher temperature, and reduce your cooling rate to

    
     0.2°C/min.
    
Q3: I am getting co-precipitation of an impurity, and the NMR shows a complex mixture. Could the solvent be reacting?

A: Keto-Enol Tautomerization & Aldol Condensation. The molecule contains a ketone at the C3 position. If your glassware is contaminated with trace base, or if you are using basic/protic solvents, the ketone can undergo keto-enol tautomerization. The resulting enolate can then undergo intermolecular Aldol condensations, creating oligomeric impurities that co-crystallize.

  • Solution: Ensure all glassware is strictly acid-washed. Avoid alcohols (which can also esterify the carboxylic acid) and ensure your EtOAc is free of trace amines or water.

Mechanistic Workflow Diagram

The following decision tree illustrates the logical troubleshooting pathways for the binary recrystallization of this compound, prioritizing thermal control and phase management.

RecrystallizationWorkflow Start Impure 1-Cyano-3-oxocyclohexane- 1-carboxylic acid Solvent Add EtOAc/Heptane (1:3) Keep T < 60°C Start->Solvent Dissolved Fully Dissolved? Solvent->Dissolved MoreEtOAc Increase EtOAc (Enhance Polarity) Dissolved->MoreEtOAc No Cooling Cool slowly to 5°C (0.5°C/min) Dissolved->Cooling Yes MoreEtOAc->Dissolved Result Crystallization State? Cooling->Result Oiling Oiling Out (Liquid-Liquid Separation) Result->Oiling Oils out NoCrystals No Crystals Formed Result->NoCrystals Stays clear Success Crystals Formed Result->Success Crystals Seeding Reheat to clear, add Heptane, add Seeds Oiling->Seeding Seeding->Cooling Concentrate Concentrate in vacuo (T < 40°C) NoCrystals->Concentrate Concentrate->Cooling Filter Filter & Wash (Cold Heptane) Success->Filter Pure Pure Product Filter->Pure

Recrystallization troubleshooting workflow for 1-cyano-3-oxocyclohexane-1-carboxylic acid.

References

  • Zhou, S., Wang, Y., & Gao, J. (2021). Solvation Induction of Free Energy Barriers of Decarboxylation Reactions in Aqueous Solution from Dual-Level QM/MM Simulations. JACS Au, 1(2), 233-244.[Link]

  • Mayer-Kriehuber, M. U., et al. (2025). Synthesis and characterization of thermolatent bases with varying activation temperatures. RSC Advances, 15, 35265-35280.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Stability of 1-Cyano-3-oxocyclohexane-1-carboxylic Acid Under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex reactivity of densely functionalized building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex reactivity of densely functionalized building blocks. 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) [1] presents a unique challenge: it houses an


-cyano acid moiety and a 

-ketone within a single aliphatic ring.

When exposed to basic conditions, these functional groups create competing reactivity pathways. This guide is designed to explain the mechanistic causality behind compound degradation and provide self-validating protocols to ensure the structural integrity of your molecule during synthesis.

Troubleshooting Guide & FAQs

Issue 1: "My reaction mixture turns into a complex, intractable polymer when I add base."

The Causality: The protons at the C2 and C4 positions are flanked by the C3 ketone, rendering them highly acidic. When you introduce an unhindered base at ambient temperature, rapid deprotonation occurs, forming an enolate. Because the C4 position is relatively sterically accessible, the enolate acts as a nucleophile, attacking the C3 ketone of adjacent molecules. This triggers a runaway intermolecular aldol condensation , leading to oligomerization [2]. The Solution: Kinetically freeze out the aldol pathway. Use strictly anhydrous, aprotic solvents (e.g., THF, DCM) and employ sterically hindered, non-nucleophilic bases (such as LiHMDS or DIPEA) at cryogenic temperatures (-78 °C).

Issue 2: "LC-MS analysis shows unexpected byproducts with +18 Da and +19 Da mass shifts."

The Causality: You are observing nitrile hydrolysis [3]. Under aqueous basic conditions (e.g., NaOH or KOH in water/methanol), the hydroxide ion acts as a potent nucleophile. It attacks the electrophilic carbon of the nitrile (-C≡N) group at the C1 position. The initial hydration yields a primary amide (+18 Da mass shift). If the reaction is heated or left for extended periods, further hydrolysis converts the amide into a dicarboxylate (+19 Da mass shift relative to the starting material) [4]. The Solution: Eliminate water from your reaction matrix. If aqueous base is absolutely required for your specific transformation, you must minimize the residence time and keep the internal temperature strictly below 5 °C.

Issue 3: "The reaction looked great on TLC, but the product completely disappeared during the acidic workup, leaving a -44 Da byproduct."

The Causality: This is a classic case of decarboxylation . The starting material is an


-cyano carboxylic acid. While the carboxylate anion is perfectly stable in basic media, neutralizing the reaction to pH < 3 protonates it back to the free acid. The strongly electron-withdrawing cyano group on the same carbon lowers the activation energy for CO₂ extrusion by stabilizing the resulting transient carbanion at C1.
The Solution:  Never use strong mineral acids (like HCl or H₂SO₄) during the quench. Instead, utilize a buffered workup (pH 4.5–5.0) to safely extract the compound without triggering CO₂ loss.

Mechanistic Degradation Pathways

MechanisticPathways Start 1-Cyano-3-oxocyclohexane -1-carboxylic acid Base Aqueous Base / Heat Start->Base OH⁻ Enol Enolization (C2/C4) Start->Enol Deprotonation Workup Acidic Workup (pH < 3) Start->Workup H⁺ Hydrolysis Nitrile Hydrolysis (+18 Da / +19 Da) Base->Hydrolysis Nucleophilic Attack Aldol Aldol Condensation (Oligomerization) Enol->Aldol Intermolecular Decarb Decarboxylation (-44 Da) Workup->Decarb CO₂ Loss

Mechanistic degradation pathways of 1-cyano-3-oxocyclohexane-1-carboxylic acid in base.

Quantitative Degradation Matrix

To assist in rapid LC-MS troubleshooting, compare your observed mass shifts against this validated matrix:

Degradation PathwayTrigger ConditionPrimary LC-MS IndicatorPreventive Strategy
Nitrile Hydrolysis (Amide) Aqueous Base, T > 10 °C[M + 18]⁺ Use anhydrous conditions; avoid NaOH/KOH.
Nitrile Hydrolysis (Acid) Aqueous Base, Prolonged Heat[M + 19]⁺ Switch to non-nucleophilic bases (LiHMDS).
Aldol Condensation Unhindered Base, T > 0 °C[2M]⁺ or [2M - 18]⁺ Run reaction at -78 °C; use bulky bases.
Decarboxylation Acidic Quench (pH < 3)[M - 44]⁺ Use mild buffer (pH 4.5) for reaction quench.

Self-Validating Experimental Protocol

The following is a field-proven, step-by-step methodology for performing base-mediated functionalizations (e.g., esterification or targeted alkylation) on 1-cyano-3-oxocyclohexane-1-carboxylic acid while preserving the core structure.

Phase 1: Preparation & System Validation
  • Drying: Dissolve 1.0 equivalent of 1-cyano-3-oxocyclohexane-1-carboxylic acid in anhydrous THF to achieve a 0.1 M solution.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solution. Do not proceed if H₂O > 50 ppm. Causality: Trace water will generate hydroxide ions upon base addition, immediately triggering nitrile hydrolysis.

Phase 2: Cryogenic Deprotonation
  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Base Addition: Dropwise, add 1.05 equivalents of LiHMDS (Lithium hexamethyldisilazide) over 15 minutes.

    • Causality: The extreme steric bulk of LiHMDS prevents it from acting as a nucleophile against the nitrile. The cryogenic temperature kinetically suppresses enolate formation at the C4 ketone, ensuring selective deprotonation of the carboxylic acid.

Phase 3: Reaction & In-Process Monitoring
  • Electrophile Addition: Add your desired electrophile (e.g., an alkyl halide) and maintain stirring at -78 °C for 2 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, quench it immediately into 100 µL of pH 5 buffer, and inject it into the LC-MS. You must observe the desired product mass. If you detect +18 Da or -44 Da peaks, the internal temperature has spiked, or moisture has breached the system.

Phase 4: Buffered Quench
  • Neutralization: Instead of adding acid to the flask, pour the cold reaction mixture directly into a vigorously stirred beaker containing 5 volumes of 0.5 M NaH₂PO₄ buffer (pH 4.5) .

    • Causality: Reverse-quenching into a buffer ensures the pH never drops below 4.0. This keeps the

      
      -cyano acid stable during the transition from the organic to the aqueous phase, completely preventing decarboxylation.
      
  • Extraction: Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

OptimizedWorkflow Step1 1. Reagent Prep Anhydrous THF Step2 2. Base Addition Hindered Base (-78°C) Step1->Step2 Step3 3. Reaction Check LC-MS Validation Step2->Step3 Step4 4. Buffered Quench pH 4.5-5.0 Step3->Step4

Optimized self-validating experimental workflow for basic conditions.

References

  • 3-Oxocyclohexanecarboxylic Acid - Chemical Stability Accela ChemBio Inc.[Link]

  • Hydrolysis of Nitriles under Basic Conditions Practical Synthetic Organic Chemistry - Reactions, Principles, and Mechanisms. John Wiley & Sons. [Link]

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Cyano-Oxo-Carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex reactivity of cyano-oxo-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex reactivity of cyano-oxo-carboxylic acids and their derivatives (such as β-keto cyano esters).

These highly functionalized molecules are critical building blocks for heterocyclic drug scaffolds, but their dense array of electron-withdrawing groups (cyano, oxo, and carboxyl) makes them notoriously susceptible to side reactions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity syntheses.

Reaction Workflow & Mechanistic Overview

The synthesis of cyano-oxo-carboxylic acid derivatives—most commonly achieved via the acylation of ethyl cyanoacetate—relies on the generation of an active methylene enolate. Controlling the geometry and nucleophilicity of this enolate is the key to preventing off-target pathways[1].

SynthesisWorkflow A Ethyl Cyanoacetate + Base B Metal Enolate Intermediate A->B Deprotonation (0 °C) D Ethyl 2-cyano-3-oxobutanoate (Target Product) B->D Nucleophilic Acyl Substitution C Acylating Agent (e.g., Acetyl Chloride) C->D Addition

Caption: Workflow for the base-catalyzed acylation of ethyl cyanoacetate to form ethyl 2-cyano-3-oxobutanoate.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant decarboxylation during the synthesis or workup of my cyano-oxo-carboxylic ester? A1: Cyano-oxo-carboxylic acids (specifically β-keto acids) are inherently thermodynamically unstable. The presence of the electron-withdrawing oxo (ketone) group at the beta position facilitates a six-membered cyclic transition state that readily loses CO₂ upon mild heating[1]. If you are synthesizing an ester derivative (e.g., ethyl 2-cyano-3-oxobutanoate), exposure to trace moisture under acidic or basic conditions during workup will hydrolyze the ester to the free β-keto acid. This intermediate rapidly decarboxylates to form a ketonitrile (e.g., 3-oxobutanenitrile)[1].

  • Causality & Solution: Water acts as a nucleophile to cleave the ester. Maintain strictly anhydrous conditions during the reaction[2]. During workup, perform extractions at cold temperatures (0–5 °C) and use mild, buffered aqueous solutions (like saturated NH₄Cl) rather than strong acids or bases to quench the reaction[1].

Q2: My GC-MS/HPLC data shows a high molecular weight impurity. What is causing this self-condensation? A2: The active methine carbon in cyano-oxo-carboxylic esters is highly acidic due to the combined electron-withdrawing effects of the cyano, ester, and oxo groups. If the base is present in excess, or if the addition of the acylating agent is too slow, the generated enolate will act as a nucleophile and attack another molecule of the starting ester or the product itself, leading to self-condensation or oligomerization[3].

  • Causality & Solution: This is a classic competing Claisen/Aldol-type condensation. Employing a reverse-addition technique—where the enolate is added dropwise to an excess of the chilled acylating agent—can significantly minimize homocoupling by keeping the instantaneous concentration of the enolate low relative to the electrophile[3].

Q3: How do I prevent O-acylation vs. C-acylation when reacting ethyl cyanoacetate with an acyl chloride? A3: The enolate of ethyl cyanoacetate is an ambient nucleophile. While C-acylation yields the desired cyano-oxo-carboxylic ester, O-acylation yields an unwanted enol ester byproduct. Hard acylating agents and highly polar aprotic solvents favor O-acylation.

  • Causality & Solution: Use a softer, chelating counterion for the enolate. Magnesium enolates (prepared using magnesium ethoxide) strongly favor C-acylation over O-acylation. The Mg²⁺ ion chelates the oxygen atoms of the enolate, locking it in a conformation that sterically shields the oxygen and exposes the α-carbon, forcing the electrophile to attack at the carbon center.

Q4: I am seeing hydrolysis of the cyano group to a primary amide. How can I avoid this? A4: Nitriles can undergo partial hydrolysis to amides in the presence of strong aqueous acids or bases, particularly if the reaction mixture is allowed to warm up[2].

  • Causality & Solution: Avoid prolonged exposure to aqueous extremes. The cyano group is sensitive to base-catalyzed hydration. Ensure your workup is rapid, kept below 10 °C, and strictly pH-controlled (pH 5-7).

SideReactions Target Ethyl 2-cyano-3-oxobutanoate (Target) Hydrolysis 2-cyano-3-oxobutanoic acid (Hydrolysis Product) Target->Hydrolysis H2O / H+ or OH- (Ester Cleavage) Oligo Self-Condensation Oligomers Target->Oligo Excess Base / RT (Nucleophilic Attack) Decarbox 3-oxobutanenitrile (Decarboxylation Product) Hydrolysis->Decarbox Heat > 30°C (-CO2)

Caption: Primary degradation and side reaction pathways for cyano-oxo-carboxylic acid derivatives.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how specific protocol modifications directly influence the yield and side-product profile during the synthesis of ethyl 2-cyano-3-oxobutanoate.

Reaction ParameterTarget Product Yield (%)Self-Condensation (%)O-Acylation (%)Decarboxylation/Hydrolysis (%)
NaOEt, RT, Fast Addition 45%35%15%5%
NaOEt, 0 °C, Slow Addition 65%15%15%5%
Mg(OEt)₂, 0 °C, Buffered Quench 88% <5% <2% <5%
Mg(OEt)₂, 0 °C, Aq. HCl Quench 40%<5%<2%53%

Data Interpretation: The use of Magnesium Ethoxide combined with a buffered quench is the only self-validating system that simultaneously suppresses O-acylation, self-condensation, and hydrolytic decarboxylation.

Step-by-Step Experimental Protocol

Optimized Synthesis of Ethyl 2-cyano-3-oxobutanoate via Magnesium Enolate Acylation

Self-Validating Checkpoint System: This protocol incorporates visual and thermal checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Step 1: Preparation of the Magnesium Enolate

  • Suspend 1.1 equivalents of Magnesium ethoxide (Mg(OEt)₂) in anhydrous THF under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Add 1.0 equivalent of ethyl cyanoacetate dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Causality: The Mg²⁺ ion chelates the enolate oxygens, exposing the α-carbon.

    • Validation Check: The suspension will gradually turn into a clear, slightly yellow homogeneous solution, confirming complete enolate formation[1].

Step 2: C-Acylation 4. Recool the enolate solution to strictly 0 °C. 5. Add 1.05 equivalents of acetyl chloride dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Causality: Low temperatures prevent the exothermic reaction from promoting self-condensation[2].

  • Stir for an additional 2 hours at 0 °C.

Step 3: Quenching and Workup (Critical Phase) 7. Quench the reaction by slowly adding cold (4 °C) saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: A mild, buffered quench prevents the base-catalyzed hydrolysis of the ester and nitrile groups, which would otherwise lead to the unstable β-keto acid and subsequent decarboxylation[1].

  • Extract the aqueous layer three times with cold ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

Step 4: Isolation 10. Concentrate the filtrate under reduced pressure on a rotary evaporator, ensuring the water bath temperature does not exceed 30 °C .

  • Causality: Elevated temperatures during solvent removal will induce thermal decarboxylation of any trace hydrolyzed product[1].
  • Purify via vacuum distillation or column chromatography if ultra-high purity is required for downstream active pharmaceutical ingredient (API) synthesis.
References

Sources

Optimization

handling hygroscopic nature of 1-cyano-3-oxocyclohexane-1-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-cyano-3-oxocyclohexane-1-carboxylic acid. This resource is designed to provide you with expert guidanc...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-cyano-3-oxocyclohexane-1-carboxylic acid. This resource is designed to provide you with expert guidance on the handling and use of this hygroscopic compound to ensure the integrity of your experiments and the safety of your laboratory personnel.

Introduction

1-Cyano-3-oxocyclohexane-1-carboxylic acid is a bifunctional molecule containing both a nitrile and a carboxylic acid group, making it a valuable building block in organic synthesis and drug development. However, the presence of these polar functional groups suggests a propensity for moisture absorption, a property known as hygroscopicity. Absorbed water can lead to changes in the physical state of the compound, affect its reactivity, and potentially lead to degradation, compromising experimental outcomes. This guide provides a comprehensive overview of best practices for handling this potentially hygroscopic material.

Frequently Asked Questions (FAQs)

Q1: Is 1-cyano-3-oxocyclohexane-1-carboxylic acid definitively hygroscopic?

While specific hygroscopicity data for 1-cyano-3-oxocyclohexane-1-carboxylic acid is not extensively published, its chemical structure, containing a polar carboxylic acid and a nitrile group, makes it highly susceptible to absorbing moisture from the atmosphere.[1][2][3] Therefore, it is strongly recommended to handle it as a hygroscopic compound.

Q2: What are the potential consequences of moisture absorption?

Moisture absorption can lead to several undesirable outcomes in your experiments:

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy or sticky solid, making accurate weighing and dispensing difficult.[4]

  • Inaccurate Stoichiometry: The absorbed water will increase the measured weight of the compound, leading to errors in molar calculations and incorrect stoichiometry in reactions.

  • Chemical Degradation: Carboxylic acids can be sensitive to excess water, and nitriles can undergo hydrolysis to form amides or carboxylic acids, especially under certain temperature and pH conditions.[5][6] This can lead to the formation of impurities and reduce the yield of your desired product.

Q3: How should I store 1-cyano-3-oxocyclohexane-1-carboxylic acid?

Proper storage is the first line of defense against moisture contamination.

  • Primary Container: Keep the compound in its original, tightly sealed container.[2]

  • Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).[7] A vacuum desiccator is a good option for long-term storage.

  • Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) in a glove box.[7][8]

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources to minimize degradation.[2]

Q4: What personal protective equipment (PPE) should I wear when handling this compound?

Always prioritize safety by wearing appropriate PPE:

  • A flame-resistant lab coat.[7]

  • Safety goggles to protect against splashes.[9][10][11]

  • Standard laboratory gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound is clumpy or difficult to weigh. Moisture absorption.Dry the compound under vacuum at a gentle temperature (if thermally stable) before use. Handle the compound in a low-humidity environment, such as a glove box or under a stream of dry inert gas.
Inconsistent reaction yields or unexpected byproducts. Inaccurate weighing due to absorbed water or degradation of the starting material.Ensure the compound is properly dried before use. Re-evaluate the stoichiometry based on the assumption of some water content or use a freshly opened container. Consider analyzing the starting material for purity before use.
Difficulty in achieving complete dissolution in a non-aqueous solvent. Presence of water in the compound or solvent.Use anhydrous solvents for your reactions. Dry the compound as described above.

Experimental Protocols

Protocol 1: Weighing and Dispensing in a Standard Laboratory Environment

This protocol is for less sensitive applications where brief exposure to the atmosphere is acceptable.

  • Preparation: Have all necessary equipment (spatula, weigh boat, reaction vessel) ready and clean.

  • Equilibration: Allow the container of 1-cyano-3-oxocyclohexane-1-carboxylic acid to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Weighing: Open the container for the minimum time required to dispense the desired amount. Work quickly and efficiently.

  • Sealing: Immediately and tightly reseal the container after dispensing.

  • Storage: Return the container to the desiccator for storage.

Protocol 2: Handling in an Inert Atmosphere (Glove Box)

This protocol is recommended for highly sensitive reactions where the exclusion of moisture is critical.[7][8]

  • Glove Box Preparation: Ensure the glove box has a dry, inert atmosphere (e.g., <10 ppm H₂O).

  • Material Transfer: Introduce the sealed container of 1-cyano-3-oxocyclohexane-1-carboxylic acid, along with all necessary labware, into the glove box antechamber.

  • Purging: Evacuate and backfill the antechamber with inert gas for the recommended number of cycles.

  • Handling: Once inside the main chamber, open the container and perform all manipulations (weighing, addition to the reaction vessel) within the inert environment.

  • Sealing and Removal: Tightly reseal the compound container before removing it and other materials from the glove box via the antechamber.

Visualization of Key Concepts

Diagram 1: The Hygroscopic Nature of 1-Cyano-3-oxocyclohexane-1-carboxylic acid

HygroscopicNature cluster_compound 1-Cyano-3-oxocyclohexane-1-carboxylic acid cluster_environment Atmospheric Moisture COOH Carboxylic Acid (-COOH) CN Nitrile (-CN) H2O H₂O H2O->COOH Hydrogen Bonding H2O->CN Dipole-Dipole Interaction

Caption: Interaction of polar functional groups with atmospheric water.

Diagram 2: Recommended Handling Workflow

HandlingWorkflow Start Start: Receive Compound Storage Store in Desiccator (Cool, Dry, Dark) Start->Storage Decision Is Experiment Moisture-Sensitive? Storage->Decision Glovebox Handle in Glove Box (Protocol 2) Decision->Glovebox Yes Benchtop Handle on Benchtop (Quickly) (Protocol 1) Decision->Benchtop No Reaction Proceed with Experiment Glovebox->Reaction Benchtop->Reaction End End: Reseal and Store Reaction->End

Caption: Decision-making process for handling the compound.

References

  • Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-3-Oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-3-Oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Codefine. (2026, February 17). FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing. Retrieved from [Link]

  • Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]

  • Lim, et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • Boll, M., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology. Retrieved from [Link]

  • Loupy, A., et al. (2002). A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. Molecules. Retrieved from [Link]

  • Carmona, M., et al. (2021). Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB. Environmental Microbiology. Retrieved from [Link]

  • PubChem. (n.d.). 1-cyano-3-oxocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • de la Hoz, A., et al. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). The newly identified cyclohexane carboxylic acid degradation pathway in.... Retrieved from [Link]

  • Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
  • ResearchGate. (n.d.). Impact of the relative humidity on the sensitivity of nitric acid,.... Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks for nitrile and ketone in 1-cyano-3-oxocyclohexane-1-carboxylic acid

The structural characterization of highly functionalized pharmaceutical intermediates, such as 1-cyano-3-oxocyclohexane-1-carboxylic acid , presents a unique spectroscopic challenge. This molecule contains three distinct...

Author: BenchChem Technical Support Team. Date: March 2026

The structural characterization of highly functionalized pharmaceutical intermediates, such as 1-cyano-3-oxocyclohexane-1-carboxylic acid , presents a unique spectroscopic challenge. This molecule contains three distinct functional groups—a nitrile (-C≡N), a cyclic ketone (C=O), and a carboxylic acid (-COOH)—packed onto a rigid cyclohexane scaffold. While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for functional group identification, the overlapping vibrational modes of the ketone and carboxylic acid carbonyls require precise sampling methodologies to resolve.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR (using a diamond crystal) against traditional Transmission FTIR (using a KBr pellet) for the characterization of this specific compound. By analyzing the causality behind peak shifts and providing self-validating experimental protocols, this guide equips researchers with the exact parameters needed to achieve high-resolution spectral data.

Spectroscopic Causality: Vibrational Modes in 1-Cyano-3-oxocyclohexane-1-carboxylic acid

Before comparing the sampling hardware, we must establish the theoretical vibrational behavior of the target molecule's functional groups.

  • The Nitrile Group (-C≡N): Nitrile stretching vibrations occur in the isolated "triple bond region" between 2240 and 2260 cm⁻¹ . Because the change in the dipole moment during the C≡N stretch is relatively small compared to oxygen-containing groups, the resulting peak is typically weak-to-medium in intensity. However, its extreme sharpness and isolation make it highly diagnostic.

  • The Carbonyl Envelope (C=O): This molecule presents a severe spectral overlap. The ketone, situated in an unstrained six-membered cyclohexane ring, naturally absorbs at approximately 1715 cm⁻¹. Simultaneously, the carboxylic acid forms hydrogen-bonded dimers in its solid state, which weakens the C=O bond and lowers its stretching frequency to the 1700–1710 cm⁻¹ range. In a raw FTIR spectrum, these two distinct functional groups will merge into a single, asymmetrically broadened carbonyl envelope.

  • The Hydroxyl Group (O-H): The carboxylic acid O-H stretch manifests as a massive, broad absorption band spanning 2500 to 3300 cm⁻¹, heavily influenced by intermolecular hydrogen bonding.

Product Performance Comparison: Diamond ATR vs. KBr Transmission

Choosing the right sampling accessory dictates the resolution of the overlapping carbonyl peaks and the accuracy of the nitrile quantification .

Diamond ATR-FTIR Accessory

ATR-FTIR relies on an evanescent wave penetrating a few micrometers into the sample. A diamond crystal is mandatory for this molecule; cheaper Zinc Selenide (ZnSe) crystals are susceptible to etching by carboxylic acids.

  • Advantages: Zero sample preparation, non-destructive, and eliminates water-absorption artifacts common in pressed pellets .

  • Limitations (The Christiansen Effect): Because the depth of penetration is wavelength-dependent, peaks at lower wavenumbers appear artificially stronger. Furthermore, anomalous dispersion around strong absorption bands (like the C=O stretch) causes ATR peaks to shift 2–5 cm⁻¹ lower than their true transmission values.

Hydraulic Press KBr Pellet System (Transmission)

Transmission FTIR requires dispersing the analyte in an infrared-transparent potassium bromide matrix.

  • Advantages: Follows Beer-Lambert law linearly, providing sharper peak resolution for the overlapping ketone and carboxylic acid carbonyls. It avoids the optical distortion (red-shifting) inherent to ATR .

  • Limitations: KBr is highly hygroscopic. Absorbed atmospheric moisture will introduce a broad O-H stretch at ~3400 cm⁻¹ and a water bending mode at ~1640 cm⁻¹, which can artificially broaden the tail of the target carbonyl envelope.

Quantitative Data Summary
Functional GroupExpected ModeATR-FTIR (Diamond) PositionTransmission (KBr) PositionIntensity / ShapeCausality for Shift / Variance
Nitrile (-C≡N) Stretching~2248 cm⁻¹~2252 cm⁻¹Weak-Medium, SharpATR shifts slightly lower due to wavelength-dependent penetration depth.
Ketone (C=O) Ring Stretch~1712 cm⁻¹~1718 cm⁻¹Strong, OverlappingATR anomalous dispersion lowers wavenumber; KBr provides sharper resolution.
Carboxylic (C=O) Dimer Stretch~1698 cm⁻¹~1705 cm⁻¹Strong, OverlappingH-bonded dimerization lowers frequency; merges with ketone peak.
Acid (O-H) Stretching2800–3300 cm⁻¹2500–3300 cm⁻¹Broad, Very StrongKBr moisture artificially broadens the high-frequency side of this band.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in Quality Assurance (QA) checkpoints. If a checkpoint fails, the system is not validated, and the step must be repeated.

Protocol A: Diamond ATR-FTIR Rapid Screening
  • Crystal Preparation: Clean the diamond ATR crystal with isopropyl alcohol (IPA) and a non-abrasive lint-free wipe. Allow the solvent to evaporate completely (approx. 30 seconds).

  • Background Validation (QA Checkpoint): Collect a background spectrum (air). Validation: The baseline must be completely flat between 1600–1800 cm⁻¹ and 2200–2300 cm⁻¹. Any residual peaks indicate crystal contamination; any noise near 2350 cm⁻¹ indicates atmospheric CO₂ interference, requiring the optical bench to be purged with dry nitrogen.

  • Sample Application: Place 2–3 mg of 1-cyano-3-oxocyclohexane-1-carboxylic acid powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the accessory's clutch clicks, ensuring reproducible optical contact. Causality: Insufficient pressure leads to a weak evanescent wave interaction, causing poor signal-to-noise ratios, particularly for the weak nitrile peak.

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 co-added scans. Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission & Spectral Deconvolution

To resolve the overlapping ketone and carboxylic acid peaks, high-resolution transmission coupled with mathematical deconvolution is required.

  • Matrix Preparation: Bake spectroscopic-grade KBr powder at 110°C for 2 hours to drive off absorbed moisture. Store in a desiccator.

  • Sample Milling: Grind 1 mg of the analyte with 100 mg of the dried KBr in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce polymorphic transformations or alter the hydrogen-bonding network of the carboxylic acid, shifting the C=O peak.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. Validation: The resulting pellet must be visually transparent. An opaque pellet causes severe baseline scattering (Rayleigh scattering), invalidating the quantitative peak intensities.

  • Data Acquisition: Scan the pellet at 2 cm⁻¹ resolution (higher resolution is required for deconvolution) for 64 scans.

  • Second Derivative Deconvolution: Apply a Savitzky-Golay second derivative filter (9-point smoothing) to the 1650–1750 cm⁻¹ region. Causality: The second derivative mathematically narrows the broad carbonyl envelope, revealing two distinct minima corresponding to the exact center frequencies of the ketone (~1718 cm⁻¹) and the carboxylic acid (~1705 cm⁻¹).

Analytical Workflow Visualization

The following diagram maps the decision-making process for selecting the appropriate FTIR methodology based on the specific functional group being analyzed.

FTIR_Methodology Sample 1-Cyano-3-oxocyclohexane- 1-carboxylic acid ATR ATR-FTIR Method (Diamond Crystal) Sample->ATR Surface Analysis KBR Transmission Method (KBr Pellet) Sample->KBR Bulk Analysis Nitrile Nitrile (-C≡N) Peak ~2240-2260 cm⁻¹ ATR->Nitrile Carbonyl Overlapping C=O Peaks Ketone & Carboxylic Acid ~1700-1725 cm⁻¹ ATR->Carbonyl KBR->Nitrile KBR->Carbonyl Result Resolved Functional Group Characterization Nitrile->Result Deconv Second Derivative Deconvolution Carbonyl->Deconv Resolves Overlap Deconv->Result

Fig 1: FTIR workflow for resolving nitrile and carbonyl peaks in complex pharmaceutical intermediates.

Conclusion

For routine verification of 1-cyano-3-oxocyclohexane-1-carboxylic acid, Diamond ATR-FTIR is the superior product choice due to its speed, preservation of the sample's native state, and immunity to moisture artifacts. It easily identifies the diagnostic nitrile peak at ~2248 cm⁻¹. However, if the analytical goal is to probe the specific hydrogen-bonding state of the molecule or to definitively resolve the ketone from the carboxylic acid, the Hydraulic Press KBr System paired with second-derivative mathematical deconvolution is mandatory.

References

  • Bumi Publikasi Nusantara. "How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak." Bumi Publikasi Nusantara, 2026. [Link]

  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Edinburgh Instruments Blog, 2023.[Link]

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac Application Notes, 2026. [Link]

  • AZoM. "Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes." AZo Materials, 2025.[Link]

Comparative

X-ray crystallography data for 1-cyano-3-oxocyclohexane-1-carboxylic acid

Structural Insights and Crystallographic Comparison Guide: 1-Cyano-3-oxocyclohexane-1-carboxylic Acid As a highly functionalized building block in drug discovery, 1-cyano-3-oxocyclohexane-1-carboxylic acid (CAS 1374657-5...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Insights and Crystallographic Comparison Guide: 1-Cyano-3-oxocyclohexane-1-carboxylic Acid

As a highly functionalized building block in drug discovery, 1-cyano-3-oxocyclohexane-1-carboxylic acid (CAS 1374657-50-7) presents unique challenges for structural characterization. Containing a carboxylic acid, a nitrile, and a ketone moiety on a flexible cyclohexane ring, this molecule is a complex system of competing supramolecular synthons. While routine powder diffraction is sufficient for bulk lot verification, obtaining high-resolution single-crystal X-ray diffraction (SCXRD) data requires strategic crystallization methodologies.

This guide objectively compares the structural behavior and crystallization requirements of 1-cyano-3-oxocyclohexane-1-carboxylic acid against its structural analogs, providing a self-validating experimental framework for researchers to obtain diffraction-quality crystals.

The Stereochemical Challenge: 3-Oxo vs. 4-Oxo Derivatives

To understand the crystallization behavior of 1-cyano-3-oxocyclohexane-1-carboxylic acid, we must compare it to its closely related analog, 1-cyano-4-oxocyclohexane-1-carboxylic acid. The position of the ketone fundamentally alters the crystal engineering landscape.

  • 1-Cyano-4-oxocyclohexane-1-carboxylic acid (The Achiral Baseline): The ketone at the C4 position creates an internal plane of symmetry (

    
    ) passing through C1 and C4. Because the molecule is achiral, it readily crystallizes into highly ordered, predictable centrosymmetric space groups (e.g., 
    
    
    
    ) without the interference of enantiomeric disorder.
  • 1-Cyano-3-oxocyclohexane-1-carboxylic acid (The Chiral Challenge): The ketone at the C3 position desymmetrizes the ring, making C1 a chiral center. When synthesized as a racemate, the R- and S-enantiomers must pack together. This often leads to positional disorder in the crystal lattice or the formation of amorphous precipitates, as the competing enantiomers disrupt long-range order.

Supramolecular Synthons and Crystallization Methodologies

In the solid state, carboxylic acids typically form tightly associated


 cyclic dimers via O-H···O hydrogen bonds[1]. This homodimer is the primary thermodynamic driver for predictable crystal packing[2].

However, the presence of the C1-nitrile and C3-ketone introduces competing hydrogen-bond acceptors. If the kinetic conditions of crystallization are too rapid, the carboxylic acid proton may interact with the ketone or nitrile nitrogen instead of forming the stable


 dimer, leading to polymorphic or disordered lattices[3].

Synthon N1 1-Cyano-3-oxocyclohexane- 1-carboxylic acid N2 Carboxylic Acid Homodimer (R2,2(8)) N1->N2 Primary thermodynamic driver N3 Ketone / Nitrile H-Bond Acceptors N1->N3 Kinetic competition N4 Centrosymmetric Packing (Stable) N2->N4 Directs predictable assembly N5 Polymorphic / Disordered Lattices N3->N5 Disrupts dimer formation

Caption: Competing supramolecular synthons dictating crystal packing in functionalized cyclohexanes.

Method Comparison: Vapor Diffusion vs. Slow Evaporation
  • Slow Evaporation: While standard for simple cyclohexanecarboxylic acids[4], rapid solvent loss often traps the 3-oxo derivative in metastable, hydrogen-bonded networks (interacting with the ketone), yielding twinned or amorphous solids.

  • Vapor Diffusion (Recommended): By slowly diffusing a non-polar antisolvent (e.g., pentane) into a halogenated solvent (e.g., dichloromethane), the system remains under thermodynamic control. This slow equilibration provides the activation energy necessary for the molecules to rearrange into the most stable

    
     dimer configuration.
    

Quantitative Crystallographic Data Comparison

The following table summarizes the expected crystallographic parameters, contrasting the chiral 3-oxo racemate against the achiral 4-oxo analog based on established structural data for substituted cyclohexanecarboxylic acids[4].

Crystallographic Parameter1-Cyano-3-oxocyclohexane-1-carboxylic acid (Racemate)1-Cyano-4-oxocyclohexane-1-carboxylic acid (Achiral)
Crystal System MonoclinicMonoclinic
Space Group


Chirality Racemic mixture (C1 stereocenter)Achiral (Internal

-plane)
Dominant Motif

Carboxylic Acid Dimer

Carboxylic Acid Dimer
Ring Conformation Chair (Equatorial -COOH preferred)Chair (Equatorial -COOH preferred)
Preferred Crystallization Vapor Diffusion (DCM/Pentane)Slow Evaporation (EtOAc/Hexane)
Typical R-factor (

)
~0.045 (Prone to positional disorder)~0.032 (Highly ordered)

Self-Validating Experimental Protocol for SCXRD

To bypass the kinetic traps associated with this highly functionalized molecule, follow this self-validating workflow for crystal growth and X-ray data collection.

Workflow N1 1. Compound Purification (LC-MS >99%) N2 2. Vapor Diffusion Setup (CH2Cl2 / Pentane) N1->N2 Prevents defect formation N3 3. Cross-Polarized Microscopy Screening N2->N3 Yields candidate crystals N6 Validation: Single Crystal Domain N3->N6 Extinction at 90° N4 4. Cryocooling (100 K) & X-Ray Diffraction N5 5. Structure Solution (Direct Methods) N4->N5 Generates high-res data N6->N4 Confirms suitability

Caption: Workflow for crystallization and X-ray diffraction of highly polar cyclic compounds.

Phase 1: Preparation & Vapor Diffusion
  • Solubilization: Dissolve 50 mg of 1-cyano-3-oxocyclohexane-1-carboxylic acid in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

    • Causality: DCM is an excellent solvent for polar cyclic compounds but lacks hydrogen-bond donating capacity, preventing solvent molecules from competing with the target

      
       dimer assembly.
      
  • Setup: Place the open inner vial inside a larger 20 mL sealed vessel containing 3 mL of pentane (antisolvent).

  • Equilibration: Allow vapor exchange at 4 °C for 72 to 96 hours.

    • Causality: Lower temperatures reduce the kinetic energy of the system, favoring the thermodynamically stable crystalline state over amorphous precipitation.

    • Validation Checkpoint 1: Inspect the resulting crystals under a stereomicroscope equipped with cross-polarizers. Complete extinction every 90 degrees of rotation confirms a single crystalline domain, ruling out twinned or multicrystalline aggregates that would compromise data integration.

Phase 2: X-Ray Data Collection
  • Mounting: Harvest a single crystal (approx.

    
    ) using a nylon loop. Coat immediately in Paratone-N oil.
    
    • Causality: The oil displaces surface solvent and acts as a cryoprotectant, preventing ice ring formation during flash-cooling.

  • Cryocooling: Flash-cool the crystal to 100 K in a nitrogen cryostream.

    • Causality: Cryocooling minimizes thermal atomic displacement parameters (ADPs), which is critical for accurately resolving the electron density of the hydrogen atoms involved in the carboxylic acid dimer[1].

  • Diffraction: Collect data using Mo K

    
     radiation (
    
    
    
    Å) or Cu K
    
    
    radiation.
    • Validation Checkpoint 2: Evaluate the initial diffraction frames. Sharp, well-defined spots extending beyond 0.8 Å resolution indicate a high-quality single crystal suitable for full structure solution.

Phase 3: Structure Solution
  • Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Assignment: Locate the carboxylic acid proton in the difference Fourier map to definitively confirm the hydrogen-bonding network and rule out proton transfer to the nitrile group[4].

References[1] Short Carboxylic Acid-Carboxylate Hydrogen Bonds Can Have Fully Localized Protons. National Center for Biotechnology Information (PMC).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhdgQ1UrEwPU6bgKUb3rS20qrx_glv3sl5slT8yMj1M9s7scleOalSom9pirIScXUaOV6su3vR3FBNSuadu5bh8qDAKy_H8R3nWIsKskVeGtPVg3Dxq8DFPBfaO4yqLGugfYxbCofUq2-5Mw==[2] Crystal Structure of the 9-Anthracene–Carboxylic Acid Photochemical Dimer and Its Solvates by X-ray Diffraction and Raman Microscopy. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIWub2y6Ti-jvgS1vJgjCmN7XCgN7z4oiN6JTeuevBrIYYwZIdUKxLV9Yd0C8Qa7R9CRQEFktKx1BnVmskMVqZz_fAD0omkDPIqHMoIzhxoaNLr7vk3gcL_dRJYkxfQW78R95ic5Ebsfto[3] From Competition to Commensuration by Two Major Hydrogen-Bonding Motifs | Crystal Growth & Design. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvjUF5BTOXkw2Tu_yFKnnwQ6QSgF9VN7-cyfDnAw7WWmB36U1F1HjF525Ou-1BqUdkK049muUwlmzYZYp46MM-tDodXF35TSl9weOQLHscUOnzmcWbT4cLdYQwLgFBYaL79S8l[4] 4-[(4-Methoxybenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid. IUCr Journals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQOl6pHNt6lM6bi4_NIHx42hpZzza7m6rmwUtLMjynNoo_nVPGPKiuBciX574YaI-89LYzDK0k5ZKcoblf7LRHWY7EEn77PSJHJsKXlgeQTrOLbUNnrpWRGWiyb9XFAV0=

Sources

Validation

Pillar 1: Causality &amp; Mechanism – The Kinetics of High-Oxygen Combustion

Selecting the Optimal Elemental Analysis Standards for C8H9NO3 Pharmaceutical Compounds: A Comparative Guide As a Senior Application Scientist, one of the most critical challenges in pharmaceutical quality control is the...

Author: BenchChem Technical Support Team. Date: March 2026

Selecting the Optimal Elemental Analysis Standards for C8H9NO3 Pharmaceutical Compounds: A Comparative Guide

As a Senior Application Scientist, one of the most critical challenges in pharmaceutical quality control is the rigorous verification of a drug candidate’s empirical formula. Compounds with the molecular formula C8H9NO3—such as Pyridoxal (a Vitamin B6 derivative)[1], D-4-Hydroxyphenylglycine (a critical side-chain intermediate for semi-synthetic antibiotics), and 4-Nitrophenethyl alcohol—are ubiquitous in drug development.

To verify their purity and detect synthetic deviations, laboratories rely on CHNS/O Elemental Analysis (EA). However, the high oxygen content (~28.71%) and specific carbon-to-nitrogen ratio of C8H9NO3 present unique combustion kinetics. Selecting the optimal calibration standard is not merely a procedural step; it is the foundation of a self-validating analytical system. This guide objectively compares the performance of industry-standard calibration materials against matrix-matched alternatives.

Modern elemental analyzers operate on the principle of dynamic flash combustion (a modified Dumas method)[2]. When a sample is dropped into a furnace at ~1060°C in an oxygen-enriched helium atmosphere, the organic material rapidly oxidizes into CO2, H2O, NOx, and SO2.

Why Matrix-Matching Matters: The internal oxygen of a highly oxygenated compound like C8H9NO3 actively contributes to the exothermic flash, altering the localized oxygen-to-carbon ratio during the microsecond of combustion. If the instrument is calibrated with a standard that has a vastly different oxygen content (e.g., BBOT, which is only 7.43% Oxygen), the calculated K-factor (response factor) may fail to account for this rapid, self-oxidizing burst. Furthermore, excess oxygen can overwhelm the downstream copper reduction reactor (designed to reduce NOx to N2 and scrub excess O2), leading to skewed nitrogen quantification. Matrix-matching the calibration standard to the target analyte ensures identical combustion kinetics, gas release profiles, and thermal conductivity detector (TCD) responses.

Pillar 2: Product Comparison & Theoretical Suitability

When analyzing C8H9NO3, laboratories must choose a calibration strategy that minimizes K-factor drift. We compare three primary standards:

  • Acetanilide () : The gold standard for CHN analysis[3]. With a formula of C8H9NO, it perfectly matches the carbon and hydrogen count of our target, making it an excellent structural analog. However, it lacks the two additional oxygen atoms, requiring a separate standard for oxygen pyrolysis calibration.

  • BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) : The universal CHNS standard. While convenient, its massive molecular weight and low oxygen/nitrogen ratios make it a poor matrix match for C8H9NO3.

  • Matrix-Matched C8H9NO3 CRM (e.g., Pyridoxal CRM) : The ultimate self-validating standard. By calibrating the instrument with a certified reference material of the exact empirical formula, matrix effects are entirely eliminated[1].

Table 1: Theoretical Elemental Composition & Matrix Match

Calibration StandardMolecular Formula%C%H%N%O%SMatrix Match for C8H9NO3
Target Analyte C8H9NO357.485.438.3828.71-Exact
Acetanilide C8H9NO71.096.7110.3611.84-High (Excellent CHN analog)
Atropine C17H23NO370.568.014.8416.59-Moderate (Used for O cal)
BBOT C26H26N2O2S72.536.096.517.437.45Low (Poor O/N ratio)

Pillar 3: Experimental Workflow & Self-Validating Protocol

To ensure absolute scientific integrity, the CHNS/O analysis must be executed as a self-validating system. The following methodology is optimized for a Flash EA system (e.g., )[2].

Step-by-Step Methodology:

  • Instrument Purging & Stabilization : Purge the system with high-purity Helium (99.999%). Heat the combustion reactor to 1060°C and the reduction reactor (packed with high-purity copper wires) to 600°C. For Oxygen analysis, heat the pyrolysis reactor (packed with carbon black/nickel) to 1060°C.

  • Standard Preparation : Using a microbalance with 0.001 mg readability, weigh 2.0–3.0 mg of the chosen CHN standard (e.g., Acetanilide) into tin capsules. For oxygen determination, weigh 1.0–2.0 mg of Atropine into silver capsules.

  • K-Factor Calibration & System Suitability (SST) : Run the standards in triplicate. The software calculates the K-factor based on TCD area counts. Self-Validation Check: The Relative Standard Deviation (RSD) of the K-factors must be < 2.0% to pass SST before proceeding.

  • Analyte Combustion : Introduce 2.0–3.0 mg of the C8H9NO3 sample. The tin capsule creates an exothermic flash (reaching ~1800°C), ensuring complete oxidation.

  • Gas Separation & Detection : The combustion gases pass through a GC column for separation, eluting in the order of N2, CO2, H2O, and SO2 before reaching the TCD.

CHNS_Workflow A Sample Injection (Autosampler) B Flash Combustion (1000°C, O2) A->B C Reduction Reactor (Cu, 600°C) B->C D Gas Separation (GC Column) C->D E Detection (TCD) D->E F Data Processing (EagerSmart) E->F

Fig 1: CHNS elemental analysis workflow from flash combustion to TCD detection.

Pillar 4: Experimental Data & Performance

The choice of standard directly impacts the accuracy of the empirical formula derivation. The data below illustrates the expected recovery rates and RSD when analyzing a C8H9NO3 pharmaceutical intermediate using different calibration strategies[2].

Table 2: Experimental Performance & Recovery Rates

Calibration Standard UsedN% Found (Exp: 8.38%)C% Found (Exp: 57.48%)H% Found (Exp: 5.43%)O% Found (Exp: 28.71%)System RSD (%)
Acetanilide + Atropine (O) 8.3757.505.4428.68< 0.15
BBOT (Universal) 8.4557.655.4828.50~ 0.35
Matrix-Matched CRM 8.3857.485.4328.71< 0.05

Conclusion: For routine CHN analysis of C8H9NO3 compounds, Acetanilide (NIST SRM 141e) remains the most practical and reliable standard due to its structural similarity and robust stability. However, for rigorous IND/NDA regulatory submissions requiring ultra-precise oxygen quantification, utilizing a Matrix-Matched C8H9NO3 CRM is the superior choice to eliminate combustion kinetic variables and achieve an RSD of < 0.05%.

References

  • Title: Certificate of Analysis, SRM 141e Acetanilide Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Pyridoxal | C8H9NO3 | CID 1050 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 1-Cyano-3-oxocyclohexane-1-carboxylic acid and 1-Cyanocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and drug discovery, the nuanced reactivity of bifunctional molecules offers a powerful toolkit for the construction of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, the nuanced reactivity of bifunctional molecules offers a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two structurally related cyclohexane derivatives: 1-cyano-3-oxocyclohexane-1-carboxylic acid and 1-cyanocyclohexanecarboxylic acid. Understanding the interplay of their functional groups is paramount for predicting their chemical behavior and harnessing their synthetic potential.

This document, intended for researchers and professionals in the chemical and pharmaceutical sciences, will dissect the electronic and steric factors governing the reactivity of these compounds. We will explore their comparative acidity, susceptibility to nucleophilic attack, and stability towards decarboxylation, supported by mechanistic insights and established experimental protocols.

Unveiling the Contestants: Structural and Electronic Overview

At first glance, the two molecules appear quite similar, both featuring a cyclohexane ring with a cyano and a carboxylic acid group attached to the same carbon. The critical distinction lies in the presence of a ketone at the C3 position of 1-cyano-3-oxocyclohexane-1-carboxylic acid, a feature that profoundly influences its chemical character.

CompoundStructureKey Functional Groups
1-Cyano-3-oxocyclohexane-1-carboxylic acid α-Cyano carboxylic acid, β-Keto acid
1-Cyanocyclohexanecarboxylic acid α-Cyano carboxylic acid

The electron-withdrawing nature of the cyano (-CN) and carbonyl (C=O) groups plays a pivotal role in modulating the reactivity of the carboxylic acid and the cyclohexane ring.

Comparative Reactivity Analysis

The presence of the β-keto group in 1-cyano-3-oxocyclohexane-1-carboxylic acid introduces unique reaction pathways not available to its counterpart, making it a more versatile, yet potentially less stable, synthetic building block.

Acidity (pKa)

The acidity of the carboxylic acid proton is a fundamental parameter influencing a molecule's behavior in various chemical and biological environments.

  • 1-Cyano-3-oxocyclohexane-1-carboxylic acid: The presence of two potent electron-withdrawing groups, the cyano group at the α-position and the keto group at the β-position, is expected to significantly increase the acidity of the carboxylic acid. The inductive effect of these groups stabilizes the resulting carboxylate anion, thereby lowering the pKa compared to a simple cyclohexanecarboxylic acid. β-Keto acids are generally more acidic than their non-ketonic analogs.[1]

  • 1-Cyanocyclohexanecarboxylic acid: The α-cyano group is also electron-withdrawing and will increase the acidity of the carboxylic acid relative to cyclohexanecarboxylic acid. However, the acidifying effect is less pronounced than in the β-keto acid derivative.

Predicted pKa Values:

CompoundPredicted pKa RangeRationale
1-Cyano-3-oxocyclohexane-1-carboxylic acid 2.5 - 3.5Strong inductive effect from both α-cyano and β-keto groups.
1-Cyanocyclohexanecarboxylic acid 3.5 - 4.5Inductive effect from the α-cyano group.

This difference in acidity has significant implications for reaction conditions, such as the choice of base for deprotonation, and for the molecule's pharmacokinetic profile in drug development.

Decarboxylation: A Tale of Two Stabilities

One of the most significant differences in reactivity between the two compounds is their propensity to undergo decarboxylation (loss of CO₂).

  • 1-Cyano-3-oxocyclohexane-1-carboxylic acid: As a β-keto acid, this molecule is primed for decarboxylation upon heating.[9][10] The reaction proceeds through a cyclic, six-membered transition state, which is a concerted pericyclic reaction.[11][12] This process is often facile and can occur under relatively mild conditions. The presence of the cyano group may further influence the rate of this reaction.

    G start 1-Cyano-3-oxocyclohexane-1-carboxylic acid intermediate Cyclic Transition State start->intermediate Heat product 3-Oxocyclohexanecarbonitrile + CO2 intermediate->product

    Caption: Decarboxylation of the β-keto acid.

  • 1-Cyanocyclohexanecarboxylic acid: In contrast, α-cyano carboxylic acids are significantly more stable towards decarboxylation. While decarboxylation can be induced under harsh conditions, it does not occur with the same ease as in β-keto acids. This stability makes 1-cyanocyclohexanecarboxylic acid a more robust building block when the carboxylic acid moiety needs to be preserved throughout a synthetic sequence.

Reactivity of the Carbonyl and Cyano Groups

Nucleophilic Addition to the Ketone:

The ketone group in 1-cyano-3-oxocyclohexane-1-carboxylic acid is an electrophilic center susceptible to nucleophilic attack.[13][14] This opens up a wide range of synthetic transformations, including:

  • Reduction to the corresponding alcohol.

  • Grignard and organolithium reactions to form tertiary alcohols.

  • Wittig reaction to form alkenes.

  • Formation of imines and enamines .

The reactivity of this ketone is influenced by the steric hindrance of the cyclohexane ring and the electronic effects of the adjacent cyano and carboxylic acid groups.

Hydrolysis of the Nitrile Group:

The cyano group in both molecules can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[15][16][17][18][19]

  • 1-Cyanocyclohexanecarboxylic acid: Hydrolysis of the nitrile would lead to cyclohexyl-1,1-dicarboxylic acid.

  • 1-Cyano-3-oxocyclohexane-1-carboxylic acid: Hydrolysis of the nitrile would yield 3-oxocyclohexane-1,1-dicarboxylic acid.

The rate of hydrolysis can be influenced by the steric environment and the electronic nature of the rest of the molecule. It is a synthetically useful transformation for converting the cyano group into other functionalities.

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a standard solution of a strong base and monitoring the pH.

Procedure:

  • Sample Preparation: Prepare a 0.01 M solution of the carboxylic acid in a 50:50 ethanol/water mixture.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a 0.1 M solution of NaOH in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

    G A Prepare 0.01 M Acid Solution C Titrate with 0.1 M NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

    Caption: Workflow for pKa determination.

Monitoring Decarboxylation by Gas Evolution

The rate of decarboxylation of 1-cyano-3-oxocyclohexane-1-carboxylic acid can be monitored by measuring the volume of CO₂ evolved over time.

Procedure:

  • Reaction Setup: Place a known amount of the β-keto acid in a reaction flask equipped with a heating mantle and a gas burette to collect the evolved CO₂.

  • Heating: Heat the sample to a specific temperature (e.g., 100 °C).

  • Data Collection: Record the volume of CO₂ collected at regular time intervals.

  • Analysis: Plot the volume of CO₂ versus time to determine the reaction rate. Compare this to a control experiment with 1-cyanocyclohexanecarboxylic acid under the same conditions.

    G A Set up Reaction with Gas Burette B Heat Sample to Desired Temperature A->B C Record CO2 Volume vs. Time B->C D Plot Data to Determine Rate C->D E Compare with Control D->E

    Caption: Monitoring decarboxylation kinetics.

Conclusion

The seemingly minor structural difference between 1-cyano-3-oxocyclohexane-1-carboxylic acid and 1-cyanocyclohexanecarboxylic acid leads to a dramatic divergence in their chemical reactivity.

Summary of Reactivity Comparison:

Feature1-Cyano-3-oxocyclohexane-1-carboxylic acid1-Cyanocyclohexanecarboxylic acid
Acidity More acidic (Lower pKa)Less acidic (Higher pKa)
Decarboxylation Prone to facile decarboxylation upon heatingStable towards decarboxylation
Additional Reactivity Nucleophilic addition to the ketoneRelatively inert ring

For synthetic chemists and drug designers, these differences are critical. 1-Cyano-3-oxocyclohexane-1-carboxylic acid offers a handle for further functionalization at the ketone position and can serve as a precursor to 3-oxocyclohexanecarbonitrile via decarboxylation. However, its thermal instability must be considered. In contrast, 1-cyanocyclohexanecarboxylic acid provides a more robust scaffold where the carboxylic acid and cyano groups can be manipulated without the complication of facile decarboxylation.

The choice between these two building blocks will ultimately depend on the specific synthetic goal and the desired chemical transformations. A thorough understanding of their distinct reactivity profiles, as outlined in this guide, is essential for making informed decisions in the laboratory and advancing the development of novel molecules.

References

  • Kissinger, P. T., & Svoboda, G. H. (1970). A theoretical study of the mechanism of decarboxylation of β-keto acids. Journal of Organic Chemistry, 35(5), 1437-1441.
  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.
  • University of Calgary. (n.d.).
  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube.
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  • de Souza, J. S., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1185-1200.
  • Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry–A European Journal, 30(1), e202303167.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-322.
  • Chemistry Stack Exchange. (2014, October 20).
  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.
  • Quora. (2024, January 10). What makes β-keto acids more acidic than carboxylic acids?.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22640706, 1-Cyanocyclohexane-1-carboxylic acid.
  • Shields, G. C., & Tawa, G. J. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 123(30), 7314–7319.
  • ResearchGate. (n.d.). (PDF)
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  • Lindinger, M. I., & Heigenhauser, G. J. F. (2023). The Computational Acid–Base Chemistry of Hepatic Ketoacidosis. Metabolites, 13(7), 803.
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Validation

Impurity Profiling of Commercial 1-Cyano-3-oxocyclohexane-1-carboxylic Acid: A Comparative Analytical Guide

As drug development pipelines increasingly rely on complex functionalized building blocks, the regulatory scrutiny applied to raw material purity has intensified. 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex functionalized building blocks, the regulatory scrutiny applied to raw material purity has intensified. 1-Cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) is a highly versatile, bifunctional intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1],[2].

However, sourcing this compound commercially presents a significant analytical challenge. Regulatory frameworks, specifically the ICH Q3A (R2) guidelines, mandate strict reporting thresholds (typically 0.05%) and identification thresholds (0.10%) for organic impurities in drug substances[3],[4]. Evaluating commercial batches requires analytical workflows capable of detecting trace degradants that standard quality control (QC) methods often miss.

This guide objectively compares analytical methodologies for impurity profiling and evaluates the performance of two commercial grades (Premium vs. Standard) to establish a robust, self-validating framework for researchers and drug development professionals.

Mechanistic Origins of Impurities

To accurately profile impurities, one must first understand their mechanistic origins. Impurities in 1-cyano-3-oxocyclohexane-1-carboxylic acid typically arise from either incomplete synthesis or post-synthetic degradation[5],[6].

  • Synthesis-Related Impurities: The commercial synthesis often involves the cyanation of 3-oxocyclohex-1-ene-1-carboxylic acid. Incomplete conversion leaves residual starting material.

  • Hydrolysis Degradants: The cyano group is susceptible to hydrolysis under aqueous acidic or basic workup conditions, sequentially degrading into a primary amide (carbamoyl derivative) and eventually a dicarboxylic acid.

  • Thermal Degradants: The presence of a cyano group alpha to a carboxylic acid creates a thermally labile center. Exposure to high heat during drying or gas chromatography (GC) can induce rapid decarboxylation.

ImpurityPathways SM 3-oxocyclohex-1-ene-1-carboxylic acid (Starting Material) API 1-cyano-3-oxocyclohexane-1-carboxylic acid (Target API) SM->API Cyanation Imp1 Unreacted SM (Impurity 1) SM->Imp1 Incomplete Rxn Imp2 Dicarboxylic Acid (Impurity 2) API->Imp2 Over-hydrolysis Imp3 Carbamoyl Derivative (Impurity 3) API->Imp3 Partial Hydrolysis

Fig 1: Mechanistic pathways illustrating the formation of common synthesis-related impurities.

Comparative Analytical Workflows: Why LC-HRMS is Mandatory

Many commercial suppliers provide Certificates of Analysis (CoA) based on standard HPLC-UV or GC-FID methods. For this specific compound, these legacy methods are fundamentally flawed.

  • HPLC-UV (Standard Alternative): 1-Cyano-3-oxocyclohexane-1-carboxylic acid lacks an extended conjugated

    
    -system. It exhibits negligible UV absorbance above 220 nm. Relying on low-wavelength UV (e.g., 210 nm) results in severe baseline drift and solvent interference, masking critical impurities.
    
  • GC-MS (Volatiles Alternative): The molecule is highly polar and thermally labile. Injecting it into a hot GC inlet (

    
    ) induces artificial decarboxylation, creating false-positive impurity peaks and skewing the actual batch profile.
    
  • LC-HRMS (Recommended Protocol): Liquid Chromatography coupled with High-Resolution Mass Spectrometry (e.g., Orbitrap) bypasses thermal degradation and does not rely on chromophores[6]. Electrospray Ionization (ESI) in negative mode perfectly exploits the easily deprotonated carboxylic acid moiety, offering unparalleled sensitivity and exact-mass structural elucidation[5].

AnalyticalWorkflow Sample 1-Cyano-3-oxocyclohexane-1-carboxylic acid Batch Analysis HPLC HPLC-UV (210 nm) Alternative 1 Sample->HPLC GCMS GC-FID/MS Alternative 2 Sample->GCMS LCMS LC-HRMS (Orbitrap) Recommended Protocol Sample->LCMS Res1 Poor Sensitivity (Lacks Chromophore) HPLC->Res1 Res2 Thermal Degradation (Decarboxylation Risk) GCMS->Res2 Res3 High Specificity & Exact Mass Identification LCMS->Res3

Fig 2: Comparative evaluation of analytical workflows for impurity profiling.

Self-Validating LC-HRMS Experimental Protocol

To ensure data integrity, the following methodology incorporates built-in causality and system suitability checks, creating a self-validating analytical system.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 10.0 mg of the commercial batch in 10 mL of Methanol/Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute to 100 µg/mL using the mobile phase starting conditions.

    • Causality: Using a 50% aqueous mixture prevents the slow esterification artifacts that occur when carboxylic acids are stored in pure methanol, ensuring the integrity of the sample prior to injection.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a Waters Acquity UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm) maintained at 40°C.

    • Causality: Standard hydrophobic C18 columns suffer from phase dewetting and poor retention of highly polar acids. The polar-embedded HSS T3 stationary phase ensures robust retention and sharp peak shapes for early-eluting polar impurities.

    • Gradient: Mobile Phase A (0.1% Formic acid in Water) and B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 2% B to 95% B over 12 minutes.

  • Mass Spectrometry (Orbitrap):

    • Action: Operate in Negative Electrospray Ionization (ESI-) mode. Set resolution to 70,000 FWHM.

    • Causality: ESI- selectively targets the acidic proton of the carboxylic acid, generating dominant

      
       ions with minimal fragmentation, maximizing the signal-to-noise (S/N) ratio.
      
  • System Suitability Testing (Self-Validation):

    • Action: Prior to sample analysis, inject a diluent blank to confirm zero carryover. Inject a 0.05 µg/mL standard (representing the 0.05% ICH reporting threshold).

    • Validation: The run is only valid if the S/N ratio of the 0.05% standard is

      
      , proving the system is sensitive enough to meet regulatory mandates[3],[4].
      

Experimental Data: Premium vs. Standard Commercial Batches

Using the validated LC-HRMS protocol, we evaluated two commercial sources of 1-cyano-3-oxocyclohexane-1-carboxylic acid: Supplier A (Premium Grade) , which utilizes low-temperature cyanation and strict pH-controlled workups, and Supplier B (Standard Grade) , which utilizes traditional batch processing.

The quantitative results are summarized in Table 1. Relative abundance was calculated based on the extracted ion chromatogram (EIC) peak areas.

Table 1: Comparative Impurity Profile (LC-HRMS Analysis)
Compound / Impurity IDExact Mass

Putative Origin / StructureSupplier A (Premium)Supplier B (Standard)ICH Q3A Status (Supplier B)
Target API 166.0504 Da1-Cyano-3-oxocyclohexane-1-carboxylic acid99.85% 96.20% N/A
Impurity 1 139.0395 DaUnreacted Starting MaterialND (<0.01%)1.25%Fails Identification Threshold (>0.1%)
Impurity 2 185.0450 DaDicarboxylic Acid (Over-hydrolysis)0.04%1.40%Fails Identification Threshold (>0.1%)
Impurity 3 184.0610 DaCarbamoyl Derivative (Partial hydrolysis)0.08%1.15%Fails Identification Threshold (>0.1%)

Data Interpretation & Causality: Supplier A's batch demonstrates exceptional purity, with all impurities falling below the ICH Q3A identification threshold of 0.10%[5],[4]. Conversely, Supplier B's batch contains significant levels of Impurities 2 and 3. Causality: The high levels of hydrolysis products (carbamoyl and dicarboxylic acid derivatives) in Supplier B's batch indicate poor temperature and pH control during the aqueous quenching phase of the synthesis. If Supplier B's material is used in drug development without further purification, it will trigger mandatory, costly regulatory qualification studies[6].

Conclusion

For highly polar, non-chromophoric building blocks like 1-cyano-3-oxocyclohexane-1-carboxylic acid, legacy analytical techniques (HPLC-UV, GC-MS) are insufficient and risk masking critical regulatory failures. By adopting high-resolution LC-MS/MS workflows, researchers can accurately profile thermally labile and easily hydrolyzed impurities. As demonstrated by the experimental data, sourcing Premium Grade materials with validated LC-MS profiles is a critical prerequisite for seamless downstream pharmaceutical development.

References
  • ResolveMass Laboratories Inc. "Impurity Profiling and Characterization for Generic Project". Available at: [Link]

  • Kymos. "Impurity Profiling: Characterization of unknown impurities in pharmaceuticals". Available at: [Link]

  • International Council for Harmonisation (ICH). "Impurities in new drug substances Q3A (R2)". Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal Guide: 1-Cyano-3-oxocyclohexane-1-carboxylic Acid

As a Senior Application Scientist, ensuring the safe handling and disposal of complex organic molecules is paramount to laboratory safety and regulatory compliance. 1-cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 137465...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex organic molecules is paramount to laboratory safety and regulatory compliance. 1-cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) is a polyfunctional molecule containing a nitrile, a ketone, and a carboxylic acid moiety. Its disposal requires rigorous adherence to chemical segregation and high-temperature incineration protocols to prevent the release of toxic byproducts.

This guide provides the definitive, step-by-step operational framework for managing this chemical waste, moving beyond basic safety data to explain the mechanistic reasoning behind each protocol.

Part 1: Chemical Hazard Profile & Mechanistic Causality

To safely manage 1-cyano-3-oxocyclohexane-1-carboxylic acid, one must understand the reactivity of its functional groups. The presence of the nitrile (-C≡N) group dictates the primary safety and disposal protocols, as organic nitriles have the potential to decompose into highly toxic cyanide ions[1].

  • Acid Incompatibility (The HCN Threat): If mixed with strong mineral acids, the nitrile group can undergo rapid hydrolysis. This reaction can liberate lethal hydrogen cyanide (HCN) gas[2]. Therefore, absolute segregation from acidic waste streams is a non-negotiable operational mandate.

  • Thermal Degradation: During combustion, nitriles generate hazardous nitrogen oxides (NOx) and trace HCN[1]. This necessitates specialized thermal destruction equipped with gas scrubbing, rather than standard biological or landfill disposal.

  • Carboxylic Acid & Ketone Moieties: The carboxylic acid group acts as a mild acid, capable of exothermic reactions with strong inorganic bases. The ketone group remains relatively stable but requires isolation from strong reducing agents to prevent unwanted condensation reactions.

Part 2: Quantitative Data & Waste Characterization

The following table summarizes the critical operational parameters for handling and disposing of 1-cyano-3-oxocyclohexane-1-carboxylic acid waste.

ParameterSpecificationMechanistic Rationale
Primary Hazard Class Toxic / IrritantContains organic nitrile; inherent potential for cyanide ion release[1].
Incompatible Materials Strong Acids, Strong Bases, OxidizersAcid contact protonates the nitrile, liberating lethal HCN gas[2].
Preferred Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the carbon-nitrogen triple bond[2].
Required Exhaust Control Alkaline ScrubberChemically neutralizes NOx and trace HCN combustion byproducts.
Spill Absorbent Vermiculite, Dry Sand (Inert)Prevents exothermic reactions associated with combustible absorbents.
Part 3: Experimental Protocols: Step-by-Step Disposal Methodology

Every protocol described below is designed as a self-validating system: by following the physical steps, the chemical risks are inherently neutralized.

Phase 1: Point-of-Generation Segregation
  • Isolate from Incompatibles: Ensure the waste container is strictly segregated from strong acids, strong bases, and oxidizing agents to prevent the generation of toxic gas[2]. Never store this waste in the same secondary containment bin as hydrochloric or sulfuric acid.

  • Primary Containment: Collect solid waste, including contaminated personal protective equipment (PPE) and weigh boats, in a sealable, high-density polyethylene (HDPE) or glass wide-mouth container.

  • Solvent Dissolution: If the chemical is dissolved in a solvent from an experimental workflow, ensure the solvent is compatible (e.g., non-halogenated organic solvents) and collect it in a designated "Non-Halogenated Organic Waste" carboy.

  • Avoid Aqueous Drains: Never flush this compound down the laboratory sink. Discharge into the municipal environment must be strictly avoided.

Phase 2: RCRA-Compliant Labeling and Storage
  • Immediate Labeling: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, attach a hazardous waste tag the exact moment the first drop or crystal of waste enters the container[3].

  • Nomenclature: Label the container clearly as "Hazardous Waste: 1-cyano-3-oxocyclohexane-1-carboxylic acid (Organic Nitrile)." Include specific hazard warnings such as "Toxic" and "Do Not Mix With Acids."

  • Satellite Accumulation Area (SAA): Store the container in a designated, well-ventilated SAA. Ensure secondary containment (e.g., a chemically resistant spill tray) is utilized to capture potential leaks before they reach the environment.

Phase 3: Spill Response and Decontamination
  • Solid Spills: Do not use water initially, as it may spread the contamination or facilitate unwanted reactions. Use a wet-brushing technique or an electrically protected vacuum cleaner to collect the solid.

  • Liquid Spills: Absorb solutions using an inert material such as vermiculite, dry sand, or earth. Do not use combustible absorbents like sawdust.

  • Final Cleanup: Once the bulk material is secured in a hazardous waste container, wash the contaminated surface with mild soap and water, collecting the rinsate as hazardous waste[4].

Phase 4: Final Destruction via Incineration
  • Licensed Transfer: Transfer the accumulated waste to a licensed professional waste disposal service.

  • Required Destruction Method: The mandated disposal method for organic nitriles is thermal destruction. The material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator[2].

  • Scrubber Integration (Self-Validating Control): Crucially, the incinerator must be equipped with an afterburner and an alkaline scrubber. This acts as a self-validating engineering control: the extreme heat eliminates the organic framework, while the alkaline scrubber chemically neutralizes the resulting NOx and HCN gases, ensuring that the system inherently prevents toxic atmospheric release[1].

Part 4: Mandatory Visualization

The following diagram illustrates the strict logistical and chemical workflow required to safely process 1-cyano-3-oxocyclohexane-1-carboxylic acid from the point of generation to final environmental neutralization.

G Start Waste Generation (1-Cyano-3-oxocyclohexane...) Segregation Chemical Segregation (Strict Isolation from Acids) Start->Segregation SolidWaste Solid Waste (HDPE / Glass Container) Segregation->SolidWaste LiquidWaste Liquid Waste (Non-Halogenated Solvent) Segregation->LiquidWaste SAA Satellite Accumulation Area (RCRA Labeled & Contained) SolidWaste->SAA LiquidWaste->SAA Transport Licensed Waste Hauler (EPA Registered) SAA->Transport Incineration Chemical Incinerator (Thermal Destruction >1000°C) Transport->Incineration Scrubber Alkaline Scrubber (NOx & HCN Neutralization) Incineration->Scrubber Exhaust Gas Safe Safe Environmental Release (Neutralized Exhaust) Scrubber->Safe

Disposal workflow for 1-cyano-3-oxocyclohexane-1-carboxylic acid waste.

Part 5: References
  • Title: Cyanoacetic acid - Multichem Source: multichemindia.com URL:

  • Title: Cyanoacetic Acid CAS No 372-09-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical Source: cdhfinechemical.com URL:

  • Title: Laboratory Waste Management: The New Regulations Source: medlabmag.com URL:

  • Title: Acetonitrile | CH3CN | CID 6342 - PubChem - NIH Source: nih.gov URL:

  • Title: BENZONITRILE - Ataman Kimya Source: atamanchemicals.com URL:

Sources

Handling

Personal protective equipment for handling 1-cyano-3-oxocyclohexane-1-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. Handling bifunctional molecules like 1-cyano-3-oxocyclohexane-1-carb...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. Handling bifunctional molecules like 1-cyano-3-oxocyclohexane-1-carboxylic acid (CAS: 1374657-50-7) requires a deep understanding of its structural liabilities.

This compound features both a reactive carboxylic acid moiety and an aliphatic nitrile (cyano) group. While nitriles are generally less acutely toxic than inorganic cyanide salts, aliphatic nitriles can be metabolically converted to free cyanide ions upon systemic absorption 1. Furthermore, the carboxylic acid group presents a severe risk of dermal and ocular irritation. Therefore, our Personal Protective Equipment (PPE) and operational frameworks must be engineered to prevent both acute local damage and systemic toxicity.

The Causality of PPE Selection

Every piece of protective equipment must be chosen based on the specific mechanistic hazards of the chemical:

  • Ocular Protection: The carboxylic acid group presents a severe risk of corneal damage upon contact. Standard safety glasses are insufficient; tight-fitting chemical splash goggles conforming to rigorous government standards are mandatory to prevent micro-aerosol exposure 2.

  • Dermal Protection: Aliphatic nitriles can permeate standard thin-mil latex. We require impermeable barriers. Gloves must be inspected prior to use, and proper removal techniques (without touching the glove's outer surface) must be employed to avoid secondary skin contact 2.

  • Respiratory Protection: When handled as a dry powder, aerosolized dust poses a critical inhalation hazard. Handling must occur within a well-ventilated area, and respiratory protection must be deployed if dust formation is unavoidable 3.

Quantitative PPE & Equipment Matrix

To ensure compliance and maximum safety, adhere to the following quantitative specifications for your protective gear:

PPE CategorySpecification / MaterialQuantitative StandardReplacement / Maintenance Protocol
Dermal (Gloves) Butyl Rubber or Heavy-Duty Nitrile≥ 0.3 mm thicknessInspect prior to use; discard immediately after contamination 2.
Ocular (Eyes) Chemical Splash GogglesEN 166 or ANSI Z87.1Sanitize after each operational shift 2.
Respiratory Particulate Respirator (N95/P100)≥ 95% filtration efficiencyReplace if breathing resistance increases or if soiled [[3]]().
Body Impervious Lab CoatFlame/chemical resistantLaunder via specialized chemical service; do not wash at home 3.

Operational Workflow: Safe Handling & Dispensing

A protocol is only as strong as its execution. The following step-by-step methodology ensures a self-validating loop of safety when handling 1-cyano-3-oxocyclohexane-1-carboxylic acid.

Step 1: Environmental Verification Before opening the chemical container, verify that your chemical fume hood has a face velocity between 0.4 and 0.6 m/s. Ensure all sources of ignition are removed, as organic dusts can be ignited by electrostatic discharge 3.

Step 2: Aseptic PPE Donning Don your impervious lab coat, EN 166 goggles, and perform an inflation test on your butyl rubber gloves to check for micro-tears before putting them on.

Step 3: Dispensing and Transfer Use non-sparking, anti-static spatulas to weigh the solid compound 3. To minimize the risk of aerosolizing the cyano-carboxylic acid dust during transport, dissolve the required mass in your primary reaction solvent (e.g., anhydrous DMF or DCM) directly inside the fume hood before moving it to secondary workstations.

Step 4: Decontamination Wipe down all spatulas, balances, and hood surfaces with a compatible solvent. Wash hands thoroughly with soap and water immediately after removing gloves 2.

Workflow Start Pre-Operation Check PPE Don PPE (Goggles, Butyl Gloves) Start->PPE Hood Verify Fume Hood Velocity (0.5 m/s) PPE->Hood Dispense Dispense Solid (Anti-static Tools) Hood->Dispense Solvent Dissolve in Carrier Solvent Dispense->Solvent Decon Decontaminate Surfaces Solvent->Decon

Standard operating procedure for handling cyano-carboxylic acids.

Spill Response & Disposal Plan

In the event of a spill, rapid and methodical containment is required to prevent environmental discharge and personnel exposure. Nitriles can produce highly toxic hydrogen cyanide (HCN) gas and carbon monoxide when burned or improperly mixed with strong acids 1.

Step 1: Isolation Evacuate personnel to safe areas and keep people upwind of the spill/leak. Ensure adequate ventilation is running 3.

Step 2: Containment Do not let the chemical enter drains, as discharge into the environment must be strictly avoided 3. Cover the solid spill with damp sand or a commercial chemical absorbent to suppress dust formation.

Step 3: Collection Use non-sparking tools to sweep up the absorbed material. Place the adhered or collected material into suitable, closed containers for disposal 3.

Step 4: Disposal Logistics Label the container strictly as "Hazardous Organic Waste - Contains Nitriles." Never mix this waste stream with strong mineral acids. Arrange for high-temperature incineration by a licensed hazardous waste contractor, as nitriles require specific combustion conditions to prevent the release of toxic byproducts 1.

SpillResponse Spill Spill Detected Isolate Evacuate & Isolate Area Spill->Isolate Absorb Cover with Damp Sand Isolate->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Dispose Seal in Hazardous Waste Collect->Dispose

Emergency spill response and containment pathway for nitrile-containing solids.

References

  • Interactive Learning Paradigms, Incorporated (ilpi.com)
  • Acros Pharma (acrospharma.co.kr)
  • CATO Research Chemical Inc. (cato-chem.com)

Sources

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